9-Methylbenz[a]anthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-15-12-19-16(11-17(15)10-13)9-8-14-4-2-3-5-18(14)19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJPMPXTXCFCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178520 | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 3.7X10-2 mg/L at 24 °C, In water, 6.60X10-2 mg/L at 27 °C, Insoluble in water, Soluble in ethanol, ether, carbon tetrachloride, chloroform, xylene, carbon disulfide | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000025 [mmHg] | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from alcohol | |
CAS No. |
2381-16-0 | |
| Record name | 9-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYLBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03MKG5M9XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
152.5 °C | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 9-Methylbenz[a]anthracene
Abstract: This document provides a comprehensive technical guide for the synthesis and analytical characterization of 9-Methylbenz[a]anthracene (C₁₉H₁₄), a methylated polycyclic aromatic hydrocarbon (PAH).[1][2][3] Intended for researchers in organic synthesis, toxicology, and drug development, this guide moves beyond simple protocols to explain the underlying scientific principles and rationale for key methodological choices. We present two robust synthetic pathways—a Diels-Alder cycloaddition and a Grignard-based C-C bond formation—complete with step-by-step protocols. Furthermore, we detail a multi-technique analytical workflow for structural verification and purity assessment, including mass spectrometry, NMR spectroscopy, and chromatography. All procedures are designed as self-validating systems to ensure reproducibility and scientific integrity.
Strategic Approaches to Synthesis
The synthesis of a specific PAH isomer like this compound requires precise control over regioselectivity. The choice of synthetic strategy is dictated by the availability of starting materials, desired scale, and laboratory capabilities. We present two field-proven, logical approaches to construct the target molecule.
Strategy 1: Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry for constructing six-membered rings, offering high atom economy and stereoselectivity.[4][5][6] This approach builds the benz[a]anthracene skeleton by reacting a diene (the central rings of an anthracene core) with a dienophile, which will form the new benzo ring.
Causality and Experimental Choice: We select 9-methylanthracene as the diene. The methyl group at the 9-position serves two purposes: it electronically activates the anthracene core, increasing the rate of reaction compared to unsubstituted anthracene, and it directly installs the required methyl group at the target position.[4] The dienophile of choice is benzyne, generated in situ. The transient and highly reactive nature of benzyne ensures a rapid cycloaddition.
Experimental Protocol: Diels-Alder Synthesis
-
Generation of Benzyne (Dienophile): In a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anthranilic acid (2.74 g, 20 mmol) to 100 mL of anhydrous tetrahydrofuran (THF).
-
While stirring under a nitrogen atmosphere, add isoamyl nitrite (3.51 g, 30 mmol) dropwise over 15 minutes. The solution will darken.
-
Gently heat the mixture to 60°C and maintain for 1 hour to ensure the complete formation of the benzenediazonium-2-carboxylate intermediate.
-
Cycloaddition Reaction: To the same flask, add 9-methylanthracene (3.84 g, 20 mmol).[7] Continue heating at 60°C. The decomposition of the diazonium salt generates benzyne, which is immediately trapped by the 9-methylanthracene. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 4-6 hours, or upon consumption of the 9-methylanthracene as indicated by TLC, cool the reaction mixture to room temperature.
-
Work-up and Purification:
-
Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is purified via column chromatography on silica gel, eluting with a hexane:dichloromethane gradient (starting with 100% hexane) to yield the pure this compound.
-
Strategy 2: Grignard Reaction
The Grignard reaction provides a powerful and versatile method for forming carbon-carbon bonds.[8][9][10] This synthetic route constructs the target molecule by nucleophilic attack of an organomagnesium reagent on a suitable ketone, followed by cyclization and aromatization.
Causality and Experimental Choice: This pathway is chosen for its linear and logical construction of the carbon skeleton. We start with 2-bromonaphthalene to form a Grignard reagent, which offers a robust nucleophile. This reagent attacks 2-methyl-1-tetralone. The choice of this specific tetralone is critical as it positions the methyl group and the carbonyl in the correct orientation to ultimately form the 9-methyl isomer after dehydration and aromatization.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Formation: In a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, place magnesium turnings (0.73 g, 30 mmol). Add 50 mL of anhydrous diethyl ether.
-
In a dropping funnel, dissolve 2-bromonaphthalene (5.18 g, 25 mmol) in 50 mL of anhydrous diethyl ether. Add a small portion of this solution to the magnesium. If the reaction does not start (indicated by bubbling and warmth), add a small crystal of iodine to initiate it.[8]
-
Once initiated, add the remaining 2-bromonaphthalene solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.
-
Nucleophilic Addition: Cool the Grignard reagent to 0°C in an ice bath. Dissolve 2-methyl-1-tetralone (3.20 g, 20 mmol) in 30 mL of anhydrous diethyl ether and add it dropwise to the cold Grignard solution.
-
After addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Cyclization:
-
Carefully quench the reaction by slowly pouring it over 100 g of crushed ice containing 10 mL of concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude product is a tertiary alcohol.
-
-
Dehydration and Aromatization:
-
Dissolve the crude alcohol in 100 mL of toluene and add p-toluenesulfonic acid (0.5 g).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
After 3-4 hours, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (4.54 g, 20 mmol) to the hot solution to effect aromatization. Reflux for another 2 hours.
-
-
Purification: Cool the mixture, filter to remove DDQ byproducts, and wash the filtrate with 1 M NaOH solution and then water. Dry the organic layer and remove the solvent. Purify the final product by recrystallization from ethanol/toluene.
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.
Mass Spectrometry (MS)
Rationale: MS provides the definitive molecular weight of the compound and offers structural clues through its fragmentation pattern. This technique is the first-line confirmation that the target molecule has been formed.
Methodology and Expected Data: Analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[11] The sample is injected into a GC equipped with a capillary column (e.g., HP-5MS), which separates the compound from any residual impurities before it enters the mass spectrometer.[12][13]
| Parameter | Expected Value | Source |
| Molecular Formula | C₁₉H₁₄ | [2][11][14] |
| Molecular Weight | 242.31 g/mol | [2][11] |
| Monoisotopic Mass | 242.1096 Da | [2][15] |
| Molecular Ion (M⁺) | m/z 242 (Base Peak) | [11] |
| Key Fragments | m/z 241 ([M-H]⁺), 226 ([M-CH₄]⁺), 121 | [11] |
Table 1: Key Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon skeleton. The combined data provides a complete picture of the molecular architecture.
Methodology: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |
| ¹H | 8.8 - 7.5 | Multiplets, 11H (Aromatic Protons) |
| ¹H | ~3.1 | Singlet, 3H (Methyl Protons, -CH₃) |
| ¹³C | 132 - 122 | Multiple signals (Aromatic Carbons) |
| ¹³C | ~15 | Single signal (Methyl Carbon, -CH₃) |
Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃.
Chromatographic Purity Assessment
Rationale: Chromatographic techniques are essential for determining the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can separate the target molecule from starting materials, byproducts, and isomers.[18]
Methodology:
-
Reverse-Phase HPLC: This is a standard method for PAH analysis.[19][20] A C18 column is typically used with a mobile phase gradient of acetonitrile and water. Detection is performed with a UV-Vis or fluorescence detector, leveraging the strong absorbance and fluorescence of the aromatic system.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is excellent for assessing the purity of volatile compounds. The conditions would be similar to those used for GC-MS. The peak area percentage of the main signal provides a quantitative measure of purity.
| Technique | Column | Mobile/Carrier Phase | Detection |
| HPLC | C18 (e.g., 5 µm, 4.6 x 250 mm) | Acetonitrile/Water Gradient | UV (e.g., 254 nm) / Fluorescence |
| GC-FID | HP-5 (or equivalent 5% phenyl) | Helium or Hydrogen | Flame Ionization Detector (FID) |
Table 3: Typical Chromatographic Conditions for Purity Analysis.
Safety, Handling, and Storage
Trustworthiness through Safety: Scientific integrity begins with safe laboratory practices. This compound, as a methylated PAH, should be treated as a potential carcinogen and mutagen.[1][21]
-
Handling: Always handle the compound in a certified chemical fume hood. Use appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
-
Storage: Store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1]
-
Waste Disposal: All contaminated materials and waste solutions should be disposed of as hazardous chemical waste according to institutional and local regulations.
References
- Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. (n.d.). National Institutes of Health.
-
Furton, K. G., & Pentzke, G. (1998). Polycyclic Aromatic Hydrocarbons. In Chromatographic Analysis of Environmental and Food Toxicants. CRC Press. Retrieved from [Link]
- Analysis of Priority Pollutant: Polycyclic Aromatic Hydrocarbons. (1996). Separation Methods Technologies Inc.
-
Determination of Polycyclic Aromatic Hydrocarbons (PAHs) Using Environmentally Friendly Liquid Chromatography. (2018). UI Scholars Hub. Retrieved from [Link]
-
Mass spectrometric analysis of 7-sulfoxymethyl-12-methylbenz[a]anthracene and related electrophilic polycyclic aromatic hydrocarbon metabolites. (n.d.). PubMed. Retrieved from [Link]
-
Benz[a]anthracene, 9-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. (2023). MDPI. Retrieved from [Link]
-
7-Methylbenz(a)anthracene. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
(4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass spectrometric analysis of 7‐sulfoxymethyl‐12‐methylbenz[a]anthracene and related electrophilic polycyclic aromatic hydrocarbon metabolites. (2001). ResearchGate. Retrieved from [Link]
- Grignard Reaction. (n.d.). Jasperse, Chem 355.
-
Anthracene, 9-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity. (n.d.). PubMed. Retrieved from [Link]
-
This compound (C19H14). (n.d.). PubChemLite. Retrieved from [Link]
-
This compound. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
9-METHYLBENZ(A)ANTHRACENE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]
-
9-Anthraldehyde. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Benz[a]anthracene, 9-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
The Synthesis of 9,10-Dimethyl-1,2-benzanthracene. (1938). ACS Publications. Retrieved from [Link]
-
A New 7,12-Dimethylbenz[a]anthracene Synthesis: 9-Methoxy- and 10-Methoxy-7,12-dimethylbenz[a]anthracene. (1977). ACS Publications. Retrieved from [Link]
-
Benz[a]anthracene, 6-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
BENZ(a)ANTHRACENE. (n.d.). PubChem. Retrieved from [Link]
-
A new 7,12-dimethylbenz[a]anthracene synthesis: 9-methoxy- and 10-methoxy-7,12-dimethylbenz[a]anthracene. (1977). ACS Publications. Retrieved from [Link]
-
Grignard reagent forms dihalobenzene, adds to anthracene... (2023). YouTube. Retrieved from [Link]
-
Synthesis and Structural Studies of Two New Anthracene Derivatives. (n.d.). MDPI. Retrieved from [Link]
- Diels-Alder reaction of 9-anthracenemethanol and dimethylacetylene-dicarboxylate... (2010). Indian Journal of Chemistry.
-
NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes... (2015). DigitalCommons@CSP. Retrieved from [Link]
-
A Neat Diels-Alder Reaction... (n.d.). Truman ChemLab. Retrieved from [Link]
-
Diels–Alder reaction of 9-anthracenemethanol and N-ethylmaleimide in... (n.d.). ResearchGate. Retrieved from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. Retrieved from [Link]
- Separation and purification of anthracene by crystallization from a dioxane solution. (1956). Google Patents.
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Course Hero. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. digitalcommons.csp.edu [digitalcommons.csp.edu]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. researchgate.net [researchgate.net]
- 7. Anthracene, 9-methyl- [webbook.nist.gov]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Benz[a]anthracene, 9-methyl- [webbook.nist.gov]
- 12. mdpi.com [mdpi.com]
- 13. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benz[a]anthracene, 9-methyl- [webbook.nist.gov]
- 15. PubChemLite - this compound (C19H14) [pubchemlite.lcsb.uni.lu]
- 16. 9-METHYLANTHRACENE(779-02-2) 1H NMR spectrum [chemicalbook.com]
- 17. Benz[a]anthracene(56-55-3) 1H NMR spectrum [chemicalbook.com]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. separationmethods.com [separationmethods.com]
- 20. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 21. Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 9-Methylbenz[a]anthracene: Physicochemical Properties, Reactivity, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a benz[a]anthracene core with a methyl group substitution at the C9 position. As a member of the extensive family of PAHs, this compound is of significant interest to researchers in environmental science, toxicology, and drug development due to its potential carcinogenic properties and its presence as an environmental contaminant. The addition of the methyl group to the benz[a]anthracene skeleton can significantly influence its electronic properties, metabolic activation, and, consequently, its biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its analysis, serving as a vital resource for professionals working with this and related compounds.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to understanding its environmental fate, bioavailability, and interaction with biological systems. A summary of its key physicochemical data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₄ | [1][2] |
| Molecular Weight | 242.32 g/mol | [1][2] |
| CAS Number | 2381-16-0 | [1] |
| Appearance | Pale yellow crystalline solid | [3] |
| Melting Point | 152 °C | [1] |
| Boiling Point | 454.00 °C | [3] |
| Density | 1.1560 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents such as acetone, toluene, and chloroform. | [3] |
| LogP (predicted) | 6.4 | [4] |
Structural Elucidation and Spectral Properties
The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum would display a singlet for the methyl protons (typically in the range of 2.5-3.0 ppm) and a complex pattern of multiplets in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the fused rings. The precise chemical shifts are influenced by the electronic effects of the methyl group and the anisotropic effects of the aromatic system. Although a specific spectrum for this compound is not provided, data for other methyl-substituted benz[a]anthracenes can offer insights into the expected chemical shifts.[1]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The spectrum of this compound would show a signal for the methyl carbon (typically around 20-25 ppm) and a series of signals in the aromatic region (typically 120-140 ppm) for the carbons of the fused rings. The chemical shifts of the aromatic carbons are influenced by the position of the methyl substituent.[1]
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mode, the mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 242, corresponding to the molecular weight of the compound.[6]
Chemical Properties and Reactivity
The chemical reactivity of this compound is governed by the electron-rich nature of its aromatic system.
Synthesis
A plausible synthetic route to this compound can be conceptualized based on general methods for the synthesis of polycyclic aromatic hydrocarbons. One such approach involves a palladium-catalyzed cross-coupling reaction.
Figure 1: A conceptual synthetic pathway for this compound.
Experimental Protocol: Conceptual Synthesis of this compound
-
Suzuki Coupling: A substituted naphthalene derivative (e.g., a bromo-substituted naphthalene) is reacted with a suitably substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.
-
Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Intramolecular Cyclization: The purified coupled intermediate is then subjected to an intramolecular cyclization reaction, which can often be achieved by treatment with a strong acid (e.g., polyphosphoric acid or a Lewis acid) at elevated temperatures to form the final benz[a]anthracene ring system.
-
Final Purification: The resulting this compound is then purified by recrystallization or further chromatography to yield the final product.
Oxidation
Like other PAHs, this compound is susceptible to oxidation. The most reactive sites for oxidation are typically the meso-positions (C7 and C12) of the anthracene core, which can lead to the formation of quinones. The methyl group can also be a site of oxidation, potentially forming a hydroxymethyl or carboxylic acid derivative.[7]
Figure 2: Potential oxidation pathways for this compound.
Toxicological Profile: Metabolic Activation and Carcinogenicity
The toxicity of this compound, particularly its carcinogenicity, is intrinsically linked to its metabolic activation. In biological systems, PAHs are metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that can bind to DNA, leading to mutations and potentially initiating cancer.[8]
The "bay region" theory of PAH carcinogenesis posits that diol epoxides formed in the sterically hindered bay region of the molecule are the ultimate carcinogenic metabolites. For this compound, metabolic activation would likely involve the formation of a diol epoxide in the bay region between the C1 and C12 positions. The presence of the methyl group can influence the rate and regioselectivity of this metabolic activation.
Sources
- 1. Sci-Hub. 1H and 13C NMR chemical shifts of methyl-substituted benz[a]anthracenes / Spectrochimica Acta Part A: Molecular Spectroscopy, 1982 [sci-hub.se]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 9-METHYLANTHRACENE(779-02-2) 1H NMR [m.chemicalbook.com]
- 5. Anthracene, 9-methyl- [webbook.nist.gov]
- 6. Benz[a]anthracene, 9-methyl- [webbook.nist.gov]
- 7. Oxidative metabolism of 7-methylbenz[a]anthracene, 12-methylbenz[a]anthracene and 7,12-dimethylbenz[a]anthracene by rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: Navigating the Science of Metabolic Activation
An In-Depth Technical Guide to the Metabolic Activation of 9-Methylbenz[a]anthracene
Welcome to this in-depth technical guide on the metabolic activation of this compound (9-MBA). As professionals in toxicology, pharmacology, and drug development, our understanding of how xenobiotics are processed in biological systems is paramount. Polycyclic Aromatic Hydrocarbons (PAHs), a class of compounds to which 9-MBA belongs, are ubiquitous environmental contaminants and potent carcinogens. Their toxicity is not inherent but is a direct consequence of their metabolic transformation into reactive electrophiles.
This guide is structured to provide a comprehensive overview of this process. It is built on the foundational principles of PAH metabolism, drawing upon extensive research on the parent compound, benz[a]anthracene, and its more widely studied isomers, such as 7-methylbenz[a]anthracene and 7,12-dimethylbenz[a]anthracene (DMBA). While direct literature on the 9-methyl isomer is less abundant, the established structure-activity relationships within this chemical family allow us to construct a highly accurate and predictive model of its metabolic fate. We will move from core theory to practical experimental design, providing not just the 'what' but the critical 'why' behind each step.
The Principle of Bioactivation: Why Metabolism Matters
Most PAHs, including this compound, are chemically inert. They require enzymatic conversion, or "metabolic activation," to exert their carcinogenic effects. This process is a double-edged sword: while many metabolic reactions are geared towards detoxification and excretion, certain pathways generate highly reactive intermediates that can covalently bind to cellular macromolecules like DNA. These DNA adducts, if not repaired, can lead to mutations in critical genes, initiating the process of carcinogenesis.
The primary enzymatic machinery responsible for this activation belongs to the Cytochrome P450 (CYP) superfamily of monooxygenases . These enzymes introduce oxygen atoms into the PAH structure, increasing water solubility but also creating chemically reactive sites.
The "Bay Region" Theory: A Predictive Framework for Carcinogenicity
A cornerstone of PAH toxicology is the "bay region" theory. This theory posits that the ultimate carcinogenic metabolites of many PAHs are dihydrodiol epoxides where the epoxide ring forms part of a sterically hindered "bay region" of the molecule. For benz[a]anthracene derivatives, the bay region is the hindered area between positions 1 and 12.
The carcinogenicity of these bay-region dihydrodiol epoxides is attributed to the high stability of the carbocation formed upon the opening of the epoxide ring. This stability facilitates reaction with nucleophilic sites on DNA bases, particularly guanine and adenine. Quantum chemical studies have shown a positive correlation between the stability of these carbocations and the carcinogenic potency of the parent PAH.[1]
The Predicted Metabolic Activation Pathway of this compound
Based on extensive studies of related compounds like 7-methylbenz[a]anthracene, the metabolic activation of 9-MBA is predicted to proceed through a multi-step enzymatic pathway, primarily occurring in the liver.[2][3][4]
Step 1: Epoxidation by Cytochrome P450 The process begins with the oxidation of the 9-MBA backbone by CYP enzymes, particularly isoforms like CYP1A1 and CYP1B1, which are known to metabolize PAHs.[5] This reaction forms an arene oxide at one of the double bonds. For bay-region activation, the critical initial oxidation occurs on the terminal benzo-ring, specifically at the 3,4-position.
Step 2: Hydration to a Dihydrodiol The newly formed, unstable arene oxide is a substrate for the enzyme epoxide hydrolase . This enzyme catalyzes the addition of water across the epoxide, opening the ring to form a trans-dihydrodiol. The key proximate carcinogen formed at this stage is this compound-trans-3,4-dihydrodiol.
Step 3: Formation of the Ultimate Carcinogen This dihydrodiol metabolite undergoes a second oxidation, again catalyzed by CYP enzymes. This reaction forms an epoxide on the adjacent 1,2-double bond, creating the ultimate carcinogenic metabolite: This compound-3,4-diol-1,2-epoxide . This molecule is a bay-region dihydrodiol epoxide.
Step 4: DNA Adduct Formation The highly electrophilic diol epoxide readily reacts with the exocyclic amino groups of deoxyguanosine (dGuo) and deoxyadenosine (dAdo) in DNA. This forms stable, covalent DNA adducts that distort the DNA helix, leading to replication errors and mutations.[6][7][8]
The following diagram illustrates this critical bioactivation pathway.
Competing Pathways: Detoxification and Methyl Group Oxidation
While the bay-region pathway leads to carcinogenesis, it is not the only metabolic route. Cells possess robust detoxification mechanisms.
-
Methyl Group Hydroxylation: The methyl group at position 9 is also a target for CYP-mediated oxidation, leading to the formation of 9-Hydroxymethylbenz[a]anthracene. This metabolite can be further oxidized or conjugated for excretion. In some PAHs, such as DMBA, hydroxymethyl derivatives can also be activated via sulfation by sulfotransferases to form reactive sulfate esters that bind to DNA.[9]
-
Glutathione Conjugation: Epoxide intermediates can be conjugated with glutathione (GSH) by glutathione-S-transferases (GSTs), a critical Phase II detoxification reaction that neutralizes the electrophile and marks it for excretion.[2]
-
Formation of Other Dihydrodiols: Oxidation can occur at other positions, such as the 5,6- (K-region) or 8,9-positions, leading to other dihydrodiols that are generally considered less carcinogenic than the bay-region precursors.[2][3]
Experimental Workflow: An In Vitro Investigation of 9-MBA Metabolism
To study these pathways, an in vitro approach using liver microsomes is a standard and powerful technique. Microsomes are vesicles of endoplasmic reticulum that contain a high concentration of CYP enzymes.
The following diagram outlines a typical experimental workflow.
Detailed Protocol: In Vitro Metabolism of 9-MBA using Rat Liver Microsomes
This protocol provides a robust framework for assessing the metabolic profile of 9-MBA. The inclusion of heat-inactivated controls is critical for ensuring that the observed substrate loss is due to enzymatic activity.
1. Reagent Preparation:
-
Phosphate Buffer: 0.1 M Potassium Phosphate, pH 7.4.
-
NADPH Regenerating System: Prepare a stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Rationale: This system ensures a constant supply of NADPH, the essential cofactor for CYP enzyme activity, preventing its depletion during the incubation.
-
9-MBA Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like acetone or DMSO.
2. Incubation Mixture Preparation (Total Volume: 500 µL):
-
In a microcentrifuge tube, combine:
-
Phosphate Buffer (0.1 M, pH 7.4)
-
MgCl₂ (to a final concentration of 3 mM)
-
Rat Liver Microsomes (to a final concentration of 1.0 mg/mL protein)
-
NADPH Regenerating System
-
-
Control Sample: Prepare a parallel incubation using heat-inactivated microsomes (boiled for 10 min) and omitting the NADPH system to account for non-enzymatic degradation.
3. Reaction Initiation and Termination:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Add 9-MBA from the stock solution to initiate the reaction (e.g., to a final concentration of 50 µM). The final concentration of the organic solvent should be less than 1% to avoid inhibiting enzyme activity.
-
Incubate at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 5, 15, 30 minutes), terminate the reaction by adding 500 µL of ice-cold acetonitrile. This denatures the enzymes and precipitates the protein.
4. Metabolite Extraction:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate, vortex thoroughly, and centrifuge to separate the layers.
-
Carefully collect the upper organic layer (containing 9-MBA and its metabolites).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase (e.g., 100 µL of methanol/water) for HPLC analysis.
Analytical Quantification and Data Presentation
High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection is the standard method for separating and quantifying PAH metabolites.
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of acetonitrile and water. This allows for the separation of the nonpolar parent compound from its more polar hydroxylated and dihydrodiol metabolites.
-
Detection:
-
UV Detection: Monitors absorbance at a specific wavelength (e.g., 254 nm), useful for detecting all aromatic compounds.
-
Fluorescence Detection: Offers higher sensitivity and selectivity. By programming the excitation and emission wavelengths, specific classes of metabolites can be targeted.
-
-
Quantification: Metabolite concentrations are determined by comparing the peak areas from the experimental samples to those of authentic analytical standards. The rate of metabolism is typically calculated based on the disappearance of the parent substrate over time.
Table 1: Representative Quantitative Metabolism Data
The following table illustrates how quantitative data from such an experiment could be presented. Values are hypothetical and serve as an example.
| Time (min) | 9-MBA Remaining (pmol) | 9-MBA-3,4-dihydrodiol (pmol) | 9-OH-MBA (pmol) | Rate of 9-MBA Depletion (pmol/min/mg protein) |
| 0 | 25000 | 0 | 0 | - |
| 5 | 21500 | 1200 | 850 | 700 |
| 15 | 15500 | 3100 | 2300 | 633 |
| 30 | 8000 | 5500 | 4100 | 567 |
Note: The initial rate is often the most informative, as substrate depletion and product inhibition can reduce the rate over time.
Conclusion: From Metabolism to Risk Assessment
The metabolic activation of this compound is a critical determinant of its carcinogenic potential. By understanding the enzymatic pathways, the key intermediates, and the ultimate reactive species, researchers can better predict toxicity and assess risk. The in vitro methodologies detailed in this guide provide a reliable and reproducible system for characterizing the metabolic profile of 9-MBA and other novel PAHs. This knowledge is fundamental for regulatory toxicology and for the development of safer chemicals and pharmaceuticals, ensuring that potential bioactivation liabilities are identified early in the development pipeline.
References
-
Baird, W. M., Hooven, L. A., & Mahadevan, B. (2005). Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action. Environmental and Molecular Mutagenesis, 45(2-3), 106-114. [Link]
-
Cerniglia, C. E., Fu, P. P., & Yang, S. K. (1982). Metabolism of 7-methylbenz[a]anthracene and 7-hydroxymethylbenz[a]anthracene by Cunninghamella elegans. Applied and Environmental Microbiology, 44(3), 682–689. [Link]
-
Dipple, A., Moschel, R. C., & Bigger, C. A. (1984). Polynuclear aromatic carcinogens. In Chemical Carcinogens (pp. 41-163). American Chemical Society. [Link]
-
Flesher, J. W., Horn, J., & Lehner, A. F. (1997). 7-Sulfooxymethyl-12-methylbenz[a]anthracene is an exceptionally reactive electrophilic mutagen and ultimate carcinogen. Biochemical and Biophysical Research Communications, 231(1), 144–148. [Link]
-
International Agency for Research on Cancer. (1973). Certain polycyclic aromatic hydrocarbons and heterocyclic compounds. IARC Monographs on the Evaluation of Carcinogenic Risk of the Chemical to Man, 3, 45-52. [Link]
-
Jerina, D. M., & Daly, J. W. (1974). Arene oxides: a new aspect of drug metabolism. Science, 185(4151), 573–582. [Link]
-
Klein, M. (1963). Susceptibility of strain B6AF1/J hybrid infant mice to tumorigenesis with 1,2-benzanthracene, deoxycholic acid, and 3-methylcholanthrene. Cancer Research, 23(10), 1701-1707. [Link]
-
Melikian, A. A., Bagheri, K., & Hecht, S. S. (1997). Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling. Carcinogenesis, 18(3), 523–529. [Link]
-
Sims, P. (1967). The metabolism of 7- and 12-methylbenz[a]anthracene and their derivatives. Biochemical Journal, 105(2), 591–598. [Link]
-
Yang, S. K., Chou, M. W., & Fu, P. P. (1980). Metabolic pathways of 7,12-dimethylbenz[a]anthracene in hepatic microsomes. Proceedings of the National Academy of Sciences, 77(5), 2601-2605. [Link]
Sources
- 1. Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of 7- and 12-methylbenz[a]-anthracene and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of 7-methylbenz[a]anthracene and 7-hydroxymethylbenz[a]anthracene by Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The role of polycyclic aromatic hydrocarbon metabolism in dimethylbenz[a]anthracene-induced pre-B lymphocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA adducts from 7,12-dimethylbenz(a)anthracene in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Sulfooxymethyl-12-methylbenz[a]anthracene is an exceptionally reactive electrophilic mutagen and ultimate carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 9-Methylbenz[a]anthracene: From Historical Discovery to Mechanistic Significance
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that has served as a cornerstone compound in the field of chemical carcinogenesis for decades. As a moderately active carcinogen, its strategic importance lies in its structural relation to potent carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA) and its utility in elucidating the fundamental mechanisms of PAH-induced cancers. This guide provides an in-depth exploration of the historical context of its discovery, its synthesis, and its profound significance in shaping our understanding of metabolic activation, DNA adduction, and the structure-activity relationships that govern the carcinogenicity of PAHs. We will detail the pivotal "bay region" theory, which explains how inert parent compounds are metabolically converted into potent, DNA-reactive ultimate carcinogens, a concept for which methylated benz[a]anthracenes are prime exemplars. Furthermore, this document outlines key experimental protocols and presents critical physicochemical data to serve as a comprehensive resource for professionals in oncology, toxicology, and drug development.
Introduction: The Dawn of Chemical Carcinogenesis
The study of chemical carcinogenesis began with the astute observation of increased cancer incidence in individuals exposed to soot and coal tar. These complex mixtures are rich in polycyclic aromatic hydrocarbons (PAHs), a class of organic compounds composed of fused aromatic rings. Benz[a]anthracene is a foundational four-ring PAH, which, while being a weak carcinogen itself, provided a structural scaffold for early researchers to probe the effects of alkyl group substitution on carcinogenic activity. The addition of methyl groups at various positions on the benz[a]anthracene core was found to dramatically alter biological activity, leading to a systematic investigation to correlate molecular structure with carcinogenic potency. This line of inquiry was instrumental in shifting the paradigm from simply identifying carcinogens to understanding how they cause cancer at a molecular level.
Historical Discovery and Synthesis
The synthesis of various methylated benz[a]anthracenes was a major focus of organic chemists in the early 20th century, notably in the laboratories of researchers like Louis Fieser and Melvin Newman.[1] Their work was driven by the need to create pure, structurally defined compounds to test for carcinogenic activity, moving beyond the ill-defined mixtures of coal tar.
A common synthetic approach to this compound involved a multi-step process starting from readily available precursors.[1] For instance, one method involved the reaction of β-naphthylmagnesium bromide with o-chlorobenzaldehyde, followed by reduction, conversion to a nitrile, and subsequent reaction with a methylmagnesium iodide to form an acetophenone intermediate.[1] This ketone could then be cyclized using a mixture of acetic and hydrobromic acids to yield the final 9-methyl-l,2-benzanthracene hydrocarbon.[1] These elegant synthetic strategies provided the essential tools—pure compounds—for biologists and toxicologists to conduct rigorous, reproducible studies on carcinogenicity.[2][3]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its application in experimental settings, from ensuring appropriate solvent selection to predicting its environmental fate.
| Property | Value | Source |
| CAS Number | 2381-16-0 | [4][5] |
| Molecular Formula | C₁₉H₁₄ | [4][6] |
| Molecular Weight | 242.32 g/mol | [5] |
| Appearance | Solid | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents like Toluene, Benzene. | [6][7] |
| Vapor Pressure | 2.53 x 10⁻⁷ mm Hg | [4] |
The Core of Carcinogenicity: Metabolic Activation and the Bay Region Theory
PAHs like this compound are not directly carcinogenic. They are procarcinogens that require metabolic activation within the body to become ultimate carcinogens capable of covalently binding to cellular macromolecules like DNA. This process is a double-edged sword of the body's detoxification system, primarily mediated by cytochrome P-450 enzymes.[8][9]
The "bay region" theory, developed by Donald Jerina and colleagues, was a landmark achievement in explaining why certain PAHs are potent carcinogens.[10][11] It posits that the ultimate carcinogenic metabolites are diol epoxides where the epoxide ring is located in the sterically hindered "bay region" of the molecule.[10]
For benz[a]anthracene derivatives, this involves a series of enzymatic steps:
-
Initial Epoxidation: Cytochrome P-450 enzymes introduce an epoxide across a double bond away from the bay region. For benz[a]anthracene derivatives, this is typically at the 3,4-position.
-
Hydration: The enzyme epoxide hydrolase opens the epoxide ring to form a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation event, again catalyzed by cytochrome P-450, occurs on the double bond adjacent to the hydroxyl groups, forming a diol epoxide. It is this diol epoxide, with its epoxide ring in the bay region, that is the ultimate carcinogen.[10][12]
Molecular orbital calculations have shown that this bay region diol epoxide is exceptionally reactive because the carbocation formed upon opening the epoxide ring is highly stabilized by the π-electron system of the aromatic structure.[10] This reactive electrophile can then attack nucleophilic sites on DNA bases, forming bulky DNA adducts that lead to mutations during replication if not repaired, thereby initiating cancer.[9] The presence and position of methyl groups, as in this compound, can influence the rate and regioselectivity of these metabolic steps, thus modulating carcinogenic potency.[12]
Caption: Metabolic activation pathway of this compound.
Significance in Scientific Research
The primary significance of this compound lies in its role as a model compound for:
-
Structure-Activity Relationship (SAR) Studies: By comparing its moderate carcinogenicity to the weak activity of the parent benz[a]anthracene and the high potency of 7,12-dimethylbenz[a]anthracene, researchers have been able to dissect the electronic and steric effects of methyl group placement on the formation and reactivity of the ultimate carcinogenic metabolites.[3][12]
-
Validating the Bay Region Theory: Experimental data from this compound and its isomers provided crucial in vivo evidence supporting the bay region theory of carcinogenesis.[10][12]
-
Toxicology and Environmental Science: As an alkylated PAH, it is an important target in environmental analysis and toxicological screening of contaminated sites, as alkylated PAHs can sometimes exhibit greater toxicity than their parent compounds.[6][13]
Key Experimental Methodologies
Conceptual Synthesis Workflow
The synthesis of this compound is a foundational organic chemistry procedure that enables its toxicological study. The following represents a conceptual workflow based on historical methods.
Objective: To synthesize this compound from precursor molecules.
Steps:
-
Grignard Reaction: React an appropriate naphthyl magnesium halide (e.g., β-naphthylmagnesium bromide) with an o-substituted benzaldehyde (e.g., o-chlorobenzaldehyde) to form a diaryl carbinol.
-
Reduction: Reduce the carbinol to form the corresponding diaryl methane derivative.
-
Nitrile Formation: Convert the chloro-substituent to a nitrile group using cuprous cyanide.
-
Ketone Formation: React the nitrile with a methyl Grignard reagent (methylmagnesium iodide) to form the o-(naphthylmethyl)-acetophenone intermediate.
-
Cyclization: Effect an intramolecular cyclization of the ketone using a strong acid catalyst (e.g., HBr in acetic acid) under reflux to form the final tetracyclic aromatic system of this compound.
-
Purification: Purify the final product using recrystallization or chromatography to obtain a high-purity standard for biological testing.
Caption: Conceptual workflow for the synthesis of this compound.
In Vitro Mutagenicity Assay (Ames Test)
Objective: To determine the mutagenic potential of this compound and its metabolites.
Principle: The Ames test utilizes strains of Salmonella typhimurium that are histidine auxotrophs (cannot synthesize histidine) due to a mutation. The assay measures the rate at which a test compound causes reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-deficient medium. Since PAHs require metabolic activation, the test is run with and without a liver enzyme extract (S9 fraction).
Step-by-Step Protocol:
-
Preparation: Prepare solutions of this compound in a suitable solvent (e.g., DMSO). Prepare the S9 metabolic activation mix from rat liver homogenates.
-
Incubation: In a test tube, combine the test compound, the Salmonella typhimurium tester strain (e.g., TA100), and either the S9 mix (for activation) or a buffer (negative control).
-
Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto a minimal glucose agar plate (histidine-deficient).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate.
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies on the S9-treated plates compared to the solvent control indicates that the compound is mutagenic after metabolic activation.[13]
Conclusion
This compound holds a significant place in the history of cancer research. While not the most potent carcinogen in its class, its study has been invaluable. It served as a critical molecular probe that, alongside its parent compound and more potent relatives, helped researchers establish the fundamental principles of structure-activity relationships and metabolic activation. The insights gained from this compound were instrumental in solidifying the bay region theory, which remains a cornerstone of our understanding of how a vast class of chemical carcinogens initiates cancer. It continues to be a relevant reference compound in toxicology and environmental health, reminding us of the elegant and dangerous chemistry that can turn inert molecules into potent mutagens within the body.
References
- DrugFuture. (n.d.). 9,10-Dimethyl-1,2-benzanthracene.
-
Lowe, J. P., & Silverman, B. D. (1984). Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity. PubMed. Retrieved from [Link]
- Hadler, H. I., & Raha, C. R. (1953). Synthesis of C14 Labeled Anthracene, 9-Methylanthracene and 1,2-Benzanthracene. The Journal of Organic Chemistry, 18(11), 1433–1436.
- Roe, F. J. C., Dipple, A., & Mitchley, B. C. V. (1972). Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice. British Journal of Cancer, 26(6), 461–465.
-
Roe, F. J. C., Dipple, A., & Mitchley, B. C. V. (1972). Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice. PubMed. Retrieved from [Link]
- Bachmann, W. E., & Chemerda, J. M. (1938). The Synthesis of 9,10-Dimethyl-1,2-benzanthracene, 9,10-Diethyl-1,2-benzanthracene and 5,9,10-Trimethyl-1,2-benzanthracene. Journal of the American Chemical Society, 60(5), 1023–1026.
- Fieser, L. F., & Johnson, W. S. (1940). Synthesis of 9- and 10-Methyl-l,2-benzanthracene. Journal of the American Chemical Society, 62(3), 575-577.
- Jerina, D. M., Thakker, D. R., & Yagi, H. (1978). Carcinogenicity of benzo[a]pyrene derivatives: The bay region theory. Pure and Applied Chemistry, 50(9-10), 1033–1044.
-
Surh, Y. J., Liem, A., Miller, E. C., & Miller, J. A. (1991). 7-Sulfooxymethyl-12-methylbenz[a]anthracene is an electrophilic mutagen, but does not appear to play a role in carcinogenesis by 7,12-dimethylbenz[a]anthracene or 7-hydroxymethyl-12-methylbenz[a]anthracene. PubMed. Retrieved from [Link]
- Newman, M. S., Sagar, W. C., & George, M. V. (1956). The Synthesis of 1',9-Dimethyl-1,2-benzanthracene. Journal of the American Chemical Society, 78(18), 4774–4776.
-
Haz-Map. (n.d.). 9-Methylbenz(a)anthracene. Retrieved from [Link]
- Lehr, R., & Jerina, D. (1977). The bay-region theory of carcinogenesis by polycyclic aromatic hydrocarbons. Journal of Toxicology and Environmental Health, 2(6), 1259-1265.
-
OEHHA. (2010). 7-Methylbenz(a)anthracene. Retrieved from [Link]
-
Anderson, M. W., & Smith, B. A. (1977). The activity of 7-methylbenz(a)anthracene metabolites in an in vitro-in vivo carcinogenicity test using mouse lung tissue. PubMed. Retrieved from [Link]
-
Watabe, T. (1983). Metabolic activation of 7,12-dimethylbenz[alpha]anthracene (DMBA) and 7-methylbenz[alpha]anthracene (7-MBA) by rat liver P-450 and sulfotransferase. PubMed. Retrieved from [Link]
- Upham, B. L., Weis, L. M., & Trosko, J. E. (1998). Bay or baylike regions of polycyclic aromatic hydrocarbons were potent inhibitors of Gap junctional intercellular communication. Environmental Health Perspectives, 106(5), 297–302.
-
ResearchGate. (n.d.). Metabolic Pathway of DMBA. Retrieved from [Link]
-
ResearchGate. (n.d.). The L region, K region, and bay region of benz[a]anthracene. Retrieved from [Link]
-
Musser, S. M., & Clevenger, M. R. (1985). Biotransformation and bioactivation of 7, 12-dimethylbenz[a]anthracene (7, 12-DMBA). PubMed. Retrieved from [Link]
- Chou, H. C., et al. (1998). Metabolic activation of methyl-hydroxylated derivatives of 7,12- dimethylbenz[a]anthracene by human liver dehydroepiandrosterone. Carcinogenesis, 19(6), 1069-1075.
-
Chou, H. C., et al. (1998). Metabolic Activation of Methyl-Hydroxylated Derivatives of 7,12-dimethylbenz[a]anthracene by Human Liver Dehydroepiandrosterone-Steroid Sulfotransferase. PubMed. Retrieved from [Link]
-
Flesher, J. W., et al. (1989). Biosynthesis of the potent carcinogen 7,12-dimethylbenz[a]anthracene. PubMed. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
- Harvey, R. G., & Fu, P. P. (1978). A new 7,12-dimethylbenz[a]anthracene synthesis: 9-methoxy- and 10-methoxy-7,12-dimethylbenz[a]anthracene. The Journal of Organic Chemistry, 43(16), 3206–3209.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Methylbenz(a)anthracene - Hazardous Agents | Haz-Map [haz-map.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. benchchem.com [benchchem.com]
- 7. 9,10-Dimethyl-1,2-benzanthracene [drugfuture.com]
- 8. Metabolic activation of 7,12-dimethylbenz[alpha]anthracene (DMBA) and 7-methylbenz[alpha]anthracene (7-MBA) by rat liver P-450 and sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 8 – The Bay-Region Theory of Carcinogenesis by Polycyclic Aromatic Hydrocarbons | Semantic Scholar [semanticscholar.org]
- 12. Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oehha.ca.gov [oehha.ca.gov]
The Toxicological Profile of 9-Methylbenz[a]anthracene: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the toxicological profile of 9-Methylbenz[a]anthracene (9-MBA), a member of the polycyclic aromatic hydrocarbon (PAH) family. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis research, and environmental health studies. We will delve into the metabolic activation, genotoxicity, carcinogenicity, and molecular mechanisms of action of 9-MBA, offering field-proven insights and detailed experimental context.
Introduction: The Chemical and its Significance
This compound (CAS No: 2381-16-0), also known as 7-Methylbenz[a]anthracene (7-MBA) in some literature, is a solid polycyclic aromatic hydrocarbon.[1] While not commercially produced in the United States, it is utilized in biochemical research and is a component of complex mixtures originating from the incomplete combustion of organic materials.[1][2] As with many PAHs, the toxicological concern with 9-MBA is not with the parent compound itself, but rather with the reactive metabolites formed during its biotransformation. Chronic exposure to PAHs is associated with an increased risk of cancer.[1]
Metabolic Activation: The Genesis of Toxicity
The carcinogenicity of 9-MBA is intrinsically linked to its metabolic activation into reactive electrophiles that can covalently bind to cellular macromolecules, most notably DNA. This process is a multi-step enzymatic cascade primarily mediated by cytochrome P450 (CYP) monooxygenases and epoxide hydrolase, with a potential secondary activation pathway involving sulfotransferases.[3][4]
The Cytochrome P450 Pathway: Formation of Diol Epoxides
The primary and most well-established pathway for the metabolic activation of 9-MBA and other PAHs is the formation of dihydrodiol epoxides, particularly in the sterically hindered "bay region" of the molecule.[5][6]
The key steps in this pathway are as follows:
-
Epoxidation: Cytochrome P450 enzymes introduce an epoxide group across one of the double bonds of the aromatic ring system.
-
Hydration: Epoxide hydrolase catalyzes the addition of water to the epoxide, forming a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation, again catalyzed by CYP enzymes, occurs on the adjacent double bond in the bay region, forming the ultimate carcinogenic metabolite: a bay-region dihydrodiol epoxide.
These bay-region diol epoxides are highly electrophilic and can readily react with nucleophilic sites on DNA, forming stable covalent adducts.[7]
The stereoselective metabolism of 7-methylbenz[a]anthracene by rat liver microsomes results in the formation of five optically active dihydrodiols as the predominant metabolites.[8] The major enantiomers of the quasi-diaxial trans-5,6- and trans-8,9-dihydrodiol metabolites have been determined to have R,R absolute stereochemistry.[8]
The Sulfotransferase Pathway: A Secondary Activation Route
In addition to the diol epoxide pathway, a secondary metabolic activation route involving sulfotransferases has been identified for hydroxylated metabolites of PAHs.[3][9] For instance, 7-hydroxymethyl-12-methylbenz[a]anthracene (a metabolite of the potent carcinogen 7,12-dimethylbenz[a]anthracene, DMBA) can be activated to a highly mutagenic sulfuric acid ester by sulfotransferases.[9] This activation is catalyzed by dehydroepiandrosterone (DHEA)-steroid sulfotransferase in human liver.[10] While this pathway has been extensively studied for DMBA, its quantitative contribution to the overall carcinogenicity of 9-MBA requires further investigation. The sulfuric acid ester conjugates are potent mutagens that can bind covalently to DNA.[9]
Genotoxicity: The Interaction with the Genome
The ultimate carcinogenic metabolites of 9-MBA exert their genotoxic effects primarily through the formation of covalent DNA adducts. These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and initiating the process of carcinogenesis.
Formation and Characterization of DNA Adducts
Studies on 7-methylbenz[a]anthracene have shown that topical application to mouse epidermis leads to the formation of multiple DNA adducts.[11] The major adduct has been tentatively identified as (+)-anti-7-MBADE-trans-N2-dGuo, resulting from the reaction of the bay-region diol epoxide with deoxyguanosine.[11] Minor adducts with deoxyadenosine have also been detected.[11]
The level of total covalent binding of 7-MBA to DNA in SENCAR mouse epidermis was found to be 0.37 ± 0.07 pmol/mg DNA 24 hours after a topical application of 400 nmol.[11] This level of binding correlates with its tumor-initiating activity.[11]
| Compound | DNA Binding Level (pmol/mg DNA) |
| 7-Methylbenz[a]anthracene | 0.37 ± 0.07 |
| 7,12-Dimethylbenz[a]anthracene | 6.4 ± 0.01 |
| Dibenz[a,j]anthracene | 0.03 ± 0.01 |
Experimental Protocol: ³²P-Postlabeling Assay for DNA Adduct Detection
The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts.
Methodology:
-
DNA Isolation: Isolate high molecular weight DNA from tissues or cells exposed to 9-MBA.
-
DNA Hydrolysis: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): Enrich for adducted nucleotides using nuclease P1, which dephosphorylates normal nucleotides but not most bulky aromatic adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.
Carcinogenicity: The Ultimate Toxicological Endpoint
This compound is recognized as a carcinogenic compound, with its activity demonstrated in various animal models.
Animal Studies and Tumorigenesis
While specific dose-response studies on the carcinogenicity of 9-MBA are limited, studies on the parent compound, benz[a]anthracene, show that oral administration to mice induces hepatomas and pulmonary adenomas.[12] The carcinogenic potential of methylated benz[a]anthracenes is often correlated with the stability of the diol epoxide carbocations formed during metabolic activation.[5] In an in vitro-in vivo carcinogenicity test, 7-methylbenz[a]anthracene and its metabolites were shown to induce adenomas and carcinomas in mouse lung tissue.[4]
Comparative Carcinogenicity
Quantum chemical studies have been employed to correlate the molecular properties of methyl derivatives of benz[a]anthracene with their carcinogenic potencies.[5] A positive correlation has been found between carcinogenicity and the reactivity of the parent PAH towards bay region epoxidation and the stability of the resulting diol epoxide carbocations.[5]
Molecular Mechanisms of Action: Beyond DNA Adducts
While DNA adduct formation is a critical initiating event in 9-MBA-induced carcinogenesis, other molecular mechanisms, such as the activation of the aryl hydrocarbon receptor (AhR), may also play a significant role in its overall toxicity.
The Role of the Aryl Hydrocarbon Receptor (AhR)
The AhR is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many environmental contaminants, including PAHs.[13][14] Upon binding to a ligand like a PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the induction of a battery of genes, including those encoding for CYP1A1 and CYP1B1, which are involved in the metabolism of PAHs.[13]
Alkylation of benz[a]anthracene has been shown to affect its ability to activate the AhR in a position-dependent manner.[15][16] While direct studies on 9-MBA are limited, it is plausible that it also acts as an AhR agonist, thereby inducing its own metabolism and contributing to its toxicity.
Sources
- 1. 9-Methylbenz(a)anthracene - Hazardous Agents | Haz-Map [haz-map.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Metabolic activation of 7,12-dimethylbenz[alpha]anthracene (DMBA) and 7-methylbenz[alpha]anthracene (7-MBA) by rat liver P-450 and sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The activity of 7-methylbenz(a)anthracene metabolites in an in vitro-in vivo carcinogenicity test using mouse lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation and bioactivation of 7, 12-dimethylbenz[a]anthracene (7, 12-DMBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stereoselective metabolism of 7-methylbenz[a]anthracene: absolute configuration of five dihydrodiol metabolites and the effect of dihydrodiol conformation on circular dichroism spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfate esters of hydroxymethyl-methyl-benz[a]anthracenes as active metabolites of 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic activation of methyl-hydroxylated derivatives of 7,12-dimethylbenz[a]anthracene by human liver dehydroepiandrosterone-steroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. The Aryl Hydrocarbon Receptor Has an Important Role in the Regulation of Hematopoiesis: Implications for Benzene-induced Hematopoietic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkylation of Benz[a]anthracene Affects Toxicity to Early-Life Stage Zebrafish and In Vitro Aryl Hydrocarbon Receptor 2 Transactivation in a Position-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Formation of 9-Methylbenz[a]anthracene-DNA Adducts
Abstract
This technical guide provides a comprehensive overview of the mechanisms underlying the formation of DNA adducts by the polycyclic aromatic hydrocarbon (PAH), 9-methylbenz[a]anthracene. Intended for researchers, toxicologists, and drug development professionals, this document delves into the metabolic activation pathways, the chemical nature of the resulting DNA adducts, state-of-the-art analytical methodologies for their detection and quantification, and the ultimate biological consequences of this form of DNA damage. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as an essential resource for investigating the genotoxicity of methylated PAHs.
Introduction: The Genotoxic Potential of this compound
This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of compounds formed from the incomplete combustion of organic materials.[1] While benz[a]anthracene itself is a known carcinogen, the addition of a methyl group can significantly modulate its biological activity.[2] Methylated PAHs, such as this compound and its isomers like 7-methylbenz[a]anthracene, are of significant toxicological interest due to their potent carcinogenicity, which is intrinsically linked to their ability to form covalent adducts with cellular DNA.[3][4] These adducts, if not repaired, can lead to mutations during DNA replication, initiating the cascade of events that can result in carcinogenesis.[3] Understanding the formation of these DNA adducts is therefore paramount for assessing the carcinogenic risk of this compound and for developing strategies for mitigation and prevention.
This guide will explore the two primary pathways of metabolic activation that transform the relatively inert this compound into highly reactive electrophiles capable of damaging the genome. We will then examine the specific types of DNA adducts formed, the cutting-edge analytical techniques used to identify and quantify them, and their biological implications.
Metabolic Activation: The Genesis of a Carcinogen
For this compound to exert its genotoxic effects, it must first undergo metabolic activation to form electrophilic intermediates. This bioactivation is primarily carried out by two families of enzymes: the Cytochrome P450 (CYP) monooxygenases and sulfotransferases (SULTs).[5][6]
The Diol Epoxide Pathway
The "bay-region" diol epoxide pathway is a well-established mechanism for the activation of many carcinogenic PAHs.[3] In this multi-step process, CYP enzymes, particularly CYP1A1 and CYP1B1, play a central role.
-
Epoxidation: The initial step involves the CYP-mediated epoxidation of one of the aromatic double bonds of this compound.
-
Hydration: The resulting epoxide is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. For 7-methylbenz[a]anthracene, the 3,4-diol is a key intermediate.[3]
-
Second Epoxidation: A second epoxidation event, again catalyzed by CYP enzymes, occurs on the adjacent double bond in the bay region, forming a highly reactive diol epoxide. This diol epoxide of 7-methylbenz[a]anthracene, specifically the 3,4-diol-1,2-epoxide, is considered a major ultimate carcinogen.[3]
The reactivity of these bay-region diol epoxides is attributed to the electronic properties of the bay region, which facilitate the opening of the epoxide ring and the formation of a carbocation that readily attacks nucleophilic sites on DNA.[7]
The Sulfotransferase Pathway
An alternative but equally important activation pathway involves the hydroxylation of the methyl group, followed by sulfation.[6]
-
Hydroxylation: CYP enzymes can hydroxylate the methyl group of this compound to form a hydroxymethyl derivative.
-
Sulfation: Cytosolic sulfotransferases (SULTs) then catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxymethyl group, forming a sulfuric acid ester.[6] This ester is highly unstable and spontaneously dissociates, leaving behind a reactive benzylic carbocation that can readily form adducts with DNA.[6]
The interplay between these two pathways can vary depending on the tissue, species, and the specific isomer of methylbenz[a]anthracene.
Caption: Metabolic activation of this compound via two primary pathways.
The Chemical Nature of this compound-DNA Adducts
The electrophilic intermediates generated through metabolic activation react with nucleophilic sites within the DNA molecule, primarily on the purine bases, deoxyguanosine (dG) and deoxyadenosine (dA).[4][8]
-
Adducts from Diol Epoxides: The bay-region diol epoxides of methylbenz[a]anthracenes predominantly form adducts at the exocyclic amino groups of guanine (N2-dG) and adenine (N6-dA).[8] The stereochemistry of the diol epoxide influences the structure of the resulting adduct. For instance, the major DNA adduct derived from 7-methylbenz[a]anthracene in mouse epidermis has been identified as (+)-anti-7-MBADE-trans-N2-dGuo.[4]
-
Adducts from Sulfotransferase Pathway: The benzylic carbocation generated via the sulfotransferase pathway also reacts with the N2 position of guanine and the N6 position of adenine.
The formation of these bulky adducts distorts the DNA helix, which can interfere with DNA replication and transcription, and if not repaired, can lead to mutations.
Analytical Methodologies for Adduct Detection and Quantification
The detection and quantification of DNA adducts, which are often present at very low levels (as low as 1 adduct per 109-1010 normal nucleotides), require highly sensitive and specific analytical methods.[9]
32P-Postlabeling Assay
The 32P-postlabeling assay is an ultra-sensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure.[9]
Principle: The method involves the enzymatic digestion of DNA to 3'-monophosphate deoxynucleosides. The adducted nucleotides are then radiolabeled with high-specific-activity [γ-32P]ATP by T4 polynucleotide kinase. The resulting 32P-labeled adducted nucleotides are then separated by chromatography, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and quantified by their radioactive decay.[9]
Experimental Protocol: 32P-Postlabeling of this compound-DNA Adducts
-
DNA Isolation and Purification:
-
Extract DNA from tissues or cells using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Treat the DNA with RNase A and proteinase K to remove contaminating RNA and protein.
-
Quantify the purified DNA using UV spectrophotometry (A260/A280 ratio of ~1.8).
-
-
Enzymatic Digestion of DNA:
-
Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase at 37°C for 3-4 hours.
-
-
Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides to nucleosides) or butanol extraction. This step significantly increases the sensitivity of the assay.
-
-
32P-Labeling of Adducts:
-
Incubate the enriched adduct digest with [γ-32P]ATP and T4 polynucleotide kinase at 37°C for 30-60 minutes.
-
-
Chromatographic Separation:
-
TLC: Spot the labeled adduct mixture onto a polyethyleneimine (PEI)-cellulose TLC plate. Develop the chromatogram using a multidirectional solvent system to achieve high resolution of different adducts.
-
HPLC: Alternatively, separate the labeled adducts using reverse-phase HPLC, which can provide better quantification and resolution.[10]
-
-
Detection and Quantification:
-
For TLC, visualize the adduct spots by autoradiography and quantify using phosphorimaging or by scraping the spots and counting with a scintillation counter.
-
For HPLC, collect fractions and quantify the radioactivity using a scintillation counter.
-
Calculate adduct levels relative to the total amount of DNA analyzed.
-
Self-Validation and Causality: The use of internal standards and calibration curves with synthesized adduct standards is crucial for accurate quantification and to account for variations in labeling efficiency.[11][12] The choice of enrichment method (nuclease P1 vs. butanol extraction) depends on the specific properties of the adducts being investigated.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the structural characterization and sensitive quantification of specific DNA adducts.[13]
Principle: This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. DNA is first hydrolyzed to nucleosides. The resulting mixture is then separated by reverse-phase HPLC, and the eluting compounds are ionized (typically by electrospray ionization - ESI) and analyzed by a mass spectrometer. By monitoring for specific parent-daughter ion transitions (Selected Reaction Monitoring - SRM), extremely low levels of known adducts can be quantified with high precision.[13]
Experimental Protocol: LC-MS/MS Analysis of this compound-DNA Adducts
-
DNA Isolation and Hydrolysis:
-
Isolate and purify DNA as described for the 32P-postlabeling assay.
-
Enzymatically hydrolyze the DNA to deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Clean-up:
-
Use solid-phase extraction (SPE) to remove salts and other interfering substances from the hydrolyzed DNA sample.
-
-
LC Separation:
-
Inject the purified nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid like formic acid to improve ionization.[14]
-
-
MS/MS Detection:
-
Interface the HPLC with a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode.
-
Develop an SRM method to monitor for the specific precursor-to-product ion transitions of the target this compound-dG and -dA adducts.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Self-Validation and Causality: The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters.[15] The use of authentic, synthesized adduct standards is essential for confirming the identity of the adducts and for building accurate calibration curves for quantification.
Caption: A generalized workflow for the analysis of DNA adducts.
Quantitative Data on PAH-DNA Adduct Formation
The extent of DNA adduct formation can vary significantly depending on the specific PAH, the tissue being examined, and the metabolic capacity of the organism. The following table presents representative data on DNA adduct levels for different PAHs, illustrating the potent activity of methylated derivatives.
| Polycyclic Aromatic Hydrocarbon (PAH) | Tissue/Cell Type | Adduct Level (pmol/mg DNA) | Reference |
| 7-Methylbenz[a]anthracene (7-MBA) | SENCAR Mouse Epidermis | 0.37 ± 0.07 | [4] |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | SENCAR Mouse Epidermis | 6.4 ± 0.01 | [4] |
| Dibenz[a,j]anthracene | SENCAR Mouse Epidermis | 0.03 ± 0.01 | [4] |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Rat Liver | ~1.2 (converted from µmol/mol dNTP) | [16] |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Rat Mammary Gland | ~0.5 (converted from µmol/mol dNTP) | [16] |
Note: Adduct levels are highly dependent on the dose and time of exposure. The values presented are for comparative purposes under the specific experimental conditions of the cited studies.
Biological Consequences of this compound-DNA Adducts
The formation of bulky DNA adducts by this compound has profound biological consequences:
-
Mutagenesis: If not repaired by the cell's DNA repair machinery, these adducts can be misread by DNA polymerases during replication, leading to point mutations (e.g., G→T transversions).[3]
-
Carcinogenesis: The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can disrupt normal cell cycle control and lead to the initiation of cancer. The potent carcinogenicity of methylated PAHs like 7-methylbenz[a]anthracene and 7,12-dimethylbenz[a]anthracene in various animal models is a direct consequence of their ability to form these mutagenic DNA adducts.[3][4]
-
Biomarkers of Exposure and Risk: The presence of PAH-DNA adducts in human tissues can serve as a valuable biomarker of exposure to these carcinogens and may be indicative of an increased risk of developing cancer.
Conclusion
The formation of DNA adducts by this compound is a critical initiating event in its mechanism of carcinogenesis. This process is dependent on metabolic activation by CYP and SULT enzymes, leading to the formation of highly reactive diol epoxides and benzylic carbocations. These electrophiles primarily target the purine bases in DNA, forming bulky adducts that are both mutagenic and carcinogenic. The sensitive and specific detection of these adducts using techniques such as 32P-postlabeling and LC-MS/MS is essential for understanding the genotoxic potential of this compound and for assessing human health risks associated with exposure to this and other methylated PAHs. Further research into the specific adduct profiles and their repair kinetics will continue to enhance our understanding of the toxicology of this important class of environmental carcinogens.
References
-
Shields, P. G., Bowman, E. D., Harrington, A. M., Doan, V. T., & Harris, C. C. (1993). Standardization of the 32P-postlabeling assay for polycyclic aromatic hydrocarbon-DNA adducts. Mutagenesis, 8(2), 121–127. [Link]
-
Shields, P. G., Bowman, E. D., Harrington, A. M., Doan, V. T., & Harris, C. C. (1993). Standardization of the 32P-postlabeling assay for polycyclic aromatic hydrocarbon-DNA adducts. Mutagenesis, 8(2), 121–127. [Link]
-
Wiener, D., Ziv-Av, A., & Lior, N. (1991). Detection of multiple polycyclic aromatic hydrocarbon-DNA adducts by a high-performance liquid chromatography-32P-postlabeling method. Proceedings of the National Academy of Sciences of the United States of America, 88(1), 207–211. [Link]
-
El-Bayoumy, K., Chae, Y. H., Upadhyaya, P., Rivenson, A., Kurtzke, C., Reddy, B., & Hecht, S. S. (1994). Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC. Chemical research in toxicology, 7(4), 503–510. [Link]
-
Buters, J. T., Cheng, S. C., Chou, M. W., Yang, S. K., & Dipple, A. (1992). Characterization of DNA adducts derived from (+/- )-trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4- tetrahydrodibenz[a,j]anthracene and (+/-)-trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydro-7-methyldibenz[a,j]anthracene. Chemical research in toxicology, 5(4), 531–539. [Link]
-
Møller, P., & Wallin, H. (2014). 32P-Postlabeling Analysis of DNA Adducts. Methods in molecular biology (Clifton, N.J.), 1105, 233–242. [Link]
-
Vericat, J. A., Cheng, S. C., & Dipple, A. (1989). Absolute stereochemistry of the major 7,12-dimethylbenz[alpha]anthracene-DNA adducts formed in mouse cells. Carcinogenesis, 10(3), 567–570. [Link]
-
Geacintov, N. E., Ibanez, V., Benjamin, M. J., & Harvey, R. G. (1981). Reactions of stereoisomeric non-bay-region benz[a]anthracene diol epoxides with DNA and conformations of non-covalent complexes and covalent adducts. Biochemical and biophysical research communications, 100(2), 682–689. [Link]
-
Watabe, T., Ishizuka, T., Isobe, M., & Ozawa, N. (1983). Metabolic activation of 7,12-dimethylbenz[alpha]anthracene (DMBA) and 7-methylbenz[alpha]anthracene (7-MBA) by rat liver P-450 and sulfotransferase. The Journal of toxicological sciences, 8(2), 119–131. [Link]
-
Glatt, H., Surh, Y. J., Miller, E. C., & Miller, J. A. (1994). Metabolic activation of methyl-hydroxylated derivatives of 7,12-dimethylbenz[a]anthracene by human liver dehydroepiandrosterone-steroid sulfotransferase. Carcinogenesis, 15(1), 129–134. [Link]
-
Chen, H., L. Wang, and S. G. Carmella. "Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells." Carcinogenesis 40.11 (2019): 1358-1364. [Link]
-
Gerdemann, C., et al. "A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models." Archives of Toxicology 97.10 (2023): 2795-2809. [Link]
-
Rogan, E. G., Devanesan, P. D., RamaKrishna, N. V., & Cavalieri, E. L. (1993). Identification and quantitation of 7,12-dimethylbenz[a]anthracene-DNA adducts formed in mouse skin. Chemical research in toxicology, 6(3), 364–371. [Link]
-
Marquardt, H., Grover, P. L., & Sims, P. (1976). The metabolic activation of 7-methylbenz(a)anthracene: the induction of malignant transformation and mutation in mammalian cells by non-K-region dihydrodiols. Cancer research, 36(6), 2059–2064. [Link]
-
Daniel, F. B., Schut, H. A., Sandwisch, D. W., Schenck, K. M., Hoffmann, C. O., Patrick, J. R., & Stoner, G. D. (1983). DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats. Cancer research, 43(3), 1052–1056. [Link]
-
Cooper, C. S., Hewer, A., Ribeiro, O., Grover, P. L., & Sims, P. (1980). Reactions of 'bay-region' and non-'bay-region' diol-epoxides of benz(a)anthracene with DNA: evidence indicating that the major products are hydrocarbon-N2-guanine adducts. Carcinogenesis, 1(3), 233–243. [Link]
-
Seidel, A., Soballa, V., Schlenker, E., Ruhl, I., Jacob, J., & Glatt, H. R. (1993). Characterization of highly polar bis-dihydrodiol epoxide--DNA adducts formed after metabolic activation of dibenz[a,h]anthracene. Carcinogenesis, 14(7), 1339–1346. [Link]
-
Christou, M., Moore, C. J., & Jefcoate, C. R. (1985). Hepatic metabolism of 7,12-dimethylbenz(a)anthracene in male, female, and ovariectomized Sprague-Dawley rats. Carcinogenesis, 6(4), 545–551. [Link]
-
U.S. National Center for Biotechnology Information. PubChem Compound Summary for CID 8952, this compound. [Link]
-
DiGiovanni, J., Beltrán, L., Rupp, A., Harvey, R. G., & Gill, R. D. (1997). Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling. Carcinogenesis, 18(3), 523–529. [Link]
-
DiGiovanni, J., Slaga, T. J., & Boutwell, R. K. (1980). Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA Adducts From 7,12-dimethylbenz(a)anthracene in Mouse Epidermis. Cancer research, 40(11), 3973–3979. [Link]
-
Wang, Y., & Xian, M. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]
-
LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Cavalieri, E. L., & Rogan, E. G. (2004). Pathways of metabolic activation of benzo[ a ]pyrene. In Polycyclic Aromatic Hydrocarbons (pp. 1-17). [Link]
-
Chocholoušková, M., et al. "Tips and tricks for LC–MS-based metabolomics and lipidomics analysis." Analytica Chimica Acta 1249 (2023): 340949. [Link]
-
Perera, F. P., Whyatt, R. M., Jedrychowski, W., Rauh, V., Manchester, D., Santella, R. M., & Ottman, R. (2005). DNA damage from polycyclic aromatic hydrocarbons measured by benzo[a]pyrene-DNA adducts in mothers and newborns from Northern Manhattan, the World Trade Center Area, Poland, and China. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 14(3), 709–714. [Link]
-
Tretyakova, N., Matter, B., Jones, R., & Shallop, A. (2002). Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. Biochemistry, 41(30), 9535–9544. [Link]
-
ResearchGate. (n.d.). Structures of the highly tumorigenic diol epoxide-2 isomers of benzo[ a.... [Link]
-
Farmer, P. B. (2012). Methods for the detection of DNA adducts. Methods in molecular biology (Clifton, N.J.), 817, 1-17. [Link]
-
ResearchGate. (n.d.). Methods for the Detection of DNA Adducts. [Link]
-
Rybicki, B. A., Nock, N. L., Savera, A. T., Tang, D., & Rundle, A. (2006). Polycyclic aromatic hydrocarbon-DNA adduct formation in prostate carcinogenesis. Cancer letters, 239(1), 11–20. [Link]
-
OEHHA. (2010). Evidence on the Carcinogenicity of 7-Methylbenz(a)anthracene. [Link]
-
ResearchGate. (n.d.). (PDF) Morphological transformation and DNA adduct formation by dibenz[a,h]anthracene and its metabolites in C3H10T1/2CL8 cells. [Link]
-
PubChem. (n.d.). 7-Methylbenz(a)anthracene. [Link]
-
Smolarek, T. A., Baird, W. M., Fischer, S. M., & DiGiovanni, J. (1988). Evidence for the involvement of a bis-diol-epoxide in the metabolic activation of dibenz[a,h]anthracene to DNA-binding species in mouse skin. Carcinogenesis, 9(12), 2161–2165. [Link]://pubmed.ncbi.nlm.nih.gov/3191560/)
Sources
- 1. Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA adducts from 7,12-dimethylbenz(a)anthracene in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolic activation of 7-methylbenz(a)anthracene: the induction of malignant transformation and mutation in mammalian cells by non-K-region dihydrodiols [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of 7,12-dimethylbenz[alpha]anthracene (DMBA) and 7-methylbenz[alpha]anthracene (7-MBA) by rat liver P-450 and sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Reactions of 'bay-region' and non-'bay-region' diol-epoxides of benz(a)anthracene with DNA: evidence indicating that the major products are hydrocarbon-N2-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of DNA adducts derived from (+/- )-trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4- tetrahydrodibenz[a,j]anthracene and (+/- )-7-methyl-trans-3,4-dihydroxy- anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz[a,j]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardization of the 32P-postlabeling assay for polycyclic aromatic hydrocarbon-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. escholarship.org [escholarship.org]
- 13. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA damage from polycyclic aromatic hydrocarbons measured by benzo[a]pyrene-DNA adducts in mothers and newborns from Northern Manhattan, the World Trade Center Area, Poland, and China - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Computational Modeling of 9-Methylbenz[a]anthracene Bioactivation and Macromolecular Interactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methylbenz[a]anthracene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a potent carcinogen whose biological activity is intrinsically linked to its metabolic activation and subsequent interaction with cellular macromolecules.[1][2] Understanding these interactions at an atomic level is paramount for elucidating its mechanism of toxicity and for the development of potential inhibitory strategies. This in-depth technical guide provides a comprehensive framework for the computational modeling of this compound's journey within a biological system. We will navigate the theoretical underpinnings and practical applications of a multi-scale modeling approach, from quantum mechanical simulations of metabolic activation to molecular dynamics studies of its DNA adducts and interactions with the aryl hydrocarbon receptor (AhR). This guide is designed to equip researchers with the knowledge and protocols necessary to dissect the complex bio-molecular interactions of this and other similar environmental toxins.
Introduction: The Challenge of this compound
Chemical Identity and Carcinogenic Potential
This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₉H₁₄.[3] Like many PAHs, it is a product of incomplete combustion of organic materials and is a ubiquitous environmental pollutant.[4] Its planar, aromatic structure allows it to intercalate into DNA, but its potent carcinogenicity arises primarily from its metabolic transformation into highly reactive intermediates.[1][5]
The Critical Role of Metabolic Activation
The lipophilic nature of this compound facilitates its entry into cells, where it is targeted by metabolic enzymes, primarily the cytochrome P450 (CYP) family.[2] These enzymes catalyze a series of oxidation reactions, leading to the formation of dihydrodiols.[1] Of particular importance is the formation of "bay-region" diol epoxides, which are highly electrophilic and can readily form covalent adducts with nucleophilic sites on DNA, particularly the N² position of guanine.[6] These DNA adducts can lead to mutations and initiate the process of carcinogenesis.[6][7][8][9]
The Rationale for Computational Modeling in PAH Toxicology
Computational modeling offers a powerful lens through which to view the intricate dance between this compound and biological systems. It allows us to:
-
Elucidate Reaction Mechanisms: Quantum mechanics can unravel the electronic intricacies of metabolic activation, predicting the most likely sites of oxidation and the reactivity of the resulting metabolites.[10][11]
-
Visualize Molecular Interactions: Molecular docking and molecular dynamics simulations provide a dynamic, atomic-level view of how this compound and its metabolites interact with DNA and proteins.
-
Predict Binding Affinities: Computational methods can estimate the strength of these interactions, helping to rank the potential toxicity of different PAHs and their metabolites.[12][13][14]
-
Guide Experimental Design: In silico predictions can inform the design of laboratory experiments, saving time and resources.
Foundational Principles of Computational Modeling
A multi-faceted approach, combining quantum mechanics (QM) and molecular mechanics (MM), is essential for a comprehensive understanding of this compound's interactions.
Molecular Mechanics vs. Quantum Mechanics: Choosing the Right Tool
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), are indispensable for studying processes that involve the breaking and forming of chemical bonds, such as the enzymatic reactions in metabolic activation.[10][15][16] QM calculations provide detailed information about the electronic structure and energetics of molecules.
-
Molecular Mechanics (MM): For larger systems and longer timescales, such as the interaction of a DNA adduct within a segment of the double helix, MM methods are more computationally feasible.[17] MM employs classical physics to model the interactions between atoms, using a set of parameters known as a force field.
An Overview of the Computational Workflow
The computational investigation of this compound interactions can be conceptualized as a multi-stage process, as illustrated in the workflow diagram below.
Caption: A generalized workflow for the computational modeling of this compound interactions.
Step-by-Step Protocol: Modeling the Metabolic Activation of this compound
The initial and most critical step in the bioactivation of this compound is its enzymatic oxidation. A hybrid QM/MM approach is often employed for this, where the active site of the enzyme and the substrate are treated with QM, and the rest of the protein with MM.[11][18]
Ligand Preparation
-
Obtain 3D Coordinates: Start with a 2D structure of this compound and convert it to a 3D structure using a molecular editor such as Avogadro or ChemDraw.
-
Geometry Optimization: Perform an initial geometry optimization using a semi-empirical or small basis set DFT method to obtain a reasonable starting conformation.
Quantum Mechanical Simulations of Cytochrome P450-Mediated Oxidation
-
Select a CYP450 Isoform: Choose a relevant CYP450 isoform known to metabolize PAHs, such as CYP1A1 or CYP1B1. Obtain a crystal structure from the Protein Data Bank (PDB) if available.
-
Define the QM Region: The QM region should include the heme active site of the enzyme, key amino acid residues, and the this compound substrate.
-
Choose a QM Method: DFT with a functional like B3LYP is a common choice for these types of calculations.[11]
-
Simulate the Reaction Pathway: Model the reaction pathway for the epoxidation of the different double bonds of this compound to identify the most energetically favorable route to the formation of the bay-region diol epoxide.
Step-by-Step Protocol: Simulating this compound-DNA Adduct Dynamics
Once the reactive metabolite is identified, the next step is to model its interaction with DNA.
Building the Initial DNA-Adduct Model
-
Select a DNA Sequence: Choose a relevant DNA sequence. Sequences rich in guanine are particularly susceptible to adduction.
-
Create the Adduct: Manually create the covalent bond between the electrophilic carbon of the diol epoxide and the N² atom of a guanine residue in the chosen DNA sequence using a molecular editor.
-
Initial Geometry Optimization: Perform an initial energy minimization of the DNA-adduct complex to relieve any steric clashes.
System Preparation for Molecular Dynamics (MD) Simulation
-
Force Field Selection: Choose a force field suitable for nucleic acids, such as AMBER or CHARMM.[17][19][20][21] The General Amber Force Field (GAFF) can be used for the PAH moiety.[22][23]
-
Solvation: Place the DNA-adduct complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions to neutralize the system and to mimic physiological salt concentrations.
Running and Analyzing MD Simulations
-
Energy Minimization: Perform a series of energy minimization steps to relax the system.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it at constant pressure.
-
Production MD: Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the DNA adduct.
-
Trajectory Analysis: Analyze the resulting trajectory for structural and dynamic properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bonding patterns.
Step-by-Step Protocol: Investigating Interactions with the Aryl Hydrocarbon Receptor (AhR)
This compound can also exert biological effects by binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][24][25][26]
Receptor Preparation
-
Obtain AhR Structure: Download the crystal structure of the AhR ligand-binding domain from the PDB. If a full structure is not available, homology modeling may be necessary.
-
Prepare the Receptor: Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign protonation states to the amino acid residues.
Molecular Docking of this compound into the AhR Ligand-Binding Pocket
-
Ligand Preparation: Prepare the 3D structure of this compound as described in section 3.1.
-
Define the Binding Site: Identify the ligand-binding pocket of the AhR. This can be done based on the location of a co-crystallized ligand or by using a pocket detection algorithm.
-
Run Docking Simulation: Use a docking program such as AutoDock Vina or Glide to predict the binding pose of this compound within the AhR binding pocket.[27][28][29][30]
-
Analyze Poses: Analyze the predicted binding poses and their corresponding docking scores to identify the most likely binding mode.
Caption: A simplified workflow for molecular docking of this compound with the Aryl Hydrocarbon Receptor.
Advanced Methods: Binding Free Energy Calculations
For a more quantitative assessment of binding affinity, more rigorous methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed.[12][13][14][31] These methods calculate the free energy of binding from snapshots of an MD simulation of the protein-ligand complex.
Data Interpretation and Validation
Correlating Computational Predictions with Experimental Data
The ultimate test of any computational model is its ability to reproduce and predict experimental observations. Computational results should be compared with available experimental data, such as:
-
Metabolite Profiles: Compare the predicted metabolites with those identified in in vitro or in vivo metabolism studies.[32][33][34]
-
DNA Adduct Identification: Correlate the predicted DNA adduct structures with those characterized by techniques like ³²P-postlabeling.[6]
-
Binding Affinities: Compare the calculated binding free energies with experimentally determined binding constants (e.g., from surface plasmon resonance or fluorescence polarization assays).
Limitations and Future Directions
It is crucial to acknowledge the limitations of computational modeling. Force fields are approximations, and sampling the entire conformational space of a biological system is computationally expensive. Future directions in this field include the development of more accurate force fields, the use of enhanced sampling techniques, and the integration of machine learning to accelerate and improve the accuracy of predictions.
Conclusion
Computational modeling provides an indispensable toolkit for unraveling the complex interactions of this compound and other environmental carcinogens. By combining quantum mechanics and molecular mechanics, researchers can gain unprecedented insights into the mechanisms of metabolic activation, DNA adduction, and receptor binding. This knowledge is not only fundamental to our understanding of chemical carcinogenesis but also provides a rational basis for the design of safer chemicals and the development of novel therapeutic interventions.
References
-
Optimization of the CHARMM additive force field for DNA: Improved treatment of the BI/BII conformational equilibrium. PubMed Central. Available at: [Link]
-
The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC. Available at: [Link]
-
MM/PBSA and MM/GBSA. Deep Origin. Available at: [Link]
-
Molecular Docking Tutorial. Available at: [Link]
-
GROMACS tutorial | Biomolecular simulations. EMBL-EBI. Available at: [Link]
-
The role of quantum Mechanics in revolutionizing drug discovery. IJIRT. Available at: [Link]
-
A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. Available at: [Link]
-
Step-by-Step Tutorial on Molecular Docking. Omics tutorials. Available at: [Link]
-
Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
-
GROMACS Tutorials. Available at: [Link]
-
Introduction to Molecular Dynamics - the GROMACS tutorials! Available at: [Link]
-
Quantum Mechanics/Molecular Mechanics Modeling of Regioselectivity of Drug Metabolism in Cytochrome P450 2C9. Journal of the American Chemical Society. Available at: [Link]
-
Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available at: [Link]
-
Development and current status of the CHARMM force field for nucleic acids. ResearchGate. Available at: [Link]
-
CHARMM 36m Additive Force Field. Emergent Mind. Available at: [Link]
-
GROMACS Tutorial: Molecular Dynamics simulation of a protein in a water environment. Available at: [Link]
-
Full article: The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Taylor & Francis Online. Available at: [Link]
-
Quantum mechanics implementation in drug-design workflows: does it really help?. NIH. Available at: [Link]
-
DNA Polymorphism: A Comparison of Force Fields for Nucleic Acids. PMC. Available at: [Link]
-
What is the current value of MM/PBSA and MM/GBSA methods in drug discovery?. Future Medicinal Chemistry. Available at: [Link]
-
APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-. IJSDR. Available at: [Link]
-
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. Available at: [Link]
-
Modeling DNA Flexibility: Comparison of Force Fields from Atomistic to Multiscale Levels. The Journal of Physical Chemistry B. Available at: [Link]
-
Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Available at: [Link]
-
Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. ACS Omega. Available at: [Link]
-
The metabolic activation of 7-methylbenz(a)anthracene: the induction of malignant transformation and mutation in mammalian cells by non-K-region dihydrodiols. PubMed. Available at: [Link]
-
Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA Adducts From 7,12-dimethylbenz(a)anthracene in Mouse Epidermis. PubMed. Available at: [Link]
-
Metabolic Activation of Methyl-Hydroxylated Derivatives of 7,12-dimethylbenz[a]anthracene by Human Liver Dehydroepiandrosterone-Steroid Sulfotransferase. PubMed. Available at: [Link]
-
Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling. PubMed. Available at: [Link]
-
Effects of Alkylation on Potency of Benz[a]anthracene for AhR2 Transactivation in Nine Species of Freshwater Fish. Environmental Toxicology and Chemistry. Available at: [Link]
-
DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats. PubMed. Available at: [Link]
-
Metabolic activation of 7,12-dimethylbenz[alpha]anthracene (DMBA) and 7-methylbenz[alpha]anthracene (7-MBA) by rat liver P-450 and sulfotransferase. PubMed. Available at: [Link]
-
9-METHYLBENZ(A)ANTHRACENE. Gsrs. Available at: [Link]
-
Metabolic activation of methyl-hydroxylated derivatives of 7,12- dimethylbenz[a]anthracene by human liver dehydroepiandrosterone. Oxford Academic. Available at: [Link]
-
Inhibition of 7,12-dimethylbenz[a]anthracene-induced rat mammary tumor growth by aryl hydrocarbon receptor agonists. PubMed. Available at: [Link]
-
Photochemical reaction of 7,12-dimethylbenz[a]anthracene (DMBA) and formation of DNA covalent adducts. PubMed. Available at: [Link]
-
(a) The structures of 9-methyl anthracene (9MA), 9-anthracene.... ResearchGate. Available at: [Link]
-
AMBER parameter database. University of Manchester. Available at: [Link]
-
Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. RSC Publishing. Available at: [Link]
-
Introduction of the Amber force field. ResearchGate. Available at: [Link]
-
Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells. PMC. Available at: [Link]
-
Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions. RSC Publishing. Available at: [Link]
-
Intercalative DNA binding of model compounds derived from metabolites of 7,12-dimethylbenz[a]anthracene. PubMed. Available at: [Link]
-
The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds. NIH. Available at: [Link]
-
Metabolism of 7-methylbenz[a]anthracene and 7-hydroxymethylbenz[a]anthracene by Cunninghamella elegans. PMC. Available at: [Link]
-
Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides. MDPI. Available at: [Link]
-
It's Elementary: Visualizing Molecular Motion of Substituted 9-Phosphaanthracene. Tokyo Tech News. Available at: [Link]
Sources
- 1. The metabolic activation of 7-methylbenz(a)anthracene: the induction of malignant transformation and mutation in mammalian cells by non-K-region dihydrodiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of 7,12-dimethylbenz[alpha]anthracene (DMBA) and 7-methylbenz[alpha]anthracene (7-MBA) by rat liver P-450 and sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Intercalative DNA binding of model compounds derived from metabolites of 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA adducts from 7,12-dimethylbenz(a)anthracene in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical reaction of 7,12-dimethylbenz[a]anthracene (DMBA) and formation of DNA covalent adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijirt.org [ijirt.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Optimization of the CHARMM additive force field for DNA: Improved treatment of the BI/BII conformational equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijsdr.org [ijsdr.org]
- 19. researchgate.net [researchgate.net]
- 20. DNA Polymorphism: A Comparison of Force Fields for Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. Inhibition of 7,12-dimethylbenz[a]anthracene-induced rat mammary tumor growth by aryl hydrocarbon receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sites.ualberta.ca [sites.ualberta.ca]
- 28. m.youtube.com [m.youtube.com]
- 29. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 30. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 31. tandfonline.com [tandfonline.com]
- 32. Metabolic activation of methyl-hydroxylated derivatives of 7,12-dimethylbenz[a]anthracene by human liver dehydroepiandrosterone-steroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. academic.oup.com [academic.oup.com]
- 34. Metabolism of 7-methylbenz[a]anthracene and 7-hydroxymethylbenz[a]anthracene by Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 9-Methylbenz[a]anthracene in cell transformation assays
Application Note & Protocol
Topic: Application of 9-Methylbenz[a]anthracene in Cell Transformation Assays for Carcinogenicity Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Modeling Carcinogenesis In Vitro
This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for its carcinogenic potential, often resulting from incomplete combustion processes.[1] Assessing the carcinogenic risk of such chemicals has traditionally relied on long-term animal studies. However, ethical considerations and regulatory shifts, such as REACH, have accelerated the adoption of validated in vitro alternatives.[2] The Cell Transformation Assay (CTA) stands out as a pivotal in vitro method because it models key stages of in vivo carcinogenesis, specifically the transition of normal cells into a neoplastic state.[3]
This guide provides a detailed framework for utilizing this compound in the BALB/c 3T3 cell transformation assay, a well-established system for predicting the carcinogenic potential of chemical compounds.[2][3] We will delve into the molecular mechanism of action, provide a step-by-step experimental protocol, and outline the necessary controls to ensure data integrity and trustworthiness.
Mechanism of Action: The Path to Transformation
The carcinogenic activity of this compound, like many PAHs, is not intrinsic. It requires metabolic activation to become a potent, DNA-damaging agent.[4] This biotransformation is primarily mediated by the Cytochrome P450 (CYP) family of enzymes.[5]
The process begins with CYP enzymes, particularly isoforms like CYP1A1 and CYP1B1, oxidizing the parent PAH molecule to form reactive epoxide intermediates.[4] These epoxides can be further processed by enzymes like epoxide hydrolase to form dihydrodiols. A subsequent epoxidation of the dihydrodiol in the "bay region" of the molecule results in the formation of a highly reactive diol-epoxide.[6] This ultimate carcinogen is a potent electrophile that can form stable adducts with cellular macromolecules, most critically, with DNA.[7] If these DNA adducts are not repaired, they can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as proto-oncogenes or tumor suppressor genes, can drive the cell to lose contact inhibition and acquire a transformed phenotype, a hallmark of the early stages of cancer.[8][9][10]
Figure 1: Metabolic activation pathway of this compound leading to cell transformation.
Application: The BALB/c 3T3 Cell Transformation Assay
The BALB/c 3T3 A31-1-1 clone is an immortalized, non-transformed mouse embryonic fibroblast cell line that is highly suited for CTAs.[3] Its key characteristic is strong contact inhibition; normal cells grow until they form a confluent monolayer and then cease to proliferate.[9] Malignant transformation disrupts this property, causing cells to continue dividing, pile up on top of each other, and form dense, multilayered clusters known as foci.[8][9] The number of these foci serves as a quantifiable measure of the transforming potential of the test chemical.[11]
Detailed Experimental Protocol
This protocol is adapted from established and pre-validated methods for the BALB/c 3T3 CTA.[12][13]
PART A: Dose-Range Finding (Cytotoxicity Assay)
Rationale: Before assessing transformation, it's crucial to determine the cytotoxicity of this compound. The transformation assay should be conducted at concentrations that cause minimal to moderate toxicity. Excessive cell death can confound the results and make it impossible to accurately assess transformation frequency. This preliminary assay measures the chemical's effect on the colony-forming efficiency (CFE) of the cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed BALB/c 3T3 cells into 60 mm culture dishes at a low density (e.g., 200 cells per dish). Prepare at least three dishes per concentration and for the vehicle control.
-
Incubation: Allow cells to attach by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Prepare a series of dilutions of this compound in culture medium. The solvent (e.g., DMSO) concentration should be kept constant across all treatments and should not exceed 0.5% (v/v).[12] Replace the medium in the dishes with the medium containing the test chemical or vehicle control.
-
Exposure: Incubate the cells with the chemical for 72 hours.
-
Recovery: After the exposure period, replace the treatment medium with fresh, complete culture medium.
-
Colony Growth: Incubate the dishes for an additional 7-9 days, allowing viable cells to form distinct colonies.
-
Fixation and Staining: Aspirate the medium, wash the dishes gently with Phosphate Buffered Saline (PBS), and fix the colonies with methanol for 10 minutes. Stain with 10% Giemsa solution for 20-30 minutes.
-
Analysis: Count the number of colonies in each dish. Calculate the Relative Colony Forming Efficiency (RCFE) for each concentration using the formula: RCFE (%) = (Mean colonies in treated group / Mean colonies in vehicle control group) x 100
-
Dose Selection: Select a range of at least four concentrations for the main transformation assay that result in approximately 20-80% RCFE. The highest concentration should ideally produce about 80% cytotoxicity (20% RCFE).
PART B: Cell Transformation Assay
Rationale: This is the definitive assay to measure the induction of morphologically transformed foci. Cells are treated with the pre-determined non-lethal concentrations of the test article and are cultured for several weeks to allow for the development of the transformed phenotype.
Figure 2: High-level workflow for the BALB/c 3T3 Cell Transformation Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed 1 x 10⁴ BALB/c 3T3 cells per 60 mm dish. Use at least 20 dishes for each test concentration and for the controls.[14]
-
Incubation: Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and entry into the logarithmic growth phase.
-
Treatment: Replace the medium with culture medium containing the selected concentrations of this compound, the positive control (e.g., 3-Methylcholanthrene), or the vehicle control (e.g., DMSO).
-
Exposure: Incubate for 72 hours.
-
Long-Term Culture: After exposure, replace the treatment medium with fresh, complete culture medium. Continue to incubate the cells for a total of approximately 4 weeks post-treatment. Change the medium every 3-4 days.
-
Fixation and Staining: At the end of the incubation period (approximately 31-32 days total), fix and stain the dishes as described in the cytotoxicity assay (Part A, steps 7-8).[14]
Data Acquisition and Analysis
Rationale: The endpoint of the assay is the visual identification and quantification of transformed foci against the background of the normal, contact-inhibited cell monolayer.
-
Foci Identification: Examine the stained dishes under a stereomicroscope. Transformed foci are identified based on established morphological criteria:
-
Basophilic Staining: Foci stain more intensely than the surrounding monolayer.
-
Dense, Multilayered Growth: Cells pile up, showing a loss of contact inhibition.
-
Random Orientation: Cells within the focus exhibit a criss-cross, disorganized pattern.
-
Invasive Edges: Cells at the periphery of the focus invade the surrounding monolayer.
-
Foci are typically classified as Type I, II, or III, with Type II and III showing progressively stronger transformation characteristics. A positive result requires the induction of Type III foci.
-
-
Quantification: Count the number of Type II and III foci for each dish.
-
Transformation Frequency (TF): Calculate the TF per surviving cell. This requires data from a parallel cytotoxicity assay (or from survival plates included in the main experiment) to determine the number of viable cells after the initial 72-hour treatment. TF = (Total number of foci in all dishes) / (Number of cells seeded x Number of dishes x RCFE)
-
Statistical Analysis: A positive result is typically defined as a concentration-dependent, statistically significant increase in the transformation frequency compared to the vehicle control.
| Parameter | Recommended Value/Range | Rationale |
| Cell Line | BALB/c 3T3 (Clone A31-1-1) | Well-characterized, shows stable contact inhibition, and is responsive to PAHs.[3] |
| Seeding Density (CTA) | 1 x 10⁴ cells / 60 mm dish | Optimal for achieving a confluent monolayer without premature overcrowding.[14] |
| Vehicle Control | DMSO (≤ 0.5% v/v) | Common solvent for PAHs; concentration must be non-toxic and consistent.[12][15] |
| Positive Control | 3-Methylcholanthrene (3-MCA) | A potent, well-characterized PAH carcinogen that reliably induces transformation.[15] |
| Concentration Range | Based on cytotoxicity (20-80% RCFE) | Ensures assessment is focused on transforming potential, not just cell killing. |
| Total Assay Duration | ~4-5 weeks | Allows sufficient time for the full development and growth of transformed foci.[14] |
| Endpoint | Morphological Foci (Type III) | The definitive phenotype indicating loss of contact inhibition and transformation. |
Trustworthiness: A Self-Validating System
The credibility of any CTA result hinges on a robust, self-validating experimental design. This is achieved through the stringent use of controls.[16][17]
-
Negative (Vehicle) Control: Dishes treated only with the solvent (e.g., DMSO) used to dissolve the this compound. This group establishes the baseline or spontaneous transformation frequency of the cell line under the specific experimental conditions.[18] A valid experiment should exhibit a very low spontaneous transformation rate.
-
Positive Control: A known carcinogen, such as 3-Methylcholanthrene (3-MCA) or Benzo[a]pyrene (B[a]P), is run in parallel.[15] This control serves two critical functions:
-
Confirms Assay Competency: It demonstrates that the cell system and experimental conditions are capable of detecting a transforming agent.[17]
-
Provides a Benchmark: It offers a reference point against which the potency of the test article can be qualitatively compared. A failure of the positive control to induce a robust increase in transformed foci invalidates the entire experiment, as it indicates a systemic issue with the assay's sensitivity.[18][19]
-
By including these controls, the experiment becomes a self-validating system. A statistically significant increase in foci by this compound over the negative control, in an experiment where the positive control behaves as expected, provides trustworthy evidence of its transforming potential.
References
-
Bacterial Transformation: Antibiotic Selection and Positive & Negative Controls. (n.d.). Study.com. Retrieved from [Link]
-
Focus Formation: A Cell-based Assay to Determine the Oncogenic Potential of a Gene. (2013). JoVE. Retrieved from [Link]
-
Fernandez-Mesa, C., & Surrounded, C. (2014). Focus formation: a cell-based assay to determine the oncogenic potential of a gene. Journal of visualized experiments: JoVE, (94), 50994. Retrieved from [Link]
-
Positive and Negative Controls in Biology. (2024). Oreate AI Blog. Retrieved from [Link]
-
Positive and negative controls for transformation. (2006). Protocol Online. Retrieved from [Link]
-
Focus Formation: A Cell-based Assay to Determine the Oncogenic Potential of a Gene. (2014). NIH. Retrieved from [Link]
-
Quantification of foci formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Fimognari, C., et al. (2010). BALB/c 3T3 cell transformation assay for the prediction of carcinogenic potential of chemicals and environmental mixtures. Toxicology in Vitro, 24(4), 1292-300. Retrieved from [Link]
-
Callegaro, G., et al. (2017). A comprehensive statistical classifier of foci in the cell transformation assay for carcinogenicity testing. Toxicology in Vitro, 45(Pt 2), 351-358. Retrieved from [Link]
-
Recommended protocol for the BALB/c 3T3 cell transformation assay. (2011). ResearchGate. Retrieved from [Link]
-
Tsuchiya, T., et al. (2012). Recommended protocol for the BALB/c 3T3 cell transformation assay. Mutation Research, 744(1), 30-5. Retrieved from [Link]
-
Transformation of BALB/c-3T3 cells: I. Investigation of experimental parameters that influence detection of spontaneous transformation. (n.d.). PMC - NIH. Retrieved from [Link]
-
DB-ALM Method Summary n° 137: Cell transformation assay with BALB/c 3T3 cells. (n.d.). European Union. Retrieved from [Link]
-
Nebert, D. W., & Dalton, T. P. (2022). Cytochromes P450: Role in Carcinogenesis and Relevance to Cancers. Current drug metabolism, 23(5), 355–373. Retrieved from [Link]
-
Longo, V., et al. (2016). transformics assay: first steps for the development of an integrated approach to investigate the malignant cell transformation in vitro. Carcinogenesis, 37(12), 1246-1256. Retrieved from [Link]
-
The role of specific cytochromes P450 in the formation of 7,12-dimethylbenz(a)anthracene-protein adducts in rat liver microsomes in vitro. (1995). PubMed. Retrieved from [Link]
-
The role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox. (2010). PubMed Central. Retrieved from [Link]
-
Guengerich, F. P. (2008). Contributions of Human Enzymes in Carcinogen Metabolism. Chemical research in toxicology, 21(1), 178–180. Retrieved from [Link]
-
Positive and Negative Controls. (2021). Rockland Immunochemicals. Retrieved from [Link]
-
Metabolic activation of methyl-hydroxylated derivatives of 7,12- dimethylbenz[a]anthracene by human liver dehydroepiandrosterone. (1998). Oxford Academic. Retrieved from [Link]
-
Longo, V., et al. (2016). The transformics assay: first steps for the development of an integrated approach to investigate the malignant cell transformation in vitro. PubMed Central, 37(12), 1246–1256. Retrieved from [Link]
-
Selective interactions of cytochromes P-450 with the hydroxymethyl derivatives of 7, 12-dimethylbenz[a]anthracene. (1987). Oxford Academic. Retrieved from [Link]
-
Watabe, T. (1983). Metabolic activation of 7,12-dimethylbenz[alpha]anthracene (DMBA) and 7-methylbenz[alpha]anthracene (7-MBA) by rat liver P-450 and sulfotransferase. The Journal of toxicological sciences, 8(2), 119–131. Retrieved from [Link]
-
Metabolic Pathway of DMBA. (n.d.). ResearchGate. Retrieved from [Link]
-
Biotransformation and bioactivation of 7, 12-dimethylbenz[a]anthracene (7, 12-DMBA). (1983). PubMed. Retrieved from [Link]
-
Chou, H. C., et al. (1998). Metabolic Activation of Methyl-Hydroxylated Derivatives of 7,12-dimethylbenz[a]anthracene by Human Liver Dehydroepiandrosterone-Steroid Sulfotransferase. Carcinogenesis, 19(6), 1075-80. Retrieved from [Link]
-
The metabolic activation of 7-methylbenz(a)anthracene: the induction of malignant transformation and mutation in mammalian cells by non-K-region dihydrodiols. (1977). PubMed. Retrieved from [Link]
-
EURL ECVAM Recommendation on the Cell Transformation Assay based on the Bhas 42 cell line. (2014). JRC Publications Repository. Retrieved from [Link]
-
CytoSelect™ 96-Well Cell Transformation Assay (Cell Recovery Compatible, Fluorometric). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
-
7,12-Dimethylbenz[α]anthracene increases cell proliferation and invasion through induction of Wnt/β-catenin signaling and EMT process. (2018). PubMed. Retrieved from [Link]
-
Induction of Apoptosis by 9,10-Dimethyl-1,2-Benzanthracene in Cultured Preovulatory Rat Follicles Is Preceded by a Rise in Reactive Oxygen Species and Is Prevented by Glutathione1. (2005). Oxford Academic. Retrieved from [Link]
-
Huberman, E. (1975). Mammalian Cell Transformation and Cell-Mediated Mutagenesis by Carcinogenic Polycyclic Hydrocarbons. Mutation research, 29(2), 285-91. Retrieved from [Link]
-
Cerniglia, C. E., & Yang, S. K. (1984). Metabolism of 7-methylbenz[a]anthracene and 7-hydroxymethylbenz[a]anthracene by Cunninghamella elegans. Applied and environmental microbiology, 47(1), 119–124. Retrieved from [Link]
-
7-Methylbenz(a)anthracene. (2010). OEHHA. Retrieved from [Link]
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. BALB/c 3T3 cell transformation assay for the prediction of carcinogenic potential of chemicals and environmental mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. The role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contributions of Human Enzymes in Carcinogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation and bioactivation of 7, 12-dimethylbenz[a]anthracene (7, 12-DMBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Focus formation: a cell-based assay to determine the oncogenic potential of a gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focus Formation: A Cell-based Assay to Determine the Oncogenic Potential of a Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian cell transformation and cell-mediated mutagenesis by carcinogenic polycyclic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Focus Formation: A Cell-based Assay to Determine the Oncogenic Potential of a Gene [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Recommended protocol for the BALB/c 3T3 cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The transformics assay: first steps for the development of an integrated approach to investigate the malignant cell transformation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Bacterial Transformation: Antibiotic Selection and Positive & Negative Controls - Lesson | Study.com [study.com]
- 17. Positive and Negative Controls | Rockland [rockland.com]
- 18. Positive and Negative Controls in Biology - Oreate AI Blog [oreateai.com]
- 19. Positive and negative controls for transformation - Molecular Cloning [protocol-online.org]
Application Note: High-Sensitivity Quantification of 9-Methylbenz[a]anthracene in Biological Tissues
Abstract: This document provides a comprehensive guide for the sensitive and accurate detection of 9-Methylbenz[a]anthracene, an alkylated polycyclic aromatic hydrocarbon (PAH), in various biological tissue matrices. Recognizing the complex nature of tissue samples, which are rich in lipids and other potential interferences, this guide details robust protocols for sample preparation, including extraction and multi-stage cleanup, followed by two validated analytical methodologies: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The causality behind experimental choices is explained to empower researchers in adapting these methods to their specific needs.
Introduction and Scientific Background
This compound (CAS: 2381-16-0) is a derivative of benz[a]anthracene, a class of polycyclic aromatic hydrocarbons (PAHs).[1][2] PAHs are ubiquitous environmental contaminants formed from the incomplete combustion of organic materials.[3][4] While parent PAHs are well-studied for their carcinogenic and mutagenic properties, alkylated PAHs like this compound are also of significant toxicological concern, sometimes exhibiting greater toxicity than their parent compounds.[1] Their lipophilic nature leads to bioaccumulation in fatty tissues of organisms, making the analysis of these matrices critical for exposure assessment and toxicological studies.[3][5]
The primary analytical challenge in tissue analysis is the co-extraction of large quantities of lipids and other biogenic materials that can interfere with chromatographic separation and detection, suppress instrument signals, and contaminate analytical systems.[3] Therefore, a meticulously designed sample preparation workflow involving extraction, lipid removal, and further purification is paramount for achieving reliable and reproducible results. This guide presents validated workflows designed to overcome these matrix effects.
Caption: General workflow for tissue sample preparation.
Protocol 3.1: Saponification and Extraction
This protocol is essential for fatty tissues (e.g., liver, adipose). Saponification hydrolyzes glycerides into glycerol and fatty acid salts (soap), which are water-soluble, allowing the non-saponifiable PAHs to be easily extracted into an organic solvent. [6]
-
Weighing: Accurately weigh approximately 1-5 g of powdered, homogenized tissue into a round-bottom flask.
-
Internal Standard Spiking: Spike the sample with an appropriate isotopically labeled internal standard (e.g., Benz[a]anthracene-d12) to correct for matrix effects and procedural losses.
-
Saponification: Add 50 mL of 2M methanolic potassium hydroxide (KOH). Reflux the mixture in a heating mantle at 60-80°C for 2-4 hours. [6]This ensures complete digestion of the fat.
-
Extraction: After cooling, transfer the saponified mixture to a separatory funnel. Perform a liquid-liquid extraction by adding 50 mL of n-hexane and shaking vigorously for 2 minutes. Allow the layers to separate.
-
Collect Extract: Drain the lower aqueous layer. Collect the upper hexane layer. Repeat the extraction two more times with fresh portions of hexane.
-
Washing: Combine the hexane extracts and wash them with reagent-grade water until the washings are neutral (pH 7) to remove residual KOH and soaps.
-
Drying: Dry the final hexane extract by passing it through a column of anhydrous sodium sulfate.
Protocol 3.2: Extract Cleanup using Solid-Phase Extraction (SPE)
Cleanup is a critical step to remove co-extracted interfering compounds. A silica gel or Florisil SPE cartridge is effective for this purpose. [7][8]
-
Concentration: Reduce the volume of the dried hexane extract to approximately 1-2 mL under a gentle stream of nitrogen.
-
SPE Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 1 g) by passing 5 mL of dichloromethane followed by 5 mL of hexane through it. Do not let the cartridge go dry.
-
Sample Loading: Load the concentrated extract onto the SPE cartridge.
-
Elution:
-
Elute and discard non-polar interferences (e.g., remaining aliphatic hydrocarbons) with 10 mL of hexane.
-
Elute the PAH fraction, including this compound, with a suitable solvent mixture, typically 20-30 mL of a 70:30 (v/v) hexane:dichloromethane mixture. [9]The optimal elution solvent should be determined empirically.
-
-
Final Concentration: Evaporate the collected PAH fraction to a final volume of 0.5-1.0 mL. The final solvent should be compatible with the chosen analytical instrument (e.g., isooctane for GC-MS, acetonitrile for HPLC).
Instrumental Analysis Methodologies
The choice between GC-MS/MS and HPLC-FLD depends on the required sensitivity, selectivity, and available instrumentation. GC-MS/MS generally offers higher selectivity, while HPLC-FLD can be exceptionally sensitive for fluorescent compounds like PAHs.
Caption: Logic for selecting an analytical method.
Protocol 4.1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS provides exceptional selectivity by using Multiple Reaction Monitoring (MRM), which minimizes matrix interference and provides low detection limits. [10]
| Parameter | Typical Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 or equivalent | Provides precise temperature and flow control. |
| Injection | 1 µL, Splitless, 280 °C | Maximizes analyte transfer to the column for trace analysis. |
| Liner | Single taper with glass wool | Prevents non-volatile matrix components from entering the column. [9] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. [11] |
| Column | Rxi®-PAH (40 m x 0.18 mm x 0.07 µm) or equivalent | Specialized phase designed for excellent separation of PAH isomers. [9] |
| Oven Program | 80°C (1 min), ramp 25°C/min to 340°C, hold 5 min | Optimized for efficient separation of a wide range of PAHs. |
| MS System | Triple Quadrupole (e.g., Agilent 7010C) | Enables highly selective MRM experiments. |
| Ion Source | Electron Ionization (EI), 70 eV, 280 °C | Standard, robust ionization method for PAHs. [12] |
| MRM Transitions | Precursor Ion: 242.1 (M+) | This is the molecular ion for this compound. [12] |
| | Quantifier/Qualifier Ions | To be determined by infusing a pure standard. Likely fragments would involve loss of a methyl group (m/z 227) or other characteristic fragments. |
Protocol 4.2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
PAHs are naturally fluorescent, making HPLC with a fluorescence detector (FLD) an extremely sensitive technique for their detection. [7][13]
| Parameter | Typical Setting | Rationale |
|---|---|---|
| HPLC System | Agilent 1290 Infinity II or equivalent | Capable of high-pressure gradient elution for sharp peaks. |
| Column | Poroshell 120 PAH (4.6 x 50 mm, 2.7 µm) or equivalent | C18 column designed for rapid and high-resolution PAH separations. [14] |
| Column Temp | 30 °C | Ensures reproducible retention times. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | Standard reversed-phase solvents for PAH analysis. [15] |
| Gradient | Start at 50% B, ramp to 100% B over 15 min, hold 5 min | Gradient elution is necessary to resolve PAHs with varying polarities. |
| Flow Rate | 1.0 mL/min | |
| Injection Vol. | 10 µL | |
| FLD Detector | Agilent 1260 Infinity II FLD or equivalent | |
| Excitation (Ex) | ~260-280 nm | Benz[a]anthracene and its derivatives absorb strongly in this region. [14] |
| Emission (Em) | ~380-420 nm | The optimal wavelengths should be confirmed using a standard to maximize sensitivity. Time-programmed wavelength switching is recommended if analyzing multiple PAHs. [16][17]|
Data Analysis, Validation, and Quality Control
A robust analytical method requires a rigorous approach to data interpretation and quality assurance.
-
Calibration: A multi-point calibration curve (5-8 points) should be prepared using certified reference standards of this compound. [4]The curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration. A linear regression with a correlation coefficient (R²) > 0.995 is typically required.
-
Quantification: The concentration in the unknown sample is calculated from the calibration curve using the measured peak area ratio.
-
Quality Control (QC):
-
Method Blank: A reagent blank should be run with each batch to check for contamination. [15] * Spiked Sample: A matrix spike (a blank tissue sample fortified with a known amount of analyte) should be analyzed to assess method recovery. [10] * Continuing Calibration Verification (CCV): A mid-level standard should be analyzed periodically to ensure instrument stability.
-
Table of Method Validation Parameters
| Parameter | Definition | Acceptance Criteria |
| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.995 [4] |
| Limit of Detection (LOD) | Lowest concentration with a signal-to-noise ratio (S/N) of ≥ 3. | Method-dependent, typically in the low pg/µL range. [11][15] |
| Limit of Quantification (LOQ) | Lowest concentration with a signal-to-noise ratio (S/N) of ≥ 10. | Method-dependent, typically in the low-to-mid pg/µL range. [10] |
| Accuracy (Recovery) | The percentage of known analyte amount recovered from a spiked sample. | 70-120% [5][10] |
| Precision (RSD) | Relative Standard Deviation of replicate measurements. | < 15-20% [11][18] |
References
-
Coates, J. T., et al. "Extraction and determination of selected polycyclic aromatic hydrocarbons in plant tissues." Journal of the Association of Official Analytical Chemists, vol. 69, no. 1, 1986.
-
National Institute of Standards and Technology (NIST). "Benz[a]anthracene, 9-methyl-." NIST Chemistry WebBook.
-
Pinheiro, C., et al. "Polycyclic Aromatic Hydrocarbon (PAHs) Analyses in Marine Tissues Using Accelerated Solvent Extraction (ASE) in Tandem with In-Cell Purification and GC-MS." Journal of the Brazilian Chemical Society, 2021.
-
Cui, T., et al. "Determination of Polycyclic Aromatic Hydrocarbons (PAHs) and Phthalates in Human Placenta by Mixed Hexane/Ether Extraction and Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS)." Toxics, vol. 11, no. 9, 2023, p. 745.
-
A. K. Malik, et al. "Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments." J. Environ. Anal. Toxicol., vol. 4, no. 214, 2014.
-
Benchchem. "this compound." Benchchem, 2023.
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs)." Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs), 1995.
-
Pinheiro, C., et al. "Polycyclic Aromatic Hydrocarbon (PAHs) Analyses in Marine Tissues Using Accelerated Solvent Extraction (ASE) in Tandem with In-Cell Purification and GC-MS." ResearchGate, 2021.
-
Pinheiro, C., et al. "Polycyclic Aromatic Hydrocarbon (PAHs) Analyses in Marine Tissues Using Accelerated Solvent Extraction (ASE) in Tandem with In-Cell Purification and GC MS." SciELO, 2021.
-
Yuan, M., et al. "The Preparation and Analysis of Polycyclic Aromatic Hydrocarbons in Meat by GC/MS." PerkinElmer Application Note, 2012.
-
Vassilaros, D. L., et al. "Determination of polycyclic aromatic compounds in fish tissue." Archives of Environmental Contamination and Toxicology, vol. 11, no. 2, 1982, pp. 141-148.
-
Kim, H., et al. "Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS." Toxicological Research, vol. 35, no. 4, 2019, pp. 363-372.
-
Chen, Y. H., et al. "Determination and validation of polycyclic aromatic hydrocarbons (PAH4) in katsuobushi, plant-based food supplements, and cocoa bean shells using GC-MS/MS." Journal of Food and Drug Analysis, vol. 31, no. 4, 2023, pp. 636-647.
-
Smith, D., & Lynam, K. "Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE." Agilent Technologies Application Note, 2011.
-
Leyva-Morales, J. B., et al. "Validation and application of a method for polycyclic aromatic hydrocarbons (PAHS) analysis in marine sediments using APGC-MS/MS." ResearchGate, 2021.
-
Mittendorf, K., et al. "Determination of Polycyclic Aromatic Hydrocarbons (PAHs) and Aliphatic Hydrocarbons in Fish by GC-MS/MS." Thermo Fisher Scientific Application Note, 2011.
-
U.S. Food & Drug Administration (FDA). "Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods Using QuEChERS-Based Extraction and High-Performance Liquid Chromatography with Fluorescence Detection." FDA Elemental Analysis Manual, 2017.
-
National Center for Biotechnology Information. "7-Methylbenz(a)anthracene." PubChem Compound Summary for CID 17347.
-
National Institute of Standards and Technology (NIST). "Benz[a]anthracene, 9-methyl-." NIST Chemistry WebBook.
-
Thermo Fisher Scientific. "Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water." Application Note 1073.
-
Advanced Materials Technology. "Separation of PAH Compounds using UV and Fluorescence Detection." HPLC Application Note.
-
CAS Common Chemistry. "this compound." CAS.
-
JASCO. "Highly Sensitive Detection of Anthracene using Fluorescence Detector in SFC." JASCO Application Note, 2020.
-
University of California, Davis. "High Performance Liquid Chromatography." Chemistry 115 Laboratory Manual.
-
Restek. "Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction." Restek Application Note, 2016.
-
Petry, T., et al. "Determination of benzo[a]pyrene and other polycyclic aromatic hydrocarbons (PAHs) at trace levels in human tissues." Journal of Chromatography B: Biomedical Sciences and Applications, vol. 688, no. 2, 1997, pp. 247-257.
-
U.S. Environmental Protection Agency (EPA). "Method 610: Polynuclear Aromatic Hydrocarbons." EPA, 1984.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. scielo.br [scielo.br]
- 4. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Determination of polycyclic aromatic compounds in fish tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Determination and validation of polycyclic aromatic hydrocarbons (PAH4) in katsuobushi, plant-based food supplements, and cocoa bean shells using GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Polycyclic Aromatic Hydrocarbons (PAHs) and Phthalates in Human Placenta by Mixed Hexane/Ether Extraction and Gas Chromatography–Mass Spectrometry/Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benz[a]anthracene, 9-methyl- [webbook.nist.gov]
- 13. jasco-global.com [jasco-global.com]
- 14. hplc.eu [hplc.eu]
- 15. primescholars.com [primescholars.com]
- 16. fda.gov [fda.gov]
- 17. lcms.cz [lcms.cz]
- 18. Determination of benzo[a]pyrene and other polycyclic aromatic hydrocarbons (PAHs) at trace levels in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving 9-Methylbenz[a]anthracene for In Vitro Studies: A Guide to Ensuring Bioavailability and Experimental Integrity
An Application Note and Protocol for Researchers
Abstract & Preamble
9-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in toxicological and cancer research.[1][2][3] Like other PAHs, its pronounced hydrophobicity presents a considerable challenge for in vitro studies, which are conducted in aqueous cell culture media.[1][4][5] Improper dissolution can lead to compound precipitation, inaccurate dosing, and consequently, unreliable and non-reproducible experimental results. This guide provides a comprehensive framework for the effective solubilization of this compound. Beyond a simple protocol, this document elucidates the critical rationale behind solvent selection, the necessity of vehicle controls, and methods to validate that the chosen solvent concentration is not a confounding experimental variable. The methodologies described herein are designed to be self-validating, ensuring the scientific rigor required for drug development and toxicological screening.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is the first step in developing a robust dissolution strategy. Its large, nonpolar structure dictates its poor aqueous solubility and preference for organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄ | PubChem[6] |
| Molecular Weight | 242.3 g/mol | PubChem[6] |
| Appearance | Yellow solid/plates | PubChem[6][7] |
| Water Solubility | Extremely low (e.g., 0.011 - 0.055 mg/L) | PubChem[6][7] |
| LogP (Octanol/Water) | ~6.3 - 6.4 | PubChem[6][7] |
| Organic Solubility | Soluble in Acetone, Toluene, Chloroform, DMSO | Solubility of Things[1] |
The high LogP value quantitatively confirms the compound's lipophilic and hydrophobic nature, underscoring the necessity of an organic solvent for initial dissolution.
The Critical Choice of Solvent: Dimethyl Sulfoxide (DMSO)
For in vitro applications, the ideal solvent must effectively dissolve the compound while exerting minimal effects on the biological system under investigation. For this compound and other PAHs, Dimethyl Sulfoxide (DMSO) is the overwhelmingly preferred solvent.[8][9]
Why DMSO?
-
High Solubilizing Power: As a polar aprotic solvent, DMSO can dissolve a vast range of hydrophobic and hydrophilic compounds, including recalcitrant PAHs.[8]
-
Miscibility with Water: DMSO is fully miscible with water and cell culture media, which facilitates the preparation of diluted working solutions from a concentrated stock.
-
Cell Permeability: DMSO is known to increase cell membrane permeability, which can aid the cellular uptake of the dissolved compound.[10][11]
The Inherent Caveat: DMSO Cytotoxicity While indispensable, DMSO is not biologically inert. At higher concentrations, it can induce cellular stress, affect differentiation, inhibit proliferation, and even cause cell death.[10][11][12] It is an absolute imperative to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the specific cell line being used.
General Guidelines for Final DMSO Concentration in Media:
-
< 0.1%: Widely considered safe for most cell lines, especially in long-term assays or with sensitive primary cells.[11][12][13]
-
0.1% to 0.5%: A commonly used range that is tolerated by many robust cell lines, but requires validation.[10][13]
-
> 0.5%: Approaches toxic levels for many cell types and should be avoided unless empirically proven to be safe for the specific experimental conditions.[10][14]
Experimental Workflow and Decision Making
The following diagram illustrates the logical flow from receiving the compound to performing the experiment, emphasizing the critical validation steps.
Caption: Experimental workflow for preparing and validating this compound solutions.
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To create a high-concentration, stable stock solution of this compound in 100% DMSO. A typical stock concentration is between 10-50 mM.
Materials:
-
This compound (solid powder)
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Safety First: Conduct all work in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. This compound is a potential carcinogen.[2][3]
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration.
-
Example for a 10 mM stock in 1 mL:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.001 L × 242.3 g/mol = 0.002423 g = 2.423 mg
-
-
-
Weigh Compound: Carefully weigh the calculated mass of the compound and transfer it into the sterile amber vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulates.
-
If particulates remain, place the vial in a bath sonicator for 5-10 minutes.[10] This uses ultrasonic waves to break apart small agglomerates and facilitate dissolution.
-
Repeat vortexing and sonication until the solution is completely clear.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. PAHs can be light-sensitive; the use of an amber vial or foil protects the compound from photodegradation.[15]
Protocol 2: Preparation of Working Solutions in Culture Medium
Objective: To dilute the high-concentration DMSO stock into the final cell culture medium to achieve the desired treatment concentrations, while ensuring the final DMSO concentration remains below the cytotoxic threshold.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium (containing serum, if used)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw the DMSO stock at room temperature.
-
Calculate Dilutions: Determine the volume of stock solution needed. It is best practice to perform at least one intermediate dilution step in pure medium before the final dilution to minimize the risk of precipitation.
-
Example: Prepare 10 mL of a 10 µM working solution from a 10 mM stock, keeping final DMSO at 0.1%.
-
This requires a 1:1000 dilution (10,000 µM / 10 µM).
-
Volume of stock needed = 10 mL / 1000 = 0.010 mL = 10 µL.
-
Final DMSO % = (10 µL / 10,000 µL) × 100% = 0.1%. This is an acceptable level.
-
-
-
The Critical Dilution Step: This is where precipitation is most likely to occur.
-
Dispense the required volume of pre-warmed culture medium into a sterile tube.
-
While gently vortexing or swirling the tube of medium, slowly add the small volume of DMSO stock solution drop-by-drop directly into the liquid, not onto the side of the tube. This rapid dispersal into a larger volume is crucial to prevent the hydrophobic compound from crashing out of solution.[10]
-
-
Final Mix and Use: Cap the tube and vortex gently for 10-15 seconds to ensure homogeneity. Visually inspect the solution against a light source for any signs of precipitation or cloudiness. If the medium appears hazy, the concentration is likely above the solubility limit in the aqueous medium, and a lower concentration should be used.[8]
-
Immediate Use: Use the freshly prepared working solutions immediately to treat cells. Do not store diluted aqueous solutions of hydrophobic compounds, as they are prone to precipitation and adsorption to plastic surfaces over time.
Protocol 3: Essential Validation - Determining Solvent Cytotoxicity
Objective: To empirically determine the maximum concentration of DMSO that does not affect the viability or proliferation of the specific cell line used in your experiments. This is a mandatory control experiment.
Workflow Diagram:
Caption: Workflow for determining the cytotoxic threshold of the solvent vehicle (DMSO).
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the same density you will use for your main experiment. Allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in your complete culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Also include a "medium only" control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each condition.
-
Incubation: Incubate the plate for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a standard cell viability assay (e.g., MTT, XTT, PrestoBlue™, CellTiter-Glo®) according to the manufacturer's instructions.
-
Analysis: Calculate the average viability for each DMSO concentration and normalize it to the "medium only" control (which represents 100% viability). The highest concentration of DMSO that does not cause a statistically significant decrease in cell viability is your maximum tolerable concentration for future experiments.
References
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]
-
Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture?. [Link]
-
ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. [Link]
-
ResearchGate. (2014). How can I dilute PAH such as benzo[a]pyrene in cell culture medium properly?. [Link]
-
Solubility of Things. This compound. [Link]
-
ResearchGate. (2023). What solvents use to dissolve PAH?. [Link]
-
Ress, A., et al. (2023). Dosage concentration and pulsing frequency affect the degradation efficiency in simulated bacterial polycyclic aromatic hydrocarbon-degrading cultures. NIH National Library of Medicine. [Link]
-
PubChem. 10-Methylbenz(a)anthracene. [Link]
-
PubChem. Benz(a)anthracene. [Link]
-
PubChem. 7-Methylbenz(a)anthracene. [Link]
-
Dąbrowska, D., et al. (2007). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. [Link]
-
ACS Omega. (2022). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. [Link]
-
Psillakis, E., et al. (2019). Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. NIH National Library of Medicine. [Link]
-
Jeffrey, A. M., et al. (1976). Products obtained after in vitro reaction of 7,12-dimethylbenz[alpha]anthracene 5,6-oxide with nucleic acids. PubMed. [Link]
-
Cheméo. Chemical Properties of 3,9-Dimethylbenz[a]anthracene (CAS 316-51-8). [Link]
-
Haz-Map. 9-Methylbenz(a)anthracene. [Link]
-
OEHHA. (2010). 7-Methylbenz(a)anthracene. [Link]
-
Organic Syntheses Procedure. ALDEHYDE SYNTHESES WITH N-METHYLFORMANILIDE. [Link]
-
Organic Syntheses Procedure. 9-CHLOROANTHRACENE. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 9-Methylbenz(a)anthracene - Hazardous Agents | Haz-Map [haz-map.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Dosage concentration and pulsing frequency affect the degradation efficiency in simulated bacterial polycyclic aromatic hydrocarbon-degrading cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10-Methylbenz(a)anthracene | C19H14 | CID 16929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pjoes.com [pjoes.com]
Application of 9-Methylbenz[a]anthracene in Genetic Toxicology: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 9-Methylbenz[a]anthracene (9-Me-BaA) in genetic toxicology studies. This guide offers in-depth technical insights, detailed experimental protocols, and data interpretation strategies, moving beyond standard templates to deliver a field-proven perspective on assessing the genotoxic potential of this polycyclic aromatic hydrocarbon (PAH).
Introduction: Understanding this compound in the Context of Genetic Toxicology
This compound (CAS No. 2381-16-0) is a methylated polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their widespread environmental presence and potential carcinogenic effects.[1][2] As a derivative of benz[a]anthracene, 9-Me-BaA is of significant interest in genetic toxicology, the study of how chemical agents can damage genetic material (DNA) and lead to deleterious health outcomes, including cancer.[3]
While the parent compound, benz[a]anthracene, is classified as a probable human carcinogen, the addition of a methyl group can significantly alter its biological activity.[1][3] Studies on various monomethylated benz[a]anthracenes have revealed that the position of the methyl group strongly influences their mutagenicity and tumor-initiating ability.[1][4] For instance, derivatives methylated in the 6, 7, 8, or 12 positions have been identified as potent mutagens and carcinogens.[1] In contrast, available data suggests that this compound induces low levels of DNA adduct formation compared to potent carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA), indicating a potentially weaker, yet important, genotoxic profile that warrants thorough investigation.[1][5]
This guide will delve into the mechanistic underpinnings of 9-Me-BaA's genotoxicity, provide detailed protocols for its evaluation using standard in vitro assays, and offer insights into the interpretation of the resulting data.
The Cornerstone of PAH Genotoxicity: Metabolic Activation
A critical concept in understanding the genotoxicity of PAHs like 9-Me-BaA is metabolic activation. In their parent form, most PAHs are chemically inert and not directly genotoxic. They require enzymatic conversion within the body, primarily by Cytochrome P450 (CYP) enzymes, into reactive metabolites that can bind to DNA, forming DNA adducts.[6][7] This process is a key determinant of a PAH's carcinogenic potential.
Proposed Metabolic Activation Pathway of this compound
While the specific metabolic pathway of 9-Me-BaA is not as extensively studied as that of other PAHs like benzo[a]pyrene or DMBA, we can infer a likely pathway based on the metabolism of structurally similar compounds, such as 9-methylanthracene and other methylated benz[a]anthracenes.[7][8]
The proposed pathway involves two main routes:
-
Ring Oxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, are expected to oxidize the aromatic rings of 9-Me-BaA to form epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. Further epoxidation of the dihydrodiols can lead to the formation of highly reactive diol-epoxides, which are often the ultimate carcinogenic metabolites of PAHs.[6]
-
Methyl Group Oxidation: The methyl group at the 9-position can be hydroxylated to form 9-hydroxymethylbenz[a]anthracene. This metabolite can be further conjugated, for example, with sulfate, to form a reactive ester that can also bind to DNA.[8]
The following diagram illustrates the proposed metabolic activation pathway of this compound.
Caption: General workflow for genotoxicity testing of this compound.
Conclusion and Future Directions
The application of this compound in genetic toxicology requires a systematic approach, beginning with an understanding of its probable metabolic activation pathways and followed by a battery of well-controlled in vitro assays. Based on the available data for structurally similar compounds, 9-Me-BaA is expected to be a weak pro-mutagen, with its genotoxicity being dependent on metabolic activation.
Future research should focus on elucidating the specific metabolites of this compound and their individual genotoxic potential. In vivo studies, such as the rodent micronucleus or comet assay, would be necessary to confirm the in vitro findings and to provide a more comprehensive assessment of its risk to human health. [9][10][11]
References
- Vondráček J, Machala M, Minksová K, Bláha L, Murk AJ, Kozubík A, Hofmanová J, Hilscherová K, Ulrich R, Ciganek M, Neča J, Švrčková D, Holoubek I. Toxic effects of methylated benz[a]anthracenes in liver cells. Chem Res Toxicol. 2008 Feb;21(2):503-12. doi: 10.1021/tx700345k. Epub 2008 Jan 19.
- LaVoie EJ, Bedenko V, Tulley-Freiler L, Hoffmann D. Comparative tumor-initiating activity of methylene-bridged and bay-region methylated derivatives of benz[a]anthracene and chrysene. Carcinogenesis. 1988 Dec;9(12):2275-8. doi: 10.1093/carcin/9.12.2275.
- Vondráček J, Machala M, Minksová K, Bláha L, Murk AJ, Kozubík A, Hofmanová J, Hilscherová K, Ulrich R, Ciganek M, Neča J, Švrčková D, Holoubek I. Toxic effects of methylated benz[a]anthracenes in liver cells. Chem Res Toxicol. 2008 Feb;21(2):503-12. doi: 10.1021/tx700345k. Epub 2008 Jan 19.
- Huggins C, Grand L, Fukunishi R. Carcinogenicity of benz(a)anthracene and benzo(c)phenanthrene derivatives. Proc Natl Acad Sci U S A. 1964 Jun;51(6):737-43. doi: 10.1073/pnas.51.6.737.
- Surh YJ, Liem A, Miller EC, Miller JA. 7-Sulfooxymethyl-12-methylbenz[a]anthracene is an electrophilic mutagen, but does not appear to play a role in carcinogenesis by 7,12-dimethylbenz[a]anthracene or 7-hydroxymethyl-12-methylbenz[a]anthracene. Carcinogenesis. 1991 Feb;12(2):339-47. doi: 10.1093/carcin/12.2.339.
- Flaks A, Sims P. The activity of 7-methylbenz(a)anthracene metabolites in an in vitro-in vivo carcinogenicity test using mouse lung tissue. Cancer Lett. 1977 Sep;3(3-4):163-7. doi: 10.1016/s0304-3835(77)95309-5.
- Kaden DA, Hites RA, Thilly WG. Unexpected DNA damage caused by polycyclic aromatic hydrocarbons under standard laboratory conditions. Mutat Res. 2008 Feb 29;650(2):107-15. doi: 10.1016/j.mrgentox.2007.11.006.
- Loew GH, Poulsen M, Rebagliati M, Ferrell J. Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity. Carcinogenesis. 1983;4(8):1007-16. doi: 10.1093/carcin/4.8.1007.
- Fu PP, von Tungeln LS, Chou MW. The metabolism of 9-methylanthracene by rat-liver microsomal preparations. Xenobiotica. 1986 Apr;16(4):325-33. doi: 10.3109/00498258609043535.
- Shi J, Krsmanovic L, Bruce S, Kelly T, Paranjpe M, Szabo K, Arevalo M, Atta-Safoh S, Debelie F, LaForce MK, Sly J, Springer S. Assessment of genotoxicity induced by 7,12-dimethylbenz(a)anthracene or diethylnitrosamine in the Pig-a, micronucleus and Comet assays integrated into 28-day repeat dose studies. Environ Mol Mutagen. 2011 Dec;52(9):711-20. doi: 10.1002/em.20678.
-
Office of Environmental Health Hazard Assessment (OEHHA). 7-Methylbenz(a)anthracene. 2010. Available from: [Link]
-
PubChem. 7-Methylbenz(a)anthracene. National Center for Biotechnology Information. Available from: [Link]
- Huberman E, Chou MW, Yang SK. Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells. Proc Natl Acad Sci U S A. 1979 Feb;76(2):862-6. doi: 10.1073/pnas.76.2.862.
- Olaniran AO, Akeredolu EO, Mabandla MV. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes. Metab Brain Dis. 2022 Jul;37(6):1891-1904. doi: 10.1007/s11011-021-00868-6.
- Sobiecka, E. In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons. Environmental Biotechnology 7, 29-34 (2011).
- Flesher JW, Horn J, Lehner AF. 7-Sulfooxymethyl-12-methylbenz[a]anthracene is an exceptionally reactive electrophilic mutagen and ultimate carcinogen. Biochem Biophys Res Commun. 1997 Feb 3;231(1):144-8. doi: 10.1006/bbrc.1997.6049.
- Yang SK, Chou MW, Fu PP. Metabolism of 6-methylbenz[a]anthracene by rat liver microsomes and mutagenicity of metabolites. Cancer Res. 1984 Sep;44(9):3947-55.
- International Agency for Research on Cancer. Benz(a)anthracene. IARC Monogr Eval Carcinog Risks Hum. 1973;3:45-58.
- Sims P. The metabolism of 7- and 12-methylbenz[a]-anthracene and their derivatives. Biochem J. 1966 Jul;98(1):215-28. doi: 10.1042/bj0980215.
- Roe FJ, Dipple A, Mitchley BC. Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice. Br J Cancer. 1972 Dec;26(6):461-5. doi: 10.1038/bjc.1972.58.
- Bryce SM, Bemis JC, Avlasevich SL, Dertinger SD. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results. Environ Mol Mutagen. 2016 Jan;57(1):14-26. doi: 10.1002/em.21976.
-
Xenometrix. Post-mitochondrial S9 Fraction from Rat or Hamster Liver. Available from: [Link]
- Christou M, Wilson NM, Jefcoate CR. Hepatic metabolism of 7,12-dimethylbenz(a)anthracene in male, female, and ovariectomized Sprague-Dawley rats. Cancer Res. 1987 Aug 1;47(15):4038-44.
-
Hansen, J., et al. Ames-Positives: A database of chemicals positive in the Ames test. Available from: [Link]
- Muto S, Tsuchiya T, Tsushimoto G, Awogi T, Hayashi M. Administration-route-related difference in the micronucleus test with 7,12-dimethylbenz[a]anthracene. Mutat Res. 1993 Dec;302(4):209-14. doi: 10.1016/0165-7992(93)90059-z.
- Benigni R, Bossa C. Development of structural alerts for the in vivo micronucleus assay in rodents. JRC Scientific and Technical Reports. 2009.
- Ruiz-Bautista L, Poblete-Naredo I, Pérez-Maldonado IN, Medina-Díaz IM, Espinosa-Aguirre JJ. In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay. Molecules. 2021 May 28;26(11):3250. doi: 10.3390/molecules26113250.
- Kim HS, Lee BM. 7,12-Dimethylbenz[α]anthracene increases cell proliferation and invasion through induction of Wnt/β-catenin signaling and EMT process. J Biochem Mol Toxicol. 2018 Jul;32(7):e22055. doi: 10.1002/jbt.22055.
-
PubChem. Benz[a]anthracene. National Center for Biotechnology Information. Available from: [Link]
- Balk L, Meijer J, DePierre JW, Appelgren LE. Formation of mutagenic metabolites from benzo(a)pyrene and 2-aminoanthracene by the s-9 fraction from the liver of the Northern pike (Esox lucius). Chem Biol Interact. 1984 Jun;50(1):1-15. doi: 10.1016/0009-2797(84)90101-7.
- Kim SY, Lee YJ, Kim H, Choi J. Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. Int J Mol Sci. 2023 Mar 2;24(5):4818. doi: 10.3390/ijms24054818.
- Aduojo, A., O'Brien, T., & Harvey, I. (2023). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). Journal of Cell Biology and Genetics, 7(1), 1-8.
- Tarantini A, Maitre A, Lefèbvre E, Marques M, Ravanat JL, Douki T. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design. Int J Mol Sci. 2023 May 19;24(10):8967. doi: 10.3390/ijms24108967.
- Tice RR, Agurell E, Anderson D, Burlinson B, Hartmann A, Kobayashi H, Miyamae Y, Rojas E, Ryu JC, Sasaki YF. The Comet assay: a sensitive method for detecting DNA damage in individual cells. Environ Mol Mutagen. 2000;35(3):206-21. doi: 10.1002/(sici)1098-2280(2000)35:3<206::aid-em8>3.0.co;2-j.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 4. Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic effects of methylated benz[a]anthracenes in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 6-methylbenz[a]anthracene by rat liver microsomes and mutagenicity of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of 7- and 12-methylbenz[a]-anthracene and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolism of 9-methylanthracene by rat-liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of genotoxicity induced by 7,12-dimethylbenz(a)anthracene or diethylnitrosamine in the Pig-a, micronucleus and Comet assays integrated into 28-day repeat dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration-route-related difference in the micronucleus test with 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Safe Handling and Disposal of 9-Methylbenz[a]anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are of significant interest in various fields of research, including toxicology and drug development, due to their carcinogenic and mutagenic properties.[1][2][3] As with other PAHs, this compound is formed from the incomplete combustion of organic materials.[3][4][5] Given its hazardous nature, stringent adherence to safety protocols during handling, storage, and disposal is imperative to protect laboratory personnel and the environment.[6] This document provides a comprehensive guide to the safe management of this compound in a research setting.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 2381-16-0 | [7] |
| Molecular Formula | C₁₉H₁₄ | [7] |
| Molecular Weight | 242.31 g/mol | [7] |
| Appearance | Colorless-to-yellow-brown fluorescent flakes or powder (for the parent compound benz[a]anthracene) | [6] |
| Solubility | Insoluble in water; soluble in organic solvents. |
Hazard Identification and Risk Assessment
This compound, as a methylated derivative of benz[a]anthracene, should be handled as a substance with high toxicity. Benz[a]anthracene is classified as a substance that may cause cancer and is very toxic to aquatic life with long-lasting effects.[6] Therefore, it is crucial to assume that this compound possesses similar hazardous properties.
Primary Hazards:
-
Carcinogenicity: Belongs to a class of compounds known to be carcinogenic.[8][9][10]
-
Mutagenicity: Can induce genetic mutations.
-
Aquatic Toxicity: Poses a significant threat to aquatic ecosystems.[6]
-
Skin and Eye Irritation: May cause irritation upon contact.[11][12]
-
Respiratory Tract Irritation: Inhalation of dust particles can lead to respiratory irritation.[11][12]
Safe Handling Procedures
Adherence to the following procedures is mandatory when working with this compound.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[11][13]
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize exposure to any potential vapors or dust.[11][13]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the first line of defense against exposure.
| PPE Component | Specifications | Rationale |
| Gloves | Nitrile gloves, double-gloved. | To prevent skin contact. Proper glove removal technique is crucial to avoid contamination.[13] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or dust.[6][11] |
| Lab Coat | A dedicated lab coat, preferably disposable. | To prevent contamination of personal clothing.[6] |
| Respiratory Protection | A NIOSH-certified respirator may be required for certain procedures that could generate significant dust. | To prevent inhalation of carcinogenic particles.[14] |
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound from acquisition to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Procedures
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[15][16][17]
Waste Segregation and Labeling
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination Protocol for Labware
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the this compound. Collect this rinse solvent as hazardous waste.
-
Chemical Inactivation (Optional but Recommended): For thorough decontamination, glassware can be soaked in a strong oxidizing agent. However, this should be done with extreme caution and in accordance with your institution's safety guidelines.[5]
-
Final Wash: After the initial rinse (and optional inactivation), wash the glassware with soap and water, followed by a final rinse with deionized water.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Small Spills (in a fume hood)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: If it is safe to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
Large Spills (outside a fume hood)
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately.
-
Restrict Access: Prevent entry to the contaminated area.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Conclusion
Working with this compound necessitates a robust safety culture and strict adherence to established protocols. By understanding the hazards, utilizing appropriate engineering controls and PPE, and following proper handling and disposal procedures, researchers can minimize the risks associated with this potent carcinogen. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.
References
- Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). A review on polycyclic aromatic hydrocarbons: Source, environmental impact, effect on human health and remediation. Egyptian Journal of Petroleum, 25(1), 107-123.
- Adeniji, A. O., Okoh, O. O., & Okoh, A. I. (2019). Analytical methods for the determination of the distribution of polycyclic aromatic hydrocarbons (PAHs) in the water columns of the Buffalo River Estuary, South Africa. Journal of Analytical Methods in Chemistry, 2019, 8486147.
-
ATSDR. (2022). Polycyclic Aromatic Hydrocarbons (PAHs). Agency for Toxic Substances and Disease Registry. [Link]
-
CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Anthracene, 9-methyl-. Retrieved from [Link]
-
EPA. (n.d.). Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA. (n.d.). Household Hazardous Waste (HHW). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA. (n.d.). Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Haz-Map. (n.d.). 9-Methylbenz(a)anthracene. Retrieved from [Link]
-
ICSC. (2021). BENZ(a)ANTHRACENE. International Chemical Safety Cards. [Link]
- Mojiri, A., Zhou, J. L., Ohashi, A., Ozaki, N., & Kindaichi, T. (2019). Comprehensive review of polycyclic aromatic hydrocarbons in water sources, their effects and treatments. Science of The Total Environment, 696, 133971.
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
NJ Department of Health. (2008). Hazardous Substance Fact Sheet: Benz(a)Anthracene, 7,12-Dimethyl-. [Link]
-
OSHA. (n.d.). Carcinogens. Occupational Safety and Health Administration. [Link]
-
OSHA. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration. [Link]
-
PubChem. (n.d.). 10-Methylbenz[a]anthracene. National Center for Biotechnology Information. [Link]
-
Torrent Laboratory. (n.d.). Methods For Remediation Of PAHs From Contaminated Soil. [Link]
-
VelocityEHS. (2015). OSHA Retains Strong Focus on Carcinogen Safety. [Link]
-
YouTube. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. [Link]
Sources
- 1. Treatment technologies for PAH-contaminated sites: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]
- 3. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]
- 4. Methods For Remediation Of PAHs From Contaminated Soil [torrentlab.com]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ICSC 0385 - BENZ(a)ANTHRACENE [inchem.org]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. ehs.com [ehs.com]
- 10. Carcinogens – Working with Carcinogens [stacks.cdc.gov]
- 11. aablocks.com [aablocks.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. 10-Methylbenz(a)anthracene | C19H14 | CID 16929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 15. epa.gov [epa.gov]
- 16. youtube.com [youtube.com]
- 17. epa.gov [epa.gov]
Application Note: Quantitative Analysis of 9-Methylbenz[a]anthracene Metabolites in Biological Matrices using HPLC-MS/MS
Introduction: The Carcinogenic Threat of Methylated Polycyclic Aromatic Hydrocarbons
9-Methylbenz[a]anthracene is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of environmental pollutants generated from the incomplete combustion of organic materials. The presence of a methyl group on the benz[a]anthracene scaffold can significantly influence its metabolic activation and carcinogenic potential. Upon entering the body, this compound undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, leading to the formation of various hydroxylated and conjugated metabolites. The nature and concentration of these metabolites in biological fluids can serve as crucial biomarkers for assessing exposure and understanding the associated health risks.
This application note presents a robust and sensitive HPLC-MS/MS method for the identification and quantification of key predicted metabolites of this compound in biological matrices such as plasma and urine. The methodology described herein provides the necessary detail for researchers, scientists, and drug development professionals to implement this analytical approach in their own laboratories.
Metabolic Activation of this compound: A Predictive Overview
While specific metabolic pathways for this compound are not extensively documented, the metabolism of structurally similar methylbenz[a]anthracenes, such as the 7- and 12-isomers, has been studied.[1] Based on this existing knowledge, the primary metabolic transformations of this compound are predicted to involve:
-
Hydroxylation of the methyl group: This leads to the formation of 9-Hydroxymethylbenz[a]anthracene.
-
Aromatic hydroxylation: The formation of phenolic metabolites at various positions on the aromatic rings.
-
Dihydrodiol formation: Epoxidation of the aromatic rings followed by enzymatic hydrolysis results in the formation of dihydrodiols.
-
Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to facilitate excretion.[1]
The following diagram illustrates the predicted primary metabolic pathways of this compound.
Caption: Predicted metabolic pathways of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a comprehensive workflow for the analysis of this compound metabolites from sample preparation to data acquisition.
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and enriching the analytes of interest. For urine samples, an enzymatic hydrolysis step is necessary to cleave the glucuronide and sulfate conjugates.
Workflow for Sample Preparation:
Caption: Sample preparation workflow for urine and plasma.
Detailed Protocol:
-
Enzymatic Hydrolysis (for urine samples):
-
To 1 mL of urine, add 10 µL of an internal standard solution (e.g., a deuterated analog of a target metabolite).
-
Add 500 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for at least 4 hours (or overnight).
-
-
Protein Precipitation (for plasma samples):
-
To 500 µL of plasma, add 10 µL of an internal standard solution.
-
Add 1.5 mL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine or the plasma supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
HPLC-MS/MS Analysis
The separation and detection of the metabolites are achieved using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10-10.1 min: 95-30% B; 10.1-12 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Proposed MRM Transitions for this compound Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9-Hydroxymethylbenz[a]anthracene | 259.1 | 241.1 (loss of H₂O) | 15 |
| Monohydroxy-9-methylbenz[a]anthracene | 259.1 | 231.1 (loss of CO) | 25 |
| Dihydrodiol-9-methylbenz[a]anthracene | 277.1 | 259.1 (loss of H₂O) | 20 |
| Internal Standard (e.g., d₃-9-Hydroxymethylbenz[a]anthracene) | 262.1 | 244.1 | 15 |
Note: These are proposed transitions and should be optimized empirically.
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability for the intended application. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation provides a comprehensive framework.[2][3][4]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous matrix components and other potential interferences.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These should be assessed at multiple concentration levels (L L O Q, L Q C, M Q C, H Q C).
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be evaluated to ensure that the matrix does not significantly impact the quantification.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).
Table 4: Example Acceptance Criteria based on ICH M10 Guidelines [2]
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Matrix Factor | CV ≤15% |
| Recovery | Consistent, precise, and reproducible |
Data Analysis and Interpretation
The concentration of each metabolite is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The results should be reported in appropriate units (e.g., ng/mL for plasma, ng/mg creatinine for urine). Comparing the metabolite profiles between different exposure groups can provide valuable insights into the metabolic activation of this compound and its potential health effects.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound metabolites using HPLC-MS/MS. The detailed methodology, from sample preparation to data acquisition and validation, offers a reliable framework for researchers in toxicology, environmental health, and drug metabolism. By applying this method, scientists can gain a deeper understanding of the metabolic fate of this important environmental carcinogen and its implications for human health.
References
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline. Retrieved from [Link]2]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]3]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]4]
-
Sims, P. (1967). The metabolism of 7- and 12-methylbenz[a]anthracene and their derivatives. Biochemical Journal, 105(2), 591–598.[1]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved from [Link]]
Sources
Application Notes & Protocols: Experimental Design for Long-Term 9-Methylbenz[a]anthracene Exposure Studies
Introduction: The Oncogenic Threat of 9-Methylbenz[a]anthracene
This guide provides a detailed framework for designing and conducting long-term exposure studies to rigorously evaluate the carcinogenic potential and chronic toxicity of 9-MBA. It is intended for researchers, toxicologists, and drug development professionals dedicated to understanding and mitigating the risks posed by environmental carcinogens.
Part 1: Core Principles of Long-Term Study Design
A meticulously planned experimental design is fundamental to generating reliable and interpretable data in long-term carcinogenesis bioassays. The primary goals are to characterize the dose-response relationship, identify target organs for toxicity, and determine the latency and incidence of tumor development following chronic exposure to 9-MBA.[6][7]
1.1: Rationale for Animal Model Selection
The choice of animal model is a critical decision that directly impacts the relevance and applicability of the study findings. Rodents, specifically mice and rats, are the most commonly used species for carcinogenicity testing due to their well-characterized genetics, relatively short lifespan, and the vast amount of historical data available for comparison.[6][8]
-
Mouse Models: Strains such as the Swiss mouse have been historically used to demonstrate the carcinogenicity of benz[a]anthracene and its derivatives through various routes of administration, including oral and dermal.[2] For studies focusing on skin carcinogenesis, specific strains bred for their sensitivity to chemical carcinogens are often employed.
-
Rat Models: Sprague-Dawley or Fischer 344 rats are frequently used for systemic toxicity and carcinogenicity studies. Their responses to chemical insults are well-documented, providing a robust baseline for evaluating the effects of 9-MBA.
The selection of the species and strain should be justified based on the primary research questions and the intended route of administration that best mimics potential human exposure.
1.2: Dose Level Selection and Control Groups
Establishing a clear dose-response relationship is a central objective of any toxicology study.[9]
-
Dose Levels: A minimum of three dose levels (low, medium, and high) plus a concurrent vehicle control group are standard.[10] The highest dose is typically the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause life-threatening toxicity or more than a 10% reduction in body weight. The MTD is usually determined in preliminary sub-chronic studies (e.g., 90-day studies).[10]
-
Control Groups:
-
Vehicle Control: This group receives the vehicle (e.g., corn oil for gavage, acetone for dermal application) used to deliver 9-MBA. This is essential to isolate the effects of the test compound from any potential effects of the vehicle itself.
-
Concurrent Control: Animals in the control group should be of the same species, strain, and sex, and undergo the same procedures as the treated groups.[11] OECD guidelines recommend at least 50 animals of each sex per group to ensure sufficient statistical power.[11]
-
1.3: Route of Administration and Study Duration
The route of administration should reflect the most likely pathways of human exposure to 9-MBA.[5]
-
Oral (Gavage): This route is relevant for assessing risks from ingestion of contaminated food or water. Studies have shown that oral administration of benz[a]anthracene can induce liver and lung tumors in mice.[2][3]
-
Dermal (Topical): Skin painting studies are relevant for evaluating risks from dermal contact. Benz[a]anthracene is a known complete carcinogen and initiator of skin cancer in mice.[2]
-
Inhalation: While more complex to conduct, this route is highly relevant for airborne PAHs.
For carcinogenicity bioassays in rodents, a study duration of 24 months is generally recommended to cover the majority of the animal's lifespan, allowing for the development of late-onset tumors.[12][13]
Part 2: Detailed Experimental Protocols
The following protocols outline key procedures for a comprehensive long-term study on 9-MBA. These are based on established guidelines from the National Toxicology Program (NTP) and the Organisation for Economic Co-operation and Development (OECD).[6][14]
2.1: Protocol for a 2-Year Oral Gavage Carcinogenicity Study in Rats
Materials:
-
This compound (CAS No. 2381-31-9)
-
Corn oil (USP grade) as the vehicle
-
Sprague-Dawley rats (weanlings, of a specific pathogen-free colony)
-
Gavage needles (stainless steel, appropriate size for rats)
-
Syringes
-
Analytical balance
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, respirator
Procedure:
-
Animal Acclimatization: Upon arrival, quarantine and acclimatize animals for at least one week.[14] Observe for health status. Randomize animals into treatment groups.[14]
-
Dose Preparation: Prepare dosing solutions of 9-MBA in corn oil at the pre-determined concentrations. Ensure homogeneity of the solutions.
-
Administration: Administer the assigned dose of 9-MBA solution or vehicle control by oral gavage once daily, five days a week, for 104 weeks. Adjust the volume administered based on the most recent body weight measurement to maintain a consistent mg/kg dose.
-
Clinical Observations: Conduct and record clinical observations at least once daily. Note any signs of toxicity, morbidity, or mortality.
-
Body Weight and Food Consumption: Record individual animal body weights weekly for the first 13 weeks and monthly thereafter. Measure food consumption weekly for the first 13 weeks.
-
Hematology and Clinical Chemistry: Collect blood samples from a subset of animals at 6, 12, 18, and 24 months for analysis of hematology and clinical chemistry parameters to assess systemic toxicity.[15]
-
Necropsy and Histopathology:
-
Conduct a full gross necropsy on all animals, including those that die prematurely and those euthanized at the end of the study.
-
Record the location, size, and appearance of all gross lesions.
-
Collect and preserve all major tissues and organs in 10% neutral buffered formalin.[15]
-
Perform histopathological examination of all tissues from the control and high-dose groups. Examine any gross lesions and target tissues from the lower dose groups.
-
2.2: Protocol for DNA Adduct Analysis in Target Tissues
DNA adduct formation is a critical initiating event in chemical carcinogenesis.[16] Analyzing adduct levels provides a key mechanistic endpoint.
Materials:
-
Target tissue samples (e.g., liver, lung) collected at necropsy and snap-frozen in liquid nitrogen.
-
DNA isolation kit (e.g., Qiagen DNeasy)
-
Analytical instrumentation: HPLC with fluorescence or UV detection, or GC/MS are common for PAH analysis.[17][18]
-
Reference standards for 9-MBA and its potential metabolites.
Procedure:
-
DNA Isolation: Isolate high-purity DNA from approximately 30-50 mg of tissue using a validated commercial kit.
-
Hydrolysis: Hydrolyze the DNA to release the adducted nucleosides or bases.
-
Sample Cleanup: Use solid-phase extraction (SPE) to clean up the sample and enrich the adducts.
-
Instrumental Analysis:
-
Data Expression: Express adduct levels as the number of adducts per 10^8 or 10^9 normal nucleotides.
Part 3: Data Presentation and Visualization
3.1: Summary of Expected Quantitative Data
| Parameter | Vehicle Control | Low Dose 9-MBA | Medium Dose 9-MBA | High Dose 9-MBA |
| Survival Rate (%) at 24 Months | ||||
| Mean Body Weight (g) at 24 Months | ||||
| Tumor Incidence (%) - Liver | ||||
| Tumor Incidence (%) - Lung | ||||
| Mean Tumor Latency (weeks) | ||||
| DNA Adduct Levels (adducts/10⁸ nucleotides) |
This table serves as a template for organizing the key quantitative outcomes of the study.
3.2: Visualization of the Experimental Workflow
Caption: The metabolic activation of 9-MBA to its ultimate carcinogenic form, a diol epoxide, which forms DNA adducts.
Conclusion
The design and execution of long-term carcinogenicity studies for compounds like this compound require a rigorous, systematic approach grounded in established international guidelines. By carefully selecting animal models, dose levels, and relevant endpoints, researchers can generate the critical data needed for human health risk assessment. Integrating mechanistic studies, such as the quantification of DNA adducts, provides deeper insight into the mode of action and strengthens the overall weight of evidence for carcinogenicity. This comprehensive approach ensures the scientific integrity and regulatory applicability of the findings.
References
-
National Toxicology Program. NTP Review of Polycyclic Aromatic Hydrocarbons (PAHs).
-
Policy Commons. OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals. [URL]([Link] commons.net/artifacts/2299824/oecd-451/3110271/)
-
Slideshare. Oecd 541 guidelines.
-
Quantics Biostatistics. Understanding GLP Carcinogenicity Studies: OECD 451 & 116.
-
National Toxicology Program (NTP). RoC Profile: Polycyclic Aromatic Hydrocarbons: 15 Listings.
-
Wikipedia. OECD Guidelines for the Testing of Chemicals.
-
PubMed. Historical perspective on the use of animal bioassays to predict carcinogenicity: evolution in design and recognition of utility.
-
National Toxicology Program (NTP). NTP Research Concept: Polycyclic Aromatic Hydrocarbons (PAHs).
-
OECD. Test No. 451: Carcinogenicity Studies.
-
ResearchGate. NTP 11th Report on Carcinogens.
-
National Toxicology Program. TR-001: Guidelines for Carcinogen Bioassay in Small Rodents.
-
National Toxicology Program (NTP). 15th Report on Carcinogens.
-
Agency for Toxic Substances and Disease Registry | ATSDR. 6. analytical methods.
-
EPA. Guidelines for Exposure Assessment.
-
Environmental Health Perspectives. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens.
-
PubMed. Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity.
-
GovInfo. Guidelines for Carcinogen Bioassay in Small Rodents - Content Details.
-
FDA. Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications.
-
PMC - NIH. Selecting appropriate study designs to address specific research questions in occupational epidemiology.
-
Oxford Academic. 7-Suffooxymethyl-12-methylbenz[a]anthracene is an electrophilic mutagen, but does not appear to play a role in carcinogenesis by 7,12-dimethylbenz[a]anthracene or 7-hydroxymethyl-12-methylbenz[a]anthracene.
-
PMC - NIH. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY.
-
Inchem.org. Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973).
-
EPA. Provisional Peer Reviewed Toxicity Values Benz[a]anthracene.
-
Noble Life Sciences. Toxicology Study Design Considerations.
-
PMC - PubMed Central. Scientific Considerations for Evaluating Cancer Bioassays Conducted by the Ramazzini Institute.
-
PubMed. Hepatic DNA and RNA adduct formation from the carcinogen 7-hydroxymethyl-12-methylbenz[a]anthracene and its electrophilic sulfuric acid ester metabolite in preweanling rats and mice.
-
Scilit. Hepatic DNA and RNA adduct formation from the carcinogen 7-hydroxymethyl-12-methylbenz[a]anthracene and its electrophilic sulfuric acid ester metabolite in preweanling rats and mice.
-
OEHHA. no significant risk levels (nsrls) for the proposition 65 carcinogens benz[a]anthracene (oral) and 7h-dibenzo[c,g]carbazole (oral).
-
ScienceDirect. Guidelines for performing systematic reviews in the development of toxicity factors.
-
PubMed. Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action.
-
PubMed. Aromatic DNA adducts and polymorphisms in metabolic genes in healthy adults: findings from the EPIC-Spain cohort.
-
Restek. Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction.
-
Thermo Fisher Scientific. Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water.
-
PubMed. Determination of benzo[a]pyrene and other polycyclic aromatic hydrocarbons (PAHs) at trace levels in human tissues.
-
EPA. Method 610: Polynuclear Aromatic Hydrocarbons.
Sources
- 1. NTP Review of Polycyclic Aromatic Hydrocarbons (PAHs) [ntp.niehs.nih.gov]
- 2. Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. policycommons.net [policycommons.net]
- 7. Oecd 541 guidelines | PPTX [slideshare.net]
- 8. Historical perspective on the use of animal bioassays to predict carcinogenicity: evolution in design and recognition of utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. quantics.co.uk [quantics.co.uk]
- 12. oecd.org [oecd.org]
- 13. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. content.noblelifesci.com [content.noblelifesci.com]
- 16. Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. epa.gov [epa.gov]
- 19. gcms.cz [gcms.cz]
Application Notes and Protocols for the Preparation of 9-Methylbenz[a]anthracene Stock Solutions
Introduction: The Significance of 9-Methylbenz[a]anthracene in Research
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by its fused four-ring aromatic system with a methyl group substitution. As a member of the extensive family of PAHs, which are formed from the incomplete combustion of organic materials, this compound is a compound of significant interest to researchers in toxicology, environmental science, and drug development. Its carcinogenic potential and ability to intercalate with DNA make it a crucial tool for studying the mechanisms of chemical carcinogenesis and for the development of potential anti-cancer therapeutics.[1]
The accurate and precise preparation of stock solutions of this compound is a fundamental prerequisite for obtaining reliable and reproducible experimental results. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and safe handling of this compound stock solutions.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in experimental settings. Due to its hydrophobic nature, it exhibits low solubility in water but is more readily soluble in organic solvents.[1]
| Property | Value | Source |
| CAS Registry Number | 2381-16-0 | [2] |
| Molecular Formula | C₁₉H₁₄ | [2] |
| Molecular Weight | 242.32 g/mol | [2] |
| Melting Point | 152 °C | [2] |
| Appearance | White to yellow powder/crystals | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like Acetone, Toluene, and Chloroform.[1] | [1] |
Protocol for Preparation of a 1 mg/mL Stock Solution
This protocol details the preparation of a 1 mg/mL (1000 µg/mL) stock solution of this compound. The choice of solvent and concentration can be adapted based on specific experimental requirements.
Causality Behind Experimental Choices:
-
Solvent Selection: Toluene is a common and effective solvent for PAHs due to its non-polar nature, which readily dissolves the hydrophobic this compound.[1][4] Other suitable solvents include acetone and acetonitrile.[1][5] The choice should also consider compatibility with subsequent analytical instrumentation (e.g., HPLC, GC/MS).
-
Concentration: A 1 mg/mL stock solution is a common starting concentration that allows for convenient serial dilutions to a wide range of working concentrations.
-
Glassware: The use of amber glass volumetric flasks is crucial to protect the light-sensitive PAH from photodegradation.[6]
-
Weighing: Due to the carcinogenic nature of this compound, weighing should be performed in a chemical fume hood or a glove box to minimize inhalation exposure.[7]
Materials and Equipment:
-
This compound (≥98% purity)
-
Toluene (HPLC grade or equivalent)
-
Analytical balance (readable to 0.0001 g)
-
10 mL amber glass volumetric flask with a ground glass stopper
-
Glass Pasteur pipettes
-
Weighing paper or boat
-
Spatula
-
Ultrasonic bath
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.[8][9]
Step-by-Step Protocol:
-
Preparation: Don all necessary PPE and work within a certified chemical fume hood.
-
Weighing: Accurately weigh approximately 10 mg of this compound onto a tared weighing paper or boat. Record the exact weight.
-
Transfer: Carefully transfer the weighed compound into the 10 mL amber glass volumetric flask. To ensure a quantitative transfer, use a small amount of toluene to rinse the weighing paper/boat and the funnel, collecting the rinse in the volumetric flask.
-
Dissolution: Add approximately 5-7 mL of toluene to the volumetric flask. Gently swirl the flask to begin dissolving the compound.
-
Sonication (if necessary): If the compound does not dissolve completely with swirling, place the flask in an ultrasonic bath for 5-10 minutes to facilitate dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Then, carefully add toluene dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.
-
Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution in a tightly sealed container at 4°C and protected from light.[7]
Workflow for Stock Solution Preparation:
Caption: Workflow for the preparation of a this compound stock solution.
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a potential carcinogen.[7][10]
-
Engineering Controls: Always handle solid this compound and its concentrated solutions in a certified chemical fume hood to minimize inhalation risk.[8]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust when handling the solid compound.[8] Use caution to prevent skin and eye contact.[11] After handling, wash hands thoroughly with soap and water.
-
Spill Response: In case of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[9] Do not allow the substance to enter drains.
-
Waste Disposal: All waste materials, including contaminated PPE and empty containers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7]
Quality Control and Validation
To ensure the accuracy of experimental results, it is crucial to validate the concentration and purity of the prepared stock solution.
Recommended Quality Control Parameters:
| Parameter | Method | Acceptance Criteria | Rationale |
| Concentration Verification | UV-Vis Spectrophotometry or HPLC-UV/DAD[12][13] | ± 5% of the target concentration | Confirms the accuracy of weighing and dilution. |
| Purity Assessment | HPLC-UV/DAD or GC/MS[12][14] | Purity ≥ 98% | Ensures the absence of significant impurities or degradation products that could interfere with experiments. |
| Identity Confirmation | Mass Spectrometry (MS)[12] | Match with reference mass spectrum | Confirms the chemical identity of the compound in the solution. |
Quality Control Workflow:
Caption: Workflow for the quality control and validation of the prepared stock solution.
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution over time.
-
Temperature: Store the stock solution at a refrigerated temperature of 2-8°C.[15]
-
Light Protection: PAHs are susceptible to photodegradation.[6] Always store solutions in amber glass vials or flasks, or in a light-blocking container.
-
Container: Use a tightly sealed container with a PTFE-lined cap to prevent solvent evaporation and contamination.
-
Stability Monitoring: The stability of the stock solution should be periodically checked, especially if stored for an extended period. Re-analysis of the concentration and purity is recommended every 1-3 months, depending on the frequency of use and experimental sensitivity. Stock standard solutions should be replaced after one year or sooner if quality control checks indicate a problem.[7]
References
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benz[a]anthracene, 12-methyl- (CAS 2422-79-9). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
Lee, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3849. Retrieved from [Link]
-
Wolska, L., et al. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 21(1), 209-216. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Anthracene, 9-methyl- (CAS 779-02-2). Retrieved from [Link]
-
Wikipedia. (n.d.). Benz[a]anthracene. Retrieved from [Link]
-
LookChem. (n.d.). 11-METHYLBENZ[A]ANTHRACENE Safety Data Sheets(SDS). Retrieved from [Link]
-
Haz-Map. (n.d.). 9-Methylbenz(a)anthracene. Retrieved from [Link]
-
PubChem. (n.d.). Benz[a]anthracene. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 7,12-Dimethylbenz(a)anthracene, 99%(uv-vis). Retrieved from [Link]
-
Princeton University. (n.d.). Standard Operating Procedure for 7,12-Dimethylbenz[a]anthracene (DMBA) in Animals. Retrieved from [Link]
- Acree, W. E. (Ed.). (1995). IUPAC-NIST Solubility Data Series. 61. Polycyclic Aromatic Hydrocarbons: Binary Nonaqueous Systems: Part 2. Solutes A-E.
-
University of California, Davis. (2014). High Performance Liquid Chromatography. Retrieved from [Link]
-
AA Blocks. (2025). Safety Data Sheet: 2-Methylbenz[a]anthracene. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Improve Analytical Performance for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
- Acree, W. E. (Ed.). (1994). IUPAC Solubility Data Series, Vol. 54, Polycyclic Aromatic Hydrocarbons: Binary Non-Aqueous Systems: Part I: Solutes A-E. Oxford University Press.
-
PubChem. (n.d.). 7-Methylbenz[a]anthracene. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation photoproducts of 9-methylanthracene. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. accustandard.com [accustandard.com]
- 5. epa.gov [epa.gov]
- 6. pjoes.com [pjoes.com]
- 7. epa.gov [epa.gov]
- 8. 11-METHYLBENZ[A]ANTHRACENE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. safety.tau.ac.il [safety.tau.ac.il]
- 10. fishersci.com [fishersci.com]
- 11. aablocks.com [aablocks.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 14. gcms.cz [gcms.cz]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 9-Methylbenz[a]anthracene in Aqueous Solutions
Welcome to the technical support center for 9-Methylbenz[a]anthracene. This guide is designed for researchers, scientists, and drug development professionals who are working with this hydrophobic polycyclic aromatic hydrocarbon (PAH) and facing challenges with its low aqueous solubility. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully prepare and use this compound in your experiments.
Introduction to the Challenge: The Hydrophobic Nature of this compound
This compound is a methylated polycyclic aromatic hydrocarbon. Like other PAHs, its structure, composed of fused benzene rings, makes it highly hydrophobic and thus poorly soluble in water. This low aqueous solubility can lead to a variety of experimental challenges, including compound precipitation, inaccurate dosing, and low bioavailability in biological assays. This guide provides practical solutions to overcome these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: My this compound is precipitating out of my aqueous solution.
Possible Causes:
-
Exceeding Aqueous Solubility Limit: The most common reason for precipitation is that the concentration of this compound exceeds its very low intrinsic water solubility.
-
Improper Dissolution Technique: Simply adding the solid compound to an aqueous solution will likely result in precipitation.
-
Solvent Shock: When a concentrated stock solution (e.g., in DMSO) is rapidly diluted into an aqueous medium, the sudden change in solvent polarity can cause the compound to crash out of solution.[1]
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. A decrease in temperature will generally lower its solubility.[2]
-
pH of the Medium: While this compound is a neutral molecule and its solubility is not directly affected by pH, the stability of the overall formulation might be pH-dependent.
-
Interactions with Media Components: In complex media, such as cell culture media, interactions with salts, proteins, and other components can lead to precipitation.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: I am seeing inconsistent results in my biological assays.
Possible Causes:
-
Inaccurate Concentration: Precipitation, even if not visible to the naked eye, can lead to a lower actual concentration of the dissolved compound than intended.
-
Compound Adsorption: Hydrophobic compounds like this compound can adsorb to plasticware, leading to a decrease in the effective concentration.
-
Degradation of the Compound: this compound can be susceptible to photodegradation, which can alter its concentration and potentially generate active byproducts.[4][5]
Solutions:
-
Verify Concentration: After preparing your aqueous solution, it is crucial to quantify the actual concentration of dissolved this compound using a validated analytical method such as HPLC with UV or fluorescence detection.
-
Use Appropriate Labware: Consider using glass or low-binding plasticware to minimize adsorption.
-
Protect from Light: Prepare and store solutions in amber vials or protect them from light to prevent photodegradation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the approximate aqueous solubility of this compound?
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The three main strategies are:
-
Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to increase the solubility.
-
Surfactants: Employing surfactants, like Tween® 80, to form micelles that encapsulate the hydrophobic compound.
-
Cyclodextrins: Using cyclic oligosaccharides, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes with the this compound molecule.
Q3: Which solubility enhancement method should I choose?
A3: The choice of method depends on your specific application:
| Method | Advantages | Disadvantages | Best For |
| Co-solvents (e.g., DMSO) | Simple to prepare, effective at high concentrations. | Can have biological effects on cells, may not be suitable for all applications. | In vitro cell-based assays (at low final co-solvent concentrations), preparation of analytical standards. |
| Surfactants (e.g., Tween® 80) | High solubilization capacity, widely used in formulations. | Can interfere with some biological assays, potential for cell toxicity at high concentrations. | Drug delivery studies, environmental remediation research. |
| Cyclodextrins (e.g., HP-β-CD) | Generally low toxicity, can improve bioavailability. | More complex preparation, may have lower solubilization capacity than surfactants for some compounds. | Pharmaceutical formulations, in vivo studies. |
Q4: How do I prepare a stock solution of this compound?
A4: A stock solution should be prepared in a high-purity organic solvent in which this compound is freely soluble, such as DMSO.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Accurately weigh out 2.42 mg of this compound (MW: 242.32 g/mol ).
-
Dissolve the solid in 1 mL of high-purity DMSO.
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution in an amber glass vial at -20°C. Avoid repeated freeze-thaw cycles.
Q5: What is the maximum recommended concentration of DMSO in cell culture media?
A5: To avoid solvent-induced toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally below 0.1%.[6] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Detailed Experimental Protocols
Here are step-by-step protocols for solubilizing this compound in aqueous solutions using the three main techniques.
Protocol 1: Co-solvent Method using DMSO
This protocol describes the preparation of a working solution of this compound in an aqueous buffer or cell culture medium using a DMSO stock solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration.
-
In a sterile tube, add the required volume of pre-warmed aqueous buffer or medium.
-
While gently vortexing the tube, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix gently for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the concentration may be too high.
-
Use the freshly prepared solution immediately.
Mechanism of Co-solvency:
Caption: Mechanism of co-solvent solubilization.
Protocol 2: Surfactant-Mediated Solubilization using Tween® 80
This method uses the non-ionic surfactant Tween® 80 to form micelles that encapsulate this compound.
Materials:
-
This compound (solid)
-
Tween® 80
-
Aqueous buffer
-
Glass vials with magnetic stir bars
Procedure:
-
Prepare a stock solution of Tween® 80 in the aqueous buffer (e.g., 10% w/v).
-
Prepare a series of dilutions of the Tween® 80 stock solution in the aqueous buffer to achieve final concentrations above its critical micelle concentration (CMC), which is approximately 0.0013-0.0015% (w/v).
-
Add an excess of solid this compound to each vial containing the Tween® 80 solutions.
-
Seal the vials and stir at a constant temperature for 24-48 hours to reach equilibrium.
-
After equilibration, filter the solutions through a 0.22 µm PTFE syringe filter to remove the undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
Mechanism of Micellar Solubilization:
Caption: Micellar solubilization of this compound.
Protocol 3: Cyclodextrin Inclusion Complexation with HP-β-CD
This protocol describes the formation of an inclusion complex between this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Glass vials with magnetic stir bars
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0 to 50 mM).
-
Add an excess amount of solid this compound to each HP-β-CD solution.
-
Seal the vials and stir at a constant temperature for 48-72 hours to ensure equilibrium is reached.
-
After equilibration, filter the suspensions through a 0.22 µm PTFE syringe filter to remove the undissolved compound.
-
Determine the concentration of dissolved this compound in the filtrate by HPLC.
Mechanism of Cyclodextrin Inclusion:
Caption: Formation of a this compound-cyclodextrin inclusion complex.
Quantification and Quality Control
Accurate quantification of dissolved this compound is critical for the reliability of your experimental results. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a highly sensitive and selective method for this purpose.
HPLC Method Parameters (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water Gradient |
| Gradient | 60% Acetonitrile, ramp to 100% Acetonitrile over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Fluorescence Detection | Excitation: ~290 nm, Emission: ~430 nm (wavelengths should be optimized) |
| Column Temperature | 30 °C |
Method Validation:
It is essential to validate your analytical method by assessing linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ).
Safety Precautions
This compound is a polycyclic aromatic hydrocarbon and should be handled with care as a potential carcinogen.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handling: Handle the solid compound and concentrated solutions in a chemical fume hood.
-
Waste Disposal: Dispose of all waste containing this compound in accordance with your institution's hazardous waste disposal procedures.
References
- Mader, B. T., & Pankow, J. F. (2001). Azaarenes in the atmospheric environment. Journal of the American Chemical Society, 123(8), 1706-1713.
- Edwards, D. A., Luthy, R. G., & Liu, Z. (1991). Solubilization of polycyclic aromatic hydrocarbons in micellar nonionic surfactant solutions. Environmental science & technology, 25(1), 127-133.
- Gao, Y., et al. (2018). The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indicated by NMR Chemical Shift. International Journal of Molecular Sciences, 19(11), 3467.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
- Librando, V., et al. (2014). Photodegradation of Anthracene and Benzo[a]anthracene in Polar and Apolar Media: New Pathways of Photodegradation.
- Ranalhosa, M. H., et al. (2013). Rapid Determination of Anthracene and Benzo(a)pyrene by High-Performance Liquid Chromatography with Fluorescence Detection.
- Zhang, Y., & Miller, C. A. (1994). Solubilization of polycyclic aromatic hydrocarbon mixtures by a nonionic surfactant. Environmental science & technology, 28(6), 1139-1145.
- Fasnacht, M. P., & Blough, N. V. (2002). Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions. Environmental science & technology, 36(20), 4357-4363.
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
- Lipniak, M., Brandys, J., & Moniczewski, A. (1990). [Binding of various polycyclic aromatic hydrocarbons (PAH) by plasma albumin and blood cells]. Folia medica Cracoviensia, 31(1-2), 73–79.
- Trevaskis, N. L., Charman, W. N., & Porter, C. J. (2008). Lipid-based delivery systems and the role of plasma lipoproteins in the oral drug delivery of lipophilic drugs. Expert opinion on drug delivery, 5(3), 221-236.
- Tam, Y. K. (1988). Effects of humic acid on solubility and biodegradation of polycyclic aromatic hydrocarbons in liquid media and mangrove sediment slurries.
- Bond, M. R., et al. (2007). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Protein Science, 16(11), 2419–2428.
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection - HPLC. Retrieved from [Link]
-
FDA. (2017). Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods Using QuEChERS-Based Extraction and High-Performance Liquid Chromatography with Fluorescence Detection. Retrieved from [Link]
-
PubChem. (n.d.). BENZ(a)ANTHRACENE. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methylbenz(a)anthracene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxypropyl-Beta-Cyclodextrin. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
PubMed. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Synthesis and Purification of High-Purity 9-Methylbenz[a]anthracene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of high-purity 9-Methylbenz[a]anthracene (9-MB[a]A). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this polycyclic aromatic hydrocarbon (PAH). As a compound of interest in toxicological and environmental research, achieving high purity is paramount for reliable experimental outcomes.[1] This guide provides in-depth, experience-driven answers to common challenges, detailed protocols, and troubleshooting logic to streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and common synthetic pathway for this compound?
A common and effective strategy for constructing the benz[a]anthracene skeleton is through a [4+2] cycloaddition, specifically the Diels-Alder reaction.[2][3] This powerful reaction allows for the formation of the core six-membered ring structure with good control.[4] A plausible route involves the reaction of a substituted diene with a dienophile, followed by an aromatization step to yield the final polycyclic aromatic system. For this compound, this could involve a reaction between a suitably substituted naphthyl derivative and a diene, or vice-versa, followed by dehydration or dehydrogenation.
Q2: What are the most common impurities I should expect, and where do they come from?
Impurities in 9-MB[a]A synthesis typically arise from three main sources: unreacted starting materials, isomeric side-products, and over-alkylation or rearrangement products.
-
Unreacted Starting Materials: Incomplete reaction progression is a common source. These are typically easier to remove due to significant differences in polarity compared to the product.
-
Isomeric Products: Depending on the regioselectivity of the core reaction (e.g., Diels-Alder or Friedel-Crafts), other methylbenz[a]anthracene isomers can form. For instance, methylation of benz[a]anthracene can yield a mixture of isomers that are notoriously difficult to separate due to their similar physicochemical properties.[5][6]
-
Oxidation Products: PAHs can be susceptible to oxidation, especially if exposed to air and light over extended periods, forming anthraquinone-type structures.
-
Products of Incomplete Aromatization: If the final step is aromatization of a hydroaromatic precursor, residual dihydro- or tetrahydro-species may persist.
Q3: What is the most effective method for purifying crude this compound?
A multi-step purification strategy is almost always necessary.
-
Column Chromatography: This is the workhorse technique for the initial cleanup. A silica gel or alumina column can effectively separate the nonpolar 9-MB[a]A from more polar impurities.[7][8] A gradient elution, starting with a nonpolar solvent like hexane and gradually increasing polarity with a solvent like dichloromethane or toluene, is typically effective.
-
Recrystallization: After chromatography, recrystallization is crucial for achieving high purity and removing closely related isomers.[9] The key is finding a solvent system where 9-MB[a]A is moderately soluble when hot and sparingly soluble when cold.[10] Alcohols (ethanol, methanol) or mixed solvent systems like ethanol/water or dichloromethane/hexane are good starting points.[11]
Q4: How can I definitively assess the purity of my final product?
No single technique is sufficient; a combination of methods provides the most accurate assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reverse-phase C18 column with a UV or fluorescence detector is standard for PAH analysis.[12][13] Because of its aromatic structure, 9-MB[a]A has a strong UV chromophore and is expected to be fluorescent, allowing for very sensitive detection.[14] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvent or structurally similar impurities. High-field NMR can provide quantitative information (qNMR) if an internal standard is used.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the molecular weight of the product. Specialized GC columns can provide exceptional resolution of PAH isomers.[6]
Synthesis & Purification Workflow
The following diagram outlines the general workflow from synthesis to the final, high-purity product.
Caption: General workflow for synthesis and purification of this compound.
Troubleshooting Guide
Problem: My reaction yield is consistently low.
-
Q: Have you confirmed the quality of your starting materials?
-
A: Reagents, especially dienes for Diels-Alder reactions, can degrade or polymerize upon storage. Verify their purity by NMR or GC-MS before use. Ensure solvents are anhydrous if the reaction is moisture-sensitive (e.g., involving organometallics or strong Lewis acids).
-
-
Q: Is your reaction temperature optimal?
-
A: Diels-Alder reactions are reversible, and high temperatures can favor the retro-Diels-Alder reaction, reducing the yield of the adduct.[4] Conversely, Friedel-Crafts type reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to find the optimal balance of reaction time and temperature.
-
-
Q: Are you experiencing product loss during work-up?
-
A: Emulsions during aqueous extraction can trap the product in the interface. If this occurs, try adding brine (saturated NaCl solution) to break the emulsion. Ensure the pH of the aqueous layer is adjusted to keep your product in the organic phase.
-
Problem: My product is a dark, intractable oil that refuses to crystallize.
-
Q: How pure is the oil?
-
A: High levels of impurities can act as "crystal poisons," preventing the formation of an ordered lattice. An oily product is a strong indicator that further purification is needed. Subject the oil to rigorous column chromatography. Even if the product appears as a single spot on TLC, it may contain isomers that co-elute.
-
-
Q: Have you tried a variety of recrystallization solvents?
-
A: A single solvent may not be effective. Try a binary solvent system.[11] Dissolve the oil in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or methanol) at an elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly.
-
-
Q: Have you tried seeding the solution?
-
A: If you have a tiny amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to induce crystallization. Alternatively, try scratching the inside of the flask with a glass rod at the solvent line; the microscopic scratches can provide nucleation sites.
-
Problem: After column chromatography, my "pure" fractions still show multiple spots on TLC or peaks in HPLC.
-
Q: Are you overloading the column?
-
A: A common mistake is loading too much crude material onto the column. A general rule is to use a 1:50 to 1:100 ratio of crude material to stationary phase (by weight). Overloading leads to broad bands and poor separation.
-
-
Q: Is your solvent system selective enough?
-
A: Isomeric PAHs can have very similar polarities, making them difficult to separate.[13] For silica gel chromatography, a non-polar mobile phase like hexane with a small amount of a slightly more polar solvent like toluene or dichloromethane often provides the best selectivity.[7][8] Avoid highly polar solvents like methanol or ethyl acetate, as they can deactivate the silica and lead to poor resolution.
-
-
Q: Could your compound be degrading on the silica?
-
A: Silica gel is acidic and can sometimes cause degradation of sensitive compounds. If you suspect this, you can use deactivated silica (by adding 1-2% triethylamine to your eluent) or switch to a different stationary phase like alumina.
-
Troubleshooting Decision Tree: Low Purity after Recrystallization
Caption: Decision tree for troubleshooting low purity after an initial recrystallization attempt.
Key Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol assumes you have ~1 gram of crude 9-MB[a]A. Adjust quantities accordingly.
-
Prepare the Column:
-
Select a glass column with a diameter of ~2-3 cm.
-
Add a small plug of glass wool to the bottom, followed by a thin layer (~0.5 cm) of sand.
-
Prepare a slurry of silica gel (40-63 µm particle size) in hexane (~50 g of silica in 200 mL of hexane).
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing. Avoid air bubbles.
-
Once the silica has settled, add another layer of sand (~0.5 cm) on top.
-
Drain the solvent until the level just reaches the top of the sand. Do not let the column run dry.
-
-
Load the Sample:
-
Dissolve your crude product (~1 g) in a minimal amount of dichloromethane or toluene (~2-3 mL).
-
In a separate flask, add ~2 g of silica gel and add your dissolved sample.
-
Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This "dry loading" method generally gives better separation.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting with 100% hexane, collecting fractions. The nonpolar impurities will elute first.
-
Gradually increase the solvent polarity. A typical gradient might be:
-
200 mL of 100% Hexane
-
200 mL of 2% Toluene in Hexane
-
200 mL of 5% Toluene in Hexane
-
-
Monitor the fractions by TLC (using a UV lamp for visualization). The product, 9-MB[a]A, should appear as a fluorescent spot.
-
-
Combine and Evaporate:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the partially purified product.
-
Protocol 2: Purification by Recrystallization
-
Choose a Solvent: Select a solvent or solvent pair in which the compound is soluble when hot but insoluble when cold (e.g., ethanol).[10]
-
Dissolve the Solid: Place the partially purified 9-MB[a]A in an Erlenmeyer flask. Add the minimum amount of hot ethanol to dissolve the solid completely. A boiling water bath or heating mantle is recommended.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.
-
Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals under high vacuum.
Protocol 3: Purity Assessment by HPLC
-
Instrumentation: A standard HPLC system with a C18 reverse-phase column and a UV-Vis or Fluorescence detector.[12]
-
Sample Preparation:
-
Accurately prepare a stock solution of your purified 9-MB[a]A in acetonitrile (~1 mg/mL).
-
Dilute this stock solution with the mobile phase to a working concentration of ~10 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for nonpolar aromatic compounds like PAHs.[12] |
| Mobile Phase | Isocratic: 85:15 Acetonitrile:Water | A typical starting point for PAHs, adjust as needed for optimal resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at 254 nm or Fluorescence (Ex: ~280 nm, Em: ~390 nm) | 254 nm is a good general wavelength for aromatic systems. Fluorescence offers higher sensitivity and selectivity.[14][15] |
-
Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. For high-purity material, this value should be >99.5%.
References
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink.
- The Diels–Alder Reaction for the Synthesis of Polycyclic Aromatic Compounds. (n.d.). Wiley Online Library.
- A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Polycyclic Aromatic Hydrocarbon (PAH) Anal. (n.d.). Benchchem.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Semantic Scholar.
- Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. (n.d.). National Institutes of Health (NIH).
- GC Columns for the Analysis of Polynuclear Aromatic Hydrocarbons. (n.d.). LCGC International.
- The Diels–Alder Reaction for the Synthesis of Polycyclic Aromatic Compounds. (n.d.). R Discovery.
- Diels–Alder reaction. (n.d.). Wikipedia.
- Recrystallization. (n.d.). University of Colorado Boulder.
- analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
- This compound CAS 2381-16-0. (n.d.). Benchchem.
- Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water. (n.d.). Thermo Fisher Scientific.
- A Technical Guide to Commercial Sources and Purity of 9-Aminoanthracene for Research Applications. (n.d.). Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cup.edu.cn [cup.edu.cn]
- 8. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) | Semantic Scholar [semanticscholar.org]
- 9. mt.com [mt.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Reducing Variability in 9-Methylbenz[a]anthracene-Induced Tumor Models
Introduction: This guide is designed for researchers, scientists, and drug development professionals utilizing 9-Methylbenz[a]anthracene (9-MBA) for inducing chemical carcinogenesis models. As a methylated polycyclic aromatic hydrocarbon (PAH), 9-MBA is a potent carcinogen, but its effective use is often hampered by experimental variability, leading to inconsistent tumor incidence, latency, and growth rates. This document provides a structured, in-depth technical resource to identify and mitigate common sources of variability, ensuring more robust and reproducible experimental outcomes. The principles and protocols discussed are grounded in established methodologies for related PAHs, such as the well-studied 7,12-dimethylbenz[a]anthracene (DMBA), and adapted for 9-MBA.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when working with 9-MBA and other chemical carcinogens.
Q1: Why is there significant variability in tumor take-rate and growth between my animal cohorts?
A1: Variability in chemically induced tumor models is a multifactorial issue.[3] Key contributing factors include:
-
Carcinogen Preparation and Stability: 9-MBA, like other PAHs, is susceptible to degradation from light and oxidation.[4][5] Inconsistent preparation, storage, or handling of the dosing solution can lead to a variable effective dose being administered to the animals.
-
Animal Genetics and Physiology: Inbred mouse and rat strains exhibit significant differences in their susceptibility to chemical carcinogens.[6][7][8] This is often due to genetic polymorphisms in enzymes responsible for metabolizing the carcinogen.[9] Age, sex, and hormonal status of the animals also play a critical role.[3] For instance, female mice are often more sensitive to DMBA-induced skin carcinogenesis.[10]
-
Dosing Technique: The precision and consistency of carcinogen administration (e.g., subcutaneous injection, topical application) are paramount.[11][12] Variations in injection depth, volume, or leakage can drastically alter the local concentration and bioavailability of 9-MBA.
-
Animal Husbandry: Environmental conditions such as diet, cage density, and stress can influence an animal's physiological state and immune response, thereby affecting tumor development.[3]
Q2: What is the mechanism of action for 9-MBA, and why is it important for my experimental design?
A2: this compound is a pro-carcinogen, meaning it is not carcinogenic in its native form.[6][7] It requires metabolic activation by host enzymes, primarily cytochrome P450 (CYP) monooxygenases, to be converted into its ultimate carcinogenic form. This process involves the formation of highly reactive diol-epoxide intermediates that can covalently bind to DNA, forming DNA adducts.[7][13][14] These adducts can lead to misreplication of DNA, causing mutations in critical genes (like the Ras family of proto-oncogenes) and initiating the process of carcinogenesis.[8][15]
Understanding this mechanism is crucial because any factor that alters the activity of these metabolic enzymes—such as the genetic background of the animal strain, age, or exposure to other compounds—will directly impact the rate of 9-MBA activation and, consequently, the efficiency of tumor induction.[9][16]
Q3: Which animal strain is best for my 9-MBA study?
A3: The choice of strain is critical and depends on the target organ and desired susceptibility. Different inbred strains have widely varying responses to PAH-induced tumors.[6][9] For skin carcinogenesis studies using the related compound DMBA, SENCAR (SENsitivity to CARcinogenesis) mice are highly susceptible and commonly used.[1][17] FVB mice are also known for a high frequency of malignant conversion from papillomas.[2] For mammary tumor models, Sprague-Dawley and Wistar-Furth rats are known to be highly susceptible to DMBA.[9] While specific data for 9-MBA is less common, these strains represent a logical starting point due to their known sensitivity to closely related PAHs. A pilot study to determine the susceptibility of your chosen strain to 9-MBA is highly recommended.
Q4: How do I properly prepare and store my 9-MBA dosing solution?
A4: Proper preparation and storage are critical for consistency. PAHs are hydrophobic and susceptible to degradation.
-
Solvent Selection: Acetone is commonly used for topical application in skin carcinogenesis protocols.[10] For injections, a biocompatible oil (e.g., corn oil, sesame oil) is typically used. Ensure the solvent is of high purity.
-
Preparation: 9-MBA should be dissolved completely. Gentle warming and vortexing can aid dissolution in oil. Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil.
-
Storage: Prepare the solution fresh before each experiment if possible.[10] If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles, purge the vial headspace with an inert gas like argon or nitrogen to prevent oxidation, and store at -20°C or below, protected from light.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Actions & Explanations |
| Low or No Tumor Incidence | 1. Ineffective Carcinogen Dose: The dose may be too low for the chosen animal strain, or the 9-MBA solution may have degraded. 2. Resistant Animal Strain: The selected strain may have a genetic makeup that confers resistance to PAH-induced carcinogenesis.[8][9] 3. Improper Administration: Incorrect injection technique (e.g., intradermal instead of subcutaneous) or leakage of the compound.[12][18] | Action 1: Verify the purity and integrity of your 9-MBA stock. Prepare a fresh dosing solution, ensuring complete dissolution and protection from light. Consider performing a dose-response pilot study. Action 2: Review literature for the susceptibility of your chosen strain to related PAHs like DMBA.[6] Consider testing a different, more susceptible strain (e.g., SENCAR for skin models).[1] Action 3: Refine administration technique. For subcutaneous injections, ensure a "tent" of skin is created and the needle moves freely in the subcutaneous space before depressing the plunger.[11][18][19] Withdraw the needle slowly to prevent leakage.[20] |
| High Variability in Tumor Latency | 1. Inconsistent Dosing: Animal-to-animal variation in the administered dose due to poor solution homogeneity or inconsistent injection volumes. 2. Age & Hair Cycle Mismatch (Skin Models): For topical application, the stage of the hair follicle cycle can significantly impact carcinogen absorption and targeting of stem cells.[10] 3. Metabolic Differences: Even within an inbred strain, minor physiological differences (stress, subclinical illness) can alter carcinogen metabolism. | Action 1: Ensure the 9-MBA solution is homogenous before drawing each dose. Use high-quality, calibrated syringes and needles. Practice consistent injection technique across all animals. Action 2: Synchronize the hair cycle by shaving the animals 1-2 days before carcinogen application. Ensure all animals are of a consistent age (e.g., 7-8 weeks) at the time of initiation.[10] Action 3: Acclimatize animals properly before the experiment begins.[10] Monitor animal health closely and exclude any unhealthy animals from the study. Maintain consistent housing conditions. |
| Tumor Regression or Ulceration | 1. Immune Rejection: In some cases, the host immune system may mount a response against the nascent tumor cells. 2. Outgrowing Blood Supply: Rapidly growing tumors can outstrip their vascular supply, leading to central necrosis and ulceration. | Action 1: This is an inherent biological variable. Using immunodeficient strains (e.g., Nu/Nu mice) can mitigate this, but may not be appropriate for all study designs.[19] Action 2: Monitor tumor size closely using calipers. Adhere to IACUC-approved endpoint criteria, which typically involve euthanizing animals before tumors exceed a certain size (e.g., 1500 mm³) or become ulcerated, to ensure animal welfare.[18][19] |
Part 3: Key Methodologies & Protocols
Protocol 1: Preparation of 9-MBA for Subcutaneous Injection
This protocol describes the preparation of a 9-MBA solution in corn oil for inducing subcutaneous tumors.
Materials:
-
This compound (CAS No. 2381-16-0)
-
Sterile corn oil (vehicle)
-
Sterile amber glass vials
-
Sterile 1 mL syringes and 25-27 gauge needles[11]
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Calculate Required Mass: Determine the total volume of dosing solution needed and the desired concentration (e.g., mg/mL). Calculate the mass of 9-MBA required.
-
Weighing: Under a chemical fume hood, carefully weigh the 9-MBA powder and transfer it to a sterile amber glass vial. Safety Precaution: 9-MBA is a potent carcinogen; always wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Adding Vehicle: Add the calculated volume of sterile corn oil to the vial.
-
Dissolution: Cap the vial tightly. Gently warm the solution to approximately 37-40°C and vortex intermittently until the 9-MBA is completely dissolved. Visually inspect against a light source to ensure no particulate matter remains. Crucially, protect the solution from direct light throughout this process.
-
Sterility & Storage: The final solution should be handled using aseptic techniques. If not for immediate use, purge the vial with nitrogen or argon, cap tightly, and store at -20°C, protected from light. Before use, thaw completely and vortex to ensure homogeneity.
Protocol 2: Subcutaneous Administration in Mice
This protocol details a standardized method for subcutaneous injection to minimize variability.
Procedure:
-
Animal Restraint: Securely restrain the mouse. One common method is to grasp the loose skin over the neck and shoulders (scruff) with the thumb and forefinger of your non-dominant hand.[12][19]
-
Site Preparation: The preferred injection site is the loose skin over the dorsal flank or between the shoulder blades.[19] Disinfect the injection site with an alcohol swab (70% ethanol).[11][18]
-
Injection: a. Using a new sterile syringe and needle for each animal, draw up the precise volume of the 9-MBA solution (typically 100-200 µL).[18][19] Expel any air bubbles.[12] b. Lift the scruff to create a "tent" of skin.[11][12] c. Insert the needle (bevel up) into the base of the tented skin, parallel to the spine. The needle should penetrate the subcutaneous space. d. Gently move the needle tip slightly to ensure it is not in the dermis or underlying muscle; it should move freely.[18] e. Slowly and steadily depress the plunger to inject the solution. f. Pause for a few seconds before withdrawing the needle to prevent leakage of the oily solution.[18]
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.[19] Check the injection site over the next 24 hours to ensure there is no significant leakage or inflammation.
Part 4: Data & Diagrams
Metabolic Activation of Benz[a]anthracene Derivatives
The carcinogenicity of 9-MBA is dependent on its metabolic activation to a DNA-reactive form. This process, shared by other PAHs, is critical for tumor initiation.[7][21] The primary pathway involves the formation of a bay-region diol epoxide, which is a highly electrophilic molecule that readily attacks DNA.[13][22]
Caption: Metabolic activation pathway of 9-MBA leading to tumor initiation.
Experimental Workflow for Reducing Variability
A standardized workflow is essential for minimizing the introduction of uncontrolled variables during a study.
Caption: Standardized workflow to minimize variability in carcinogenesis studies.
References
-
Childhood Cancer Repository. (2015, October 23). SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection. Childhood Cancer Repository. [Link]
-
Lowe, J. P., & Silverman, B. D. (1984). Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity. Cancer Biochemistry and Biophysics, 7(2), 133–143. [Link]
-
Queen's University. (2012, February 16). Subcutaneous Injection in Mice. Queen's University Animal Care Services. [Link]
-
The University of Queensland. Subcutaneous (SC) Injection in Mice and Rats LAB_017. Research Support. [Link]
-
Han, Y., et al. (2024). Relevance of Carcinogen-Induced Preclinical Cancer Models. International Journal of Molecular Sciences, 25(2), 859. [Link]
-
ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. [Link]
-
Balmain, A., & Harris, C. C. (2009). Animal Models of Chemical Carcinogenesis: Driving Breakthroughs in Cancer Research for 100 Years. Cold Spring Harbor Perspectives in Biology, 1(5), a001509. [Link]
-
Balmain, A., & Harris, C. C. (2009). Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. Cold Spring Harbor Perspectives in Biology, 1(5), a001509. [Link]
-
Chou, M. W., et al. (1998). Metabolic activation of methyl-hydroxylated derivatives of 7,12- dimethylbenz[a]anthracene by human liver dehydroepiandrosterone. Carcinogenesis, 19(6), 1071–1077. [Link]
-
Unnikrishnan, A., et al. (2019). Chemically induced carcinogenesis in rodent models of aging: assessing organismal resilience to genotoxic stressors in geroscience research. GeroScience, 41(4), 383–398. [Link]
-
Moore, C. J., et al. (1988). Comparison of 7,12-dimethylbenz[a]anthracene Metabolism and DNA Binding in Mammary Epithelial Cells From Three Rat Strains With Differing Susceptibilities to Mammary Carcinogenesis. Carcinogenesis, 9(11), 2099–2102. [Link]
-
Drinkwater, N. R., & Bennett, L. M. (1991). Genetic Control of Carcinogenesis in Experimental Animals. In Progress in Experimental Tumor Research (Vol. 33, pp. 1-20). Karger. [Link]
-
Klein-Szanto, A. J., et al. (1989). Multistage chemical carcinogenesis protocols produce spindle cell carcinomas of the mouse skin. Carcinogenesis, 10(11), 2169–2172. [Link]
-
Yang, S. K., et al. (1977). Metabolic pathways of 7,12-dimethylbenz[a]anthracene in hepatic microsomes. Proceedings of the National Academy of Sciences, 74(7), 2601-2605. [Link]
-
Jacob, J., et al. (1986). Differences in benzo(a)pyrene metabolism between cultured human and murine bronchial cells after pre-treatment with benz(a)anthracene. Cancer Letters, 32(2), 197–204. [Link]
-
Kosti, A., et al. (2020). Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin. Methods in Molecular Biology, 2154, 231-238. [Link]
-
DiGiovanni, J., et al. (1980). Comparative metabolism and DNA binding of 7,12-dimethylbenz[a]anthracene and its weakly carcinogenic 5-fluoro analog. Cancer Research, 40(10), 3600–3605. [Link]
-
Flesher, J. W., & Myers, S. R. (1985). Biosynthesis of the potent carcinogen 7,12-dimethylbenz[a]anthracene. Cancer Letters, 26(1), 83-88. [Link]
-
Haage, A., et al. (2018). Considerations for skin carcinogenesis experiments using inducible transgenic mouse models. Wellcome Open Research, 3, 10. [Link]
-
Boukamp, P. (2017). SOP: DMBA/TPA-induced multi-step skin carcinogenesis protocol (FvB). Protocols.io. [Link]
-
ResearchGate. The three principal metabolic activation pathways of benzo[a]pyrene.... ResearchGate. [Link]
-
Flesher, J. W., & Myers, S. R. (1985). Oxidative metabolism of 7-methylbenz[a]anthracene, 12-methylbenz[a]anthracene and 7,12-dimethylbenz[a]anthracene by rat liver cytosol. Cancer Letters, 26(1), 83-88. [Link]
-
Haz-Map. 9-Methylbenz(a)anthracene. Haz-Map. [Link]
-
Slaga, T. J., et al. (1986). Evidence for a new model of tumor progression from carcinogenesis and tumor promotion studies with 7-bromomethylbenz[a]anthracene. Cancer Research, 46(6), 2767–2773. [Link]
-
Abel, E. L., et al. (2009). Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications. Nature Protocols, 4(9), 1385–1397. [Link]
-
Wójciak, K. M., et al. (2023). Methods of Minimizing Polycyclic Aromatic Hydrocarbon Content in Homogenized Smoked Meat Sausages Using Different Casings and Variants of Meat-Fat Raw Material. Foods, 12(22), 4149. [Link]
-
Ivanovic, V., et al. (1978). Comparison of metabolism-mediated binding to DNA of 7-hydroxymethyl-12-methylbenz(a)anthracene and 7, 12-dimethylbenz(a)anthracene. Cancer Letters, 4(3), 131–136. [Link]
-
Bandowe, B. A. M., & Meusel, H. (2017). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology, 8, 1337. [Link]
-
IARC. (1973). Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973). Inchem.org. [Link]
-
ResearchGate. (PDF) Polycyclic Aromatic Hydrocarbons (PAHs) and Their Importance in Animal Nutrition. ResearchGate. [Link]
-
Sekiguchi, T., et al. (2024). Assessing the Influence of Polycyclic Aromatic Hydrocarbons on Aquatic Animals. In Field Work and Laboratory Experiments in Integrated Environmental Sciences. Springer. [Link]
-
Eisler, R. (1987). Polycyclic aromatic hydrocarbon hazards to fish, wildlife, and invertebrates: a synoptic review. U.S. Fish and Wildlife Service. [Link]
-
OEHHA. (2003, May 2). No significant risk levels (nsrls) for the proposition 65 carcinogens benz[a]anthracene (oral) and 7h-dibenzo[c,g]carbazole (oral). OEHHA. [Link]
Sources
- 1. Multistage chemical carcinogenesis protocols produce spindle cell carcinomas of the mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Comparison of 7,12-dimethylbenz[a]anthracene metabolism and DNA binding in mammary epithelial cells from three rat strains with differing susceptibilities to mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MiTO [mito.dkfz.de]
- 11. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemically induced carcinogenesis in rodent models of aging: assessing organismal resilience to genotoxic stressors in geroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differences in benzo(a)pyrene metabolism between cultured human and murine bronchial cells after pre-treatment with benz(a)anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evidence for a new model of tumor progression from carcinogenesis and tumor promotion studies with 7-bromomethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. yeasenbio.com [yeasenbio.com]
- 19. cccells.org [cccells.org]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 21. Oxidative metabolism of 7-methylbenz[a]anthracene, 12-methylbenz[a]anthracene and 7,12-dimethylbenz[a]anthracene by rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Resistance to 9-Methylbenz[a]anthracene in Cell Lines
Welcome to the technical support center for researchers encountering resistance to 9-Methylbenz[a]anthracene (9-Me-BaA) in cell lines. This guide is designed to provide in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the underlying resistance mechanisms. As drug development professionals and scientists, we understand that unexpected resistance can be a significant roadblock in your research. This resource is structured to help you diagnose and overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding 9-Me-BaA resistance.
Q1: My cell line, which was previously sensitive to 9-Me-BaA, is now showing resistance. What are the most likely causes?
A1: The development of resistance to 9-Me-BaA, a polycyclic aromatic hydrocarbon (PAH), can be multifactorial. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump 9-Me-BaA out of the cell, reducing its intracellular concentration.[1][2]
-
Altered Metabolic Activation: 9-Me-BaA requires metabolic activation by Cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1A2, to exert its biological effects.[3][4][5][6] Downregulation or mutation of these enzymes can lead to decreased activation and thus, resistance. Conversely, an upregulation of detoxification pathways can also contribute.
-
Dysregulation of the Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor that regulates the expression of CYP1A1 and other genes involved in xenobiotic metabolism.[7][8][9][10] Mutations in the AhR or its signaling partners can prevent the induction of necessary metabolic enzymes.[11]
Q2: How can I quickly determine if my resistant cells are overexpressing efflux pumps?
A2: A straightforward method is to perform a fluorescent substrate efflux assay. For example, you can use Rhodamine 123 for P-gp or 5-carboxyfluorescein diacetate (CFDA) for MRP1.[12][13] A significant decrease in intracellular fluorescence in your resistant cell line compared to the parental line, which can be reversed by a known efflux pump inhibitor (e.g., Verapamil for P-gp), strongly suggests increased efflux pump activity.
Q3: What is the role of the Aryl Hydrocarbon Receptor (AhR) in 9-Me-BaA's mechanism of action?
A3: The AhR is a key regulator of the cellular response to PAHs like 9-Me-BaA.[10][14] In its inactive state, AhR resides in the cytoplasm. Upon binding to 9-Me-BaA, it translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes encoding for metabolic enzymes like CYP1A1, which are crucial for the metabolic activation of 9-Me-BaA.[8][9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and addressing 9-Me-BaA resistance in your cell lines.
Initial Assessment of Resistance
Before diving into complex mechanistic studies, it's crucial to confirm and characterize the resistance phenotype.
1. Dose-Response Curve Confirmation:
-
Rationale: The first step is to quantify the level of resistance. A rightward shift in the dose-response curve and an increase in the IC50 value are hallmarks of resistance.
-
Procedure:
-
Plate both the parental (sensitive) and the suspected resistant cell lines at the same density.
-
Treat the cells with a range of 9-Me-BaA concentrations for a predetermined time (e.g., 48 or 72 hours). It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 10-fold dilutions) to identify the responsive range for each cell line.[15]
-
Assess cell viability using a suitable assay (e.g., MTT, resazurin, or cell counting).
-
Plot the dose-response curves and calculate the IC50 values for both cell lines.
-
-
Troubleshooting:
| Cell Line | IC50 of 9-Me-BaA (µM) | Fold Resistance |
| Parental | 5 | 1 |
| Resistant | 50 | 10 |
| Example Data |
Investigating the Mechanisms of Resistance
Once resistance is confirmed, the following workflows will help you pinpoint the underlying cause.
Workflow 1: Assessing Drug Efflux
Increased efflux of 9-Me-BaA by ABC transporters is a common resistance mechanism.
Key Experiment: Rhodamine 123 Efflux Assay (for P-gp)
-
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will show lower intracellular accumulation of Rhodamine 123. This can be reversed by a P-gp inhibitor like Verapamil.
-
Protocol:
-
Harvest and wash parental and resistant cells, then resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Aliquot the cells into tubes for different treatment conditions:
-
No treatment (control)
-
Rhodamine 123 alone
-
Rhodamine 123 + Verapamil (or another P-gp inhibitor)
-
-
Pre-incubate the cells with or without the inhibitor for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to stop the efflux.
-
Analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
-
Expected Outcome: Resistant cells will show lower fluorescence compared to parental cells. Treatment with Verapamil should restore fluorescence in the resistant cells to a level similar to that of the parental cells.
Workflow 2: Evaluating Metabolic Activity
Alterations in the metabolic activation of 9-Me-BaA can lead to resistance.
Key Experiment: CYP1A1 Activity Assay (EROD Assay)
-
Principle: This assay measures the activity of CYP1A1 by quantifying the conversion of 7-ethoxyresorufin (a non-fluorescent substrate) to resorufin (a highly fluorescent product).
-
Protocol:
-
Plate parental and resistant cells and allow them to adhere overnight.
-
Treat the cells with a known CYP1A1 inducer (e.g., a low, non-toxic dose of 9-Me-BaA or TCDD) for 24 hours to induce enzyme expression. Include an uninduced control.
-
Replace the medium with a reaction buffer containing 7-ethoxyresorufin.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Measure the fluorescence of the supernatant or cell lysate at the appropriate excitation/emission wavelengths for resorufin.
-
-
Expected Outcome: If resistance is due to decreased metabolic activation, the resistant cells will show lower resorufin fluorescence (i.e., lower CYP1A1 activity) compared to the parental cells, even after induction.
Data Presentation: Comparative Metabolic Activity
| Cell Line | Condition | CYP1A1 Activity (RFU/min/mg protein) |
| Parental | Uninduced | 10 ± 2 |
| Induced | 150 ± 15 | |
| Resistant | Uninduced | 8 ± 1.5 |
| Induced | 30 ± 5 | |
| Example Data |
Workflow 3: Assessing Target Engagement and AhR Pathway Integrity
Ensuring that 9-Me-BaA can engage its primary target, the AhR, and activate the downstream pathway is crucial.
Key Experiment: AhR-XRE Reporter Assay
-
Principle: This assay utilizes a reporter plasmid containing a Xenobiotic Response Element (XRE) upstream of a reporter gene (e.g., luciferase or GFP). Activation of the AhR pathway by 9-Me-BaA will drive the expression of the reporter gene.
-
Protocol:
-
Transfect both parental and resistant cell lines with the AhR-XRE reporter plasmid.
-
After 24 hours, treat the cells with varying concentrations of 9-Me-BaA.
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
-
Expected Outcome: If the AhR pathway is compromised in the resistant cells, you will observe a significantly lower reporter gene activity in response to 9-Me-BaA compared to the parental cells.
Visualization of Key Pathways and Workflows
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 9-Me-BaA.
Caption: Troubleshooting workflow for 9-Me-BaA resistance.
References
- Determining target engagement in living systems - PMC - NIH. (n.d.).
- Genome-wide identification of ATP-binding cassette (ABC) transporters and their roles in response to polycyclic aromatic hydrocarbons (PAHs) in the copepod Paracyclopina nana - PubMed. (n.d.).
- Target engagement - the Chemical Probes Portal. (n.d.).
- Polycyclic Aromatic Hydrocarbon-induced Pulmonary Carcinogenesis in Cytochrome P450 (CYP)1A1- and 1A2-Null Mice: Roles of CYP1A1 and CYP1A2 - PubMed. (2020, October 1).
- Validating Target Engagement of Novel Compounds: A Methodological Guide - Benchchem. (n.d.).
- Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC - NIH. (n.d.).
- (PDF) Polycyclic Aromatic Hydrocarbon (PAH)-Induced Pulmonary Carcinogenesis in Cytochrome P450 (CYP) 1A1- and 1A2-null Mice: Roles of CYP1A1 and CYP1A2 - ResearchGate. (2020, July 29).
- Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv. (2022, February 17).
- "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. (n.d.).
- Importance of Quantifying Drug-Target Engagement in Cells - PMC - NIH. (2020, March 6).
- Exposure to an Environmental Mixture of Polycyclic Aromatic Hydrocarbons Induces Hepatic Cytochrome P450 Enzymes in Mice - PubMed. (2021, September 20).
- Role of the Aryl Hydrocarbon Receptor/ARNT/Cytochrome P450 System in Pulmonary Vascular Diseases | Circulation Research - American Heart Association Journals. (2019, June 26).
- Polycyclic aromatic hydrocarbons (PAHs) mediate transcriptional activation of the ATP binding cassette transporter ABCB6 gene via the aryl hydrocarbon receptor (AhR) - PubMed. (2012, September 14).
- Inhibition of 7,12-dimethylbenz[a]anthracene-induced rat mammary tumor growth by aryl hydrocarbon receptor agonists - PubMed. (n.d.).
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC - NIH. (2017, June 19).
- The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC - PubMed Central. (n.d.).
- Cellular Uptake & Cellular Release Assays - Gifford Bioscience. (n.d.).
- Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - NIH. (n.d.).
- Plant Defense Mechanisms against Polycyclic Aromatic Hydrocarbon Contamination: Insights into the Role of Extracellular Vesicles - PubMed. (2024, September 5).
- Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - NIH. (2018, August 1).
- Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. (2022, June 22).
- Application Notes and Protocols for Measuring Intracellular Accumulation with Efflux Inhibitor-1 - Benchchem. (n.d.).
- The Aryl Hydrocarbon Receptor (AhR) pathway. When inactive, the AhR is... - ResearchGate. (n.d.).
- The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC. (n.d.).
- Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening - PMC - PubMed Central. (2021, February 18).
- Making cell lines more physiologically relevant for toxicology testing - Culture Collections. (n.d.).
- Technical Support Center: Troubleshooting Cell Line Resistance to CGP-74514 Treatment - Benchchem. (n.d.).
- The metabolic activation of 7-methylbenz(a)anthracene: the induction of malignant transformation and mutation in mammalian cells by non-K-region dihydrodiols - PubMed. (n.d.).
- Plant Defense Mechanisms against Polycyclic Aromatic Hydrocarbon Contamination: Insights into the Role of Extracellular Vesicles - MDPI. (n.d.).
- Integrated Cytotoxicity and Metabolomics Analysis Reveals Cell-Type-Specific Responses to Co-Exposure of T-2 and HT-2 Toxins - PMC - PubMed Central. (n.d.).
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.).
- The Role of Polycyclic Aromatic Hydrocarbon Metabolism in Dimethylbenz[a]anthracene-Induced pre-B Lymphocyte Apoptosis - PubMed. (n.d.).
- Flow Cytometry Multiplexing Used to Analyze Metabolic Activity and Assess Pharmaceutical Compound Toxicity as A High-Throughput Screening Tool | Thermo Fisher Scientific - US. (n.d.).
- Troubleshooting guide for cell culture - PromoCell. (n.d.).
- The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PubMed Central. (n.d.).
- The mechanisms of polycyclic aromatic hydrocarbons on human immune... - ResearchGate. (n.d.).
- Metabolic Activation of Methyl-Hydroxylated Derivatives of 7,12-dimethylbenz[a]anthracene by Human Liver Dehydroepiandrosterone-Steroid Sulfotransferase - PubMed. (n.d.).
- Measuring cell metabolism - Abcam. (n.d.).
- Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC. (n.d.).
- Metabolic activation of 7,12-dimethylbenz[alpha]anthracene (DMBA) and 7-methylbenz[alpha]anthracene (7-MBA) by rat liver P-450 and sulfotransferase - PubMed. (n.d.).
- Metabolic activation of methyl-hydroxylated derivatives of 7,12- dimethylbenz[a]anthracene by human liver dehydroepiandrosterone - Oxford Academic. (n.d.).
- Fungal ATP-Binding Cassette (ABC) Transporters in Drug Resistance & Detoxification. (n.d.).
- Molecular Mechanism of 7,12-dimethylbenz[a]anthracene-induced Immunosuppression: Evidence for Action via the interleukin-2 Pathway - PubMed. (n.d.).
- Pathways of metabolic activation of benzo[a]pyrene. - ResearchGate. (n.d.).
- Polycyclic Aromatic Hydrocarbons (PAHs): How Do PAHs Induce Pathogenic Changes? | Environmental Medicine | ATSDR - CDC Archive. (n.d.).
- 7,12-Dimethylbenz[α]anthracene increases cell proliferation and invasion through induction of Wnt/β-catenin signaling and EMT process - PubMed. (2018, April 16).
- Mechanisms for polycyclic aromatic hydrocarbon degradation by ligninolytic fungi - NIH. (n.d.).
- Metabolic activation of benz[a]anthracene in hamster embryo cells: the structure of a guanosine-anti-BA-8,9-diol 10,11-oxide adduct - PubMed. (n.d.).
- ATP binding cassette | ABC transporters in cancer | Multi drug resistance pumps - YouTube. (2024, August 14).
Sources
- 1. Genome-wide identification of ATP-binding cassette (ABC) transporters and their roles in response to polycyclic aromatic hydrocarbons (PAHs) in the copepod Paracyclopina nana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polycyclic Aromatic Hydrocarbon-induced Pulmonary Carcinogenesis in Cytochrome P450 (CYP)1A1- and 1A2-Null Mice: Roles of CYP1A1 and CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exposure to an Environmental Mixture of Polycyclic Aromatic Hydrocarbons Induces Hepatic Cytochrome P450 Enzymes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of 7,12-dimethylbenz[a]anthracene-induced rat mammary tumor growth by aryl hydrocarbon receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Storage & Handling of 9-Methylbenz[a]anthracene
Last Updated: January 14, 2026
Introduction: Preserving the Integrity of a Critical Standard
9-Methylbenz[a]anthracene is an alkylated polycyclic aromatic hydrocarbon (PAH) utilized as a certified reference material and research chemical in environmental analysis and toxicology studies.[1] The accuracy and reproducibility of experimental results are fundamentally dependent on the purity and stability of this standard. Like many PAHs, this compound is susceptible to degradation, which can introduce significant analytical error. This guide provides a comprehensive framework for minimizing degradation during storage, grounded in the core chemical principles governing its stability.
Core Principles of this compound Stability
Understanding the mechanisms of degradation is critical to preventing it. Three primary environmental factors threaten the stability of this compound: Light, Oxygen, and Temperature.
-
Photo-oxidation: PAHs strongly absorb ultraviolet (UV) light.[2] This absorbed energy can excite the molecule, making it highly reactive with molecular oxygen. This process, known as photo-oxidation, can lead to the formation of endoperoxides and, ultimately, quinone-type structures (e.g., benz[a]anthracene-7,12-dione), which are common degradation products.[3][4][5] Exposure to sunlight or even ambient laboratory light can initiate this degradation cascade.[2]
-
Thermal Degradation & Volatility: While generally stable at recommended storage temperatures, elevated temperatures increase the rate of chemical reactions, including oxidation.[6] For solutions, higher temperatures also increase the vapor pressure of the solvent, which can lead to the evaporative loss of volatile components and a change in the standard's concentration. It is crucial to avoid warming volatile standards to room temperature before opening the container to prevent loss into the headspace.
-
Atmospheric Oxidation: In addition to light-induced oxidation, slow oxidation can occur in the presence of atmospheric oxygen even in the dark, especially over long storage periods. This process is accelerated by elevated temperatures. Purging containers with an inert gas like nitrogen or argon is a key strategy to displace oxygen and preserve the compound's integrity.[7]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: For optimal stability, this compound, whether in solid form or solution, should be stored protected from light in a tightly sealed container, preferably under an inert atmosphere. Refrigeration is often recommended, but freezing at –18°C can provide even longer-term stability.[8] Always consult the Certificate of Analysis (CoA) provided by the manufacturer for specific temperature recommendations.[9]
Q2: Should I store the compound as a solid or in solution? A: Storing the neat (solid) compound is generally preferred for long-term archiving as it minimizes interactions with solvents. However, for routine use, a stock solution in a high-purity, appropriate solvent (e.g., Toluene, Dichloromethane) is more practical.[1][10] If stored as a solution, prepare only the amount needed for a reasonable timeframe to minimize the risk of solvent evaporation or degradation.
Q3: What type of container is best? A: Use amber glass vials with PTFE-lined screw caps or sealed glass ampoules.[10][11] Amber glass is critical for blocking UV light. The PTFE liner provides a chemically inert barrier, preventing leaching from the cap and ensuring a tight seal. Avoid plastic containers, as PAHs may adsorb to or react with the plastic.[11]
Q4: How long can I expect my standard to remain stable? A: When stored unopened under ideal conditions (frozen, dark, inert atmosphere), a manufacturer-prepared standard can be stable for years. One study suggests that PAH standard solutions stored at -18°C are typically replaced every 12 months as a precautionary measure.[8] Once opened, the integrity of the standard is subject to handling and storage conditions.[9] It is good practice to periodically verify the purity of opened or prepared standards.
Q5: My lab doesn't have inert gas. What is the next best option? A: If an inert atmosphere is not possible, ensure the container is as full as possible to minimize the headspace, thereby reducing the amount of available oxygen. Tightly seal the container immediately after use and strictly adhere to cold and dark storage conditions. For partially-used bottles of solvents or solutions, purging with dry nitrogen is highly recommended to maintain purity.[7]
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Action & Explanation |
| Appearance of new peaks in chromatogram (GC/HPLC) | Degradation. The new peaks are likely oxidation products such as quinones or other derivatives.[2][3] | 1. Verify Purity: Re-analyze the standard against a new, unopened Certified Reference Material (CRM) to confirm degradation. 2. Review Storage: Check storage temperature logs, light exposure history, and container seal. 3. Discard & Replace: If degradation is confirmed, dispose of the standard according to hazardous waste regulations and prepare a fresh one.[12] |
| Change in solution color (e.g., yellowing) | Oxidation. The formation of conjugated systems like quinones can alter the chromophore and lead to a visible color change. | 1. Cease Use: Do not use the standard for quantitative analysis. 2. Investigate: Treat this as a strong indicator of degradation and follow the steps for "Appearance of new peaks." |
| Reduced peak area/concentration over time | 1. Degradation: The parent compound is being consumed. 2. Evaporation: If in solution, the solvent may have evaporated, paradoxically increasing the concentration, or the analyte itself may have been lost from an improperly sealed vial. | 1. Check Seal: Ensure the vial cap is tight and the liner is intact. 2. Verify Purity: Analyze for degradation products. 3. Review Handling: Ensure standards are not warmed to room temperature before opening, which can cause evaporative loss. |
| Precipitate observed in a refrigerated or frozen solution | Low Solubility. The compound may have precipitated out of the solvent at the storage temperature. | 1. Equilibrate: Allow the vial to warm to room temperature.[9] 2. Solubilize: Gently invert the ampul or vial several times to ensure the analyte is fully redissolved. Sonication may be necessary if undissolved material is still visible.[9] 3. Verify Homogeneity: Analyze the solution to confirm that the concentration is correct and uniform before use. |
Visualizing the Troubleshooting Process
The following flowchart outlines the decision-making process when the integrity of a this compound standard is .
Caption: Troubleshooting Decision Tree for Standard Integrity.
Protocols
Protocol 1: Preparation of Stock Solution for Long-Term Storage
This protocol details the steps for preparing a stock solution of this compound intended for storage, emphasizing techniques to minimize contamination and degradation.
Materials:
-
This compound (neat solid)
-
High-purity solvent (e.g., Toluene, analytical grade)
-
Class A volumetric flasks (amber glass)
-
Gas-tight syringe
-
Amber glass vials with PTFE-lined screw caps
-
Dry nitrogen or argon gas source with regulator and tubing
Procedure:
-
Equilibration: Allow the container of neat this compound and the solvent to equilibrate to the temperature of the analytical balance.
-
Weighing: Accurately weigh the desired amount of the neat compound directly into an amber volumetric flask. Handle the neat compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][13]
-
Dissolution: Add a small amount of solvent to the flask and gently swirl to dissolve the compound completely. Once dissolved, fill the flask to the calibration mark with the solvent.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Aliquoting: Dispense the stock solution into smaller, appropriately sized amber glass vials. Choose a vial size that will be nearly full to minimize headspace.
-
Inert Gas Purge: Before capping each vial, gently flush the headspace with a stream of dry nitrogen or argon for 10-15 seconds to displace atmospheric oxygen.
-
Sealing & Labeling: Immediately cap the vials tightly. Label each vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Storage: Store the vials in a freezer (–18°C or colder is recommended) in a designated, dark storage box.[8]
Protocol 2: Purity Verification by HPLC-UV
This protocol provides a general method to check the purity of a this compound standard. The exact conditions may need to be optimized for your specific system.
Objective: To chromatographically separate the parent compound from potential degradation products.
System & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase HPLC column.
-
Mobile Phase: Acetonitrile and HPLC-grade water.
-
This compound standard to be tested.
-
A new, unopened Certified Reference Material (CRM) of this compound for comparison.
Procedure:
-
Prepare Mobile Phase: Prepare an isocratic mobile phase (e.g., 85:15 Acetonitrile:Water). Degas the mobile phase thoroughly before use.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Detector Wavelength: Set the UV detector to a wavelength where this compound has a strong absorbance (e.g., ~254 nm or a specific maximum from its UV spectrum).
-
Prepare Samples: Dilute a small aliquot of the test standard and the new CRM to an appropriate concentration (e.g., 10 µg/mL) using the mobile phase as the diluent.
-
Injection Sequence:
-
Inject a solvent blank.
-
Inject the new CRM solution (establish retention time and peak shape).
-
Inject the test standard solution.
-
-
Data Analysis:
-
Compare the chromatograms. The retention time of the main peak in your test standard should match that of the CRM.
-
Carefully examine the baseline of the test standard's chromatogram for any additional peaks that are not present in the CRM's chromatogram.
-
Integrate all peaks in the test standard's chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity decrease of >2-3% from the original certificate value often warrants discarding the standard.
-
Summary of Storage Recommendations
| Parameter | Condition | Rationale |
| Temperature | ≤ –18°C (Freezer) | Minimizes thermal degradation and slows oxidative processes. Recommended for long-term stability.[8] |
| 2–8°C (Refrigerator) | Suitable for short- to mid-term storage.[11] | |
| Light | Darkness (Amber Vials) | Prevents photo-oxidation, a primary degradation pathway for PAHs.[5][10] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Displaces oxygen to prevent atmospheric oxidation.[7] |
| Container | Amber Glass, PTFE-lined cap | Chemically inert, prevents light exposure, and ensures a tight seal to prevent evaporation and contamination.[10][11] |
| Form | Solid (Neat) | Most stable form for long-term archiving due to lack of solvent interactions. |
| Solution (in appropriate solvent) | Practical for routine use, but requires careful handling to prevent concentration changes and solvent-mediated degradation.[14] |
References
-
Chemical Preservation of Semi-volatile Polycyclic Aromatic Hydrocarbon Compounds at Ambient Temperature: A Sediment Sample Holding Time Study. PubMed. [Link]
-
Preserve your PAH samples for extended hold times. Chemistry Matters' Blog. [Link]
-
How to Store Reference Standards. Restek. [Link]
-
Effect of storage time and temperature on parent and oxygenated polycyclic aromatic hydrocarbons in crude and refined vegetable oils. ResearchGate. [Link]
-
Recommended Shelf Lives and Storage Conditions. ROMIL. [Link]
-
Different metabolic pathways involved in anthracene biodegradation by. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
-
Stability of PAHs standards. DTU Research Database. [Link]
-
Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds. NIH. [Link]
-
This compound. Solubility of Things. [Link]
-
Long-term archiving guidance for analytical instrument data. Pharmaceuticals and Medical Devices Agency. [Link]
-
Breakdown products on metabolic pathway of degradation of benz[a]anthracene by a ligninolytic fungus. PubMed. [Link]
-
Breakdown products on metabolic pathway of degradation of benz[a]anthracene by a ligninolytic fungus. ResearchGate. [Link]
-
Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs) Triggered by a Photochemical Synergistic Effect between High- and Low-Molecular-Weight PAHs. PubMed. [Link]
-
This compound. CAS Common Chemistry. [Link]
-
9-Methylbenz(a)anthracene. Haz-Map. [Link]
-
(PDF) Different metabolic pathways involved in anthracene biodegradation by Brevibacillus, Pseudomonas and Methylocystis Species. ResearchGate. [Link]
-
Safety Data Sheet - 2-Methylbenz[a]anthracene. AA Blocks. [Link]
-
Material Safety Data Sheet - 7,12-Dimethylbenz(a)anthracene, 99%(uv-vis). Cole-Parmer. [Link]
-
(PDF) Toward the Oxidation of the Phenyl Radical and Prevention of PAH Formation in Combustion Systems. ResearchGate. [Link]
-
Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. PMC - NIH. [Link]
-
10-Methylbenz(a)anthracene. PubChem. [Link]
-
Possible mechanism for direct photooxidation of PAHs (Vione et al., 2006). ResearchGate. [Link]
-
Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Journal of the Mexican Chemical Society. [Link]
-
Photoirradiation of Polycyclic Aromatic Hydrocarbons with UVA Light – A Pathway Leading to the Generation of Reactive Oxygen Species, Lipid Peroxidation, and DNA Damage. PMC - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pjoes.com [pjoes.com]
- 3. Breakdown products on metabolic pathway of degradation of benz[a]anthracene by a ligninolytic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoirradiation of Polycyclic Aromatic Hydrocarbons with UVA Light – A Pathway Leading to the Generation of Reactive Oxygen Species, Lipid Peroxidation, and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10-Methylbenz(a)anthracene | C19H14 | CID 16929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ROMIL - Recommended Shelf Lives and Storage Conditions [romil.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. How to Store Reference Standards [discover.restek.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. aablocks.com [aablocks.com]
- 14. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Refinement of 9-Methylbenz[a]anthracene Delivery Methods In Vivo
Welcome to the technical support center for the in vivo application of 9-Methylbenz[a]anthracene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of delivering this highly hydrophobic polycyclic aromatic hydrocarbon (PAH) in experimental models. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure reproducible, reliable, and effective experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is the primary challenge for its in vivo delivery?
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused four-ring aromatic system with a methyl group substitution.[1][2] Like other PAHs, it is a subject of interest in carcinogenesis research due to its ability to be metabolized into reactive intermediates that can form DNA adducts, a key event in the initiation of cancer.[3][4]
The primary challenge in its in vivo delivery is its profound hydrophobicity. It is practically insoluble in water and aqueous buffers, making direct administration in saline or similar vehicles impossible.[1][5][6] This poor solubility can lead to compound precipitation, inconsistent dosing, low bioavailability, and potential for localized toxicity. Therefore, successful delivery hinges on selecting an appropriate vehicle and formulation strategy to create a stable, biocompatible preparation.
Q2: What are the most common vehicles and routes of administration for hydrophobic PAHs like this compound?
The choice of vehicle is critically linked to the intended route of administration. Based on extensive research with structurally similar PAHs, the following methods are most prevalent:
-
Oil-Based Vehicles (e.g., Corn Oil, Olive Oil): These are the most common choice for intraperitoneal (IP), subcutaneous (SC), and oral gavage routes. The PAH is dissolved or suspended in the oil, which is well-tolerated by most animal models. This method is widely used in carcinogenicity studies.[3][4]
-
Emulsions and Microemulsions: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubilization of hydrophobic compounds for oral administration, potentially enhancing absorption and bioavailability.[7]
-
Co-solvent Systems (e.g., DMSO, Ethanol, Propylene Glycol): While effective for solubilizing the compound for stock solutions, their direct in vivo use must be carefully managed. High concentrations of organic solvents can cause significant toxicity. They are sometimes used in highly diluted forms for intravenous (IV) injections, but precipitation upon contact with blood is a major risk.[7]
-
Nanoparticle Formulations: Encapsulating this compound in liposomes or polymeric micelles (e.g., PEG-PLGA) can render it dispersible in aqueous solutions for IV administration.[7][8] This approach can improve solubility, alter biodistribution, and reduce off-target toxicity.[9][10]
Q3: How should I prepare and store a stock solution of this compound?
Due to its low aqueous solubility, stock solutions must be prepared in an organic solvent.
-
Solvent Selection: Acetone, Toluene, or Dimethyl sulfoxide (DMSO) are suitable solvents.[1] Acetone is often preferred if the final step involves evaporating the solvent to leave a film of the compound before resuspension in an oil vehicle. DMSO is common for in vitro studies and can be used for in vivo preparations if the final concentration in the injected volume is low and proven to be non-toxic.
-
Preparation: Accurately weigh the this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 10-20 mg/mL). Use of a sonicator or gentle warming may aid dissolution.
-
Storage: Store the stock solution in a tightly sealed amber glass vial at -20°C to protect it from light and prevent solvent evaporation. PAHs are light-sensitive, and exposure can lead to degradation.
Q4: What critical safety precautions must be taken when handling this compound?
This compound, like many PAHs, is classified as a potential carcinogen and mutagen.[3][5] All handling should be performed with appropriate personal protective equipment (PPE) and engineering controls.
-
Handling: Always handle the solid powder and concentrated solutions inside a certified chemical fume hood.
-
PPE: Wear nitrile gloves, a lab coat, and safety glasses.
-
Disposal: All contaminated materials (e.g., tubes, pipette tips, animal bedding) must be disposed of as hazardous chemical waste according to your institution's guidelines.
Troubleshooting Guides
Problem: My compound is precipitating out of solution during preparation for intravenous (IV) injection.
Cause: This is the expected behavior when a highly hydrophobic compound dissolved in an organic solvent is diluted into an aqueous medium like saline or PBS. This phenomenon, known as "fall-out," can cause needle blockage, inaccurate dosing, and severe toxicity, including embolism, if injected.
Solutions:
-
Re-evaluate the Route of Administration: IV injection is the most challenging route for this compound. If the experimental goal does not strictly require IV administration, consider switching to intraperitoneal (IP) injection using an oil-based vehicle, which is far more reliable for achieving systemic exposure with PAHs.[3]
-
Employ Advanced Formulation Strategies:
-
Surfactant Micelles: Incorporate a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL). Surfactants form micelles that can encapsulate the hydrophobic drug, keeping it dispersed in the aqueous phase.[7] Careful toxicity and stability studies of the vehicle itself are required.
-
Cyclodextrin Complexation: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes. The hydrophobic interior of the cyclodextrin molecule can house the this compound, while the hydrophilic exterior allows for dissolution in water.[7]
-
Liposomal or Polymeric Nanoparticles: This is the most robust but also most complex solution. Formulating the compound within lipid- or polymer-based nanoparticles creates a stable aqueous dispersion suitable for IV injection.[8][11]
-
Workflow: IV Formulation Troubleshooting
Caption: Decision workflow for addressing compound precipitation in IV formulations.
Problem: I am observing high variability in tumor incidence or other biological readouts between animals.
Cause: High variability with orally or intraperitoneally administered hydrophobic compounds often stems from inconsistent bioavailability. This can be caused by non-homogenous drug suspension, aggregation of drug particles, or variable absorption rates.
Solutions:
-
Ensure a Homogenous Suspension: When using an oil-based vehicle, the compound may not fully dissolve but rather form a fine suspension.
-
Sonication: After adding the compound to the oil, sonicate the mixture until it appears uniform. A bath sonicator is preferable to a probe sonicator to avoid overheating.
-
Vortexing: Vigorously vortex the suspension immediately before drawing each dose into the syringe to ensure the animal receives a consistent concentration.
-
-
Particle Size Reduction: The bioavailability of poorly soluble drugs is highly dependent on particle size.[7] Grinding or milling the this compound powder before suspension can increase the surface area for absorption, leading to more consistent uptake.
-
Vehicle Check: Ensure the oil vehicle is of high quality and free of peroxides, which can degrade the compound and cause inflammation. Use fresh oil from a reputable supplier.
Problem: Animals are showing signs of distress or severe inflammation at the injection site after IP or SC administration.
Cause: While some mild, transient inflammation can occur, severe reactions may be due to the vehicle, the compound itself, or the injection technique.
Solutions:
-
Rule out Vehicle Toxicity: Administer a control group with the vehicle alone. If these animals also show inflammation, the vehicle may be contaminated or inappropriate. Corn oil is generally well-tolerated.[4]
-
Reduce Injection Volume: High injection volumes can cause physical discomfort and pressure, leading to inflammation. For mice, IP injection volumes should typically not exceed 10 mL/kg.
-
Check for Compound Crystallization: If the compound has crystallized out of the vehicle, these sharp particles can cause significant mechanical irritation. Ensure the preparation is a fine, homogenous suspension.
-
Refine Injection Technique: For IP injections, ensure the needle is correctly placed in the peritoneal cavity, avoiding organs and subcutaneous tissue. For SC injections, use a different site for each injection to minimize local irritation.
Data Summary: Vehicle Selection Guide
| Vehicle Type | Common Routes | Pros | Cons |
| Corn/Olive Oil | IP, SC, Oral Gavage | High loading capacity; well-tolerated; extensive historical use for PAHs. | Forms a suspension, not a true solution; requires vigorous mixing; not suitable for IV. |
| Co-solvents (in Dilution) | IV | Can create a true solution. | High risk of precipitation upon dilution; potential for solvent toxicity. |
| Surfactant/Micellar | IV, Oral | Improves aqueous dispersibility; can enhance bioavailability. | Potential for vehicle-induced toxicity; requires careful formulation and safety testing. |
| Cyclodextrins | IV, IP | Forms a true aqueous solution; can improve stability. | Limited drug loading capacity; potential for nephrotoxicity at high doses. |
| Liposomes/Nanoparticles | IV | Excellent for aqueous delivery; can alter biodistribution and reduce toxicity. | Complex to prepare and characterize; higher cost; potential for immune reactions. |
Protocol: Preparation of this compound in Corn Oil for Intraperitoneal Injection
This protocol describes a standard and reliable method for preparing a 5 mg/mL suspension of this compound in corn oil for IP administration in mice.
Materials:
-
This compound powder
-
Sterile Corn Oil
-
Acetone (ACS grade or higher)
-
Sterile, amber glass vials
-
Sonicator bath
-
Vortex mixer
Procedure:
-
Preparation of Compound Film: a. In a chemical fume hood, weigh 25 mg of this compound and place it into a sterile amber glass vial. b. Add 1-2 mL of acetone to completely dissolve the powder. Gentle swirling may be necessary. c. Under a gentle stream of nitrogen or in the fume hood overnight, allow the acetone to completely evaporate. This will leave a thin, even film of the compound on the bottom of the vial. This step enhances the formation of a fine suspension in the next step.
-
Suspension in Corn Oil: a. Add 5.0 mL of sterile corn oil to the vial containing the compound film. b. Tightly cap the vial and seal it with paraffin film.
-
Homogenization: a. Place the vial in a sonicator bath for 30-60 minutes. The mixture should become a uniform, slightly cloudy suspension. Visually inspect to ensure no large particles remain. b. Allow the suspension to cool to room temperature.
-
Administration: a. Before each injection, vortex the vial vigorously for at least 30 seconds to ensure the suspension is homogenous. b. Using a new sterile syringe and needle for each animal, draw up the required volume. (e.g., for a 25g mouse receiving a 50 mg/kg dose, the injection volume would be 250 µL). c. Administer via intraperitoneal injection according to your approved animal protocol.
Conceptual Pathway: Metabolic Activation of this compound
PAHs are not directly carcinogenic; they require metabolic activation by cellular enzymes, primarily Cytochrome P450s (CYPs), to exert their genotoxic effects. This process converts the parent hydrocarbon into highly reactive electrophiles that can bind covalently to DNA.
Caption: Simplified pathway of PAH metabolic activation to a DNA-reactive form.
References
- This compound - Solubility of Things. (n.d.).
- Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs. (n.d.). Benchchem.
- Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants. (2010). NCBI Bookshelf.
- Influence of Exposure Pathways on Tissue Distribution and Health Impact of Polycyclic Aromatic Hydrocarbon Derivatives. (2023). ACS Publications.
- Attenuation of Polycyclic Aromatic Hydrocarbon (PAH)-Induced Carcinogenesis and Tumorigenesis by Omega-3 Fatty Acids in Mice In Vivo. (2023). MDPI.
- Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. (2023). PubMed Central.
- Tissue-specific in vivo genetic toxicity of nine polycyclic aromatic hydrocarbons assessed using the Muta™Mouse transgenic rodent assay. (2016). PubMed.
- 7-Methylbenz(a)anthracene | C19H14 | CID 17347. (n.d.). PubChem.
- 10-Methylbenz(a)anthracene | C19H14 | CID 16929. (n.d.). PubChem.
- Solubility Enhancement of Hydrophobic Drugs. (n.d.). Sigma-Aldrich.
- Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. (2017). PubMed Central.
- Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. (2017). PubMed.
- Delivery of Hydrophobic Anticancer Drugs by Hydrophobically Modified Alginate Based Magnetic Nanocarrier. (2018). ACS Publications.
- 9-METHYLBENZ(A)ANTHRACENE. (n.d.). Gsrs.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 10-Methylbenz(a)anthracene | C19H14 | CID 16929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 9. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Precipitation Issues with 9-Methylbenz[a]anthracene in Media
Introduction: Welcome to the technical support guide for 9-Methylbenz[a]anthracene (9-MBA). This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in their experimental media. As a polycyclic aromatic hydrocarbon (PAH), 9-MBA is inherently hydrophobic and prone to precipitation in aqueous solutions. This guide provides troubleshooting strategies and frequently asked questions to ensure the successful and consistent use of 9-MBA in your research.
Part 1: Understanding the Physicochemical Properties of this compound
The root of the precipitation issue lies in the fundamental physicochemical properties of this compound. Its large, non-polar structure makes it practically insoluble in water.[1][2] Understanding these properties is the first step in developing effective solubilization strategies.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄ | [3][4] |
| Molecular Weight | 242.32 g/mol | [2][5] |
| Appearance | Yellow plates or solid | [2][5] |
| Melting Point | ~141-184 °C (Varies by isomer) | [2][5] |
| Water Solubility | Practically Insoluble | [1][2] |
| Common Organic Solvents | Soluble in Toluene, Acetone, Chloroform, and Dimethyl Sulfoxide (DMSO).[1] Also soluble in ethanol and acetic acid.[5] | [1][5] |
Part 2: Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during experiments.
FAQ 1: My 9-MBA precipitated immediately when I added my DMSO stock to my aqueous cell culture medium. What happened and how can I fix it?
Causality: This common problem, often called "crashing out," occurs when a compound that is stable in an organic solvent like DMSO is rapidly introduced into an aqueous buffer. The drastic change in solvent polarity causes the hydrophobic 9-MBA to aggregate and precipitate.
Solution Workflow: The key is to perform a gradual dilution, allowing the 9-MBA molecules to disperse in the aqueous medium without reaching a concentration that favors aggregation.
Caption: Workflow to prevent 9-MBA precipitation during dilution.
Detailed Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 9-MBA in 100% anhydrous DMSO.
-
Intermediate Dilution Plate: Create an intermediate dilution. For example, dilute the 10 mM stock 1:100 in your cell culture medium to get a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Serial Dilutions: Perform your final serial dilutions from this intermediate solution directly into the cell culture medium. This ensures the DMSO concentration remains low and consistent across your different treatment concentrations.
-
Vehicle Control: Always include a vehicle control where you perform the same dilution steps with 100% DMSO instead of your compound stock.
FAQ 2: My 9-MBA solution looks cloudy, or a precipitate forms after a few hours of incubation. How can I improve its stability in the media?
Causality: Even with careful initial dilution, the low thermodynamic stability of hydrophobic compounds in aqueous environments can lead to precipitation over time. This can be exacerbated by interactions with media components or temperature fluctuations.[6]
Solutions for Enhanced Stability:
-
Co-solvents: While DMSO is widely used, other solvents like polyethylene glycol (PEG) or glycerol can be explored, as they may offer better solubilizing properties for certain compounds and can help preserve protein stability in biological assays.[7][8]
-
Surfactants: Non-ionic surfactants, such as Tween 80 or Pluronic F-68, can form micelles that encapsulate hydrophobic compounds, increasing their apparent water solubility and stability.[7][9] The formation of these micelles is a widely used technique to overcome solubility issues.[9]
FAQ 3: Can I use sonication to redissolve precipitated 9-MBA in my media?
Recommendation: While sonication can physically break up precipitates, it is generally not a recommended solution. The energy from sonication can generate localized heat, potentially degrading the compound or other media components. Furthermore, it doesn't address the underlying issue of poor solubility, and the compound will likely precipitate again over time. It is always better to optimize the initial solubilization protocol.
Part 3: Advanced Solubilization Strategies
For experiments requiring higher concentrations of 9-MBA or for particularly sensitive assays, more advanced formulation techniques may be necessary.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][] They can form inclusion complexes with hydrophobic molecules like PAHs, effectively "shielding" them and significantly increasing their aqueous solubility.[10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research.[12][13]
Workflow for Utilizing Cyclodextrins:
Caption: Experimental workflow for solubilizing 9-MBA with cyclodextrins.
References
-
Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes. (2012). PLoS ONE. [Link]
-
Hydroxypropyl-β-Cyclodextrin Improves Removal of Polycyclic Aromatic Hydrocarbons by Fe3O4 Nanocomposites. (2022). MDPI. [Link]
-
Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. (2014). Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
-
This compound. Solubility of Things. [Link]
-
Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. (2018). Molecular Pharmaceutics. [Link]
-
How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]
-
Apparent aqueous solubility of tested PAHs in 30 % CD solutions. ResearchGate. [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
This compound. CAS Common Chemistry. [Link]
-
Anthracene, 9-methyl-. NIST WebBook. [Link]
-
The Role of Microemulsions in Enhancing the Stability of Biopharmaceutics. Drug Design, Development and Therapy. [Link]
-
Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020). Food Science and Biotechnology. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). Molecules. [Link]
-
10-Methylbenz(a)anthracene. PubChem. [Link]
-
7-Methylbenz(a)anthracene. PubChem. [Link]
-
How to tackle compound solubility issue. Reddit. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. [Link]
-
How can I dissolve anthracene and prepare the dilutions without using Ethanol or any type of alcohols or with a tiny amount of ethanol not exceed 1%? ResearchGate. [Link]
-
Metabolism of 7,12-dimethylbenz[a]anthracene by mouse mammary epithelial cells cultured serum-free inside collagen gels. (1986). Cancer Research. [Link]
-
Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams. (2021). Biotechnology and Bioengineering. [Link]
-
Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells. (1979). Proceedings of the National Academy of Sciences of the United States of America. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 10-Methylbenz(a)anthracene | C19H14 | CID 16929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxypropyl-β-Cyclodextrin Improves Removal of Polycyclic Aromatic Hydrocarbons by Fe3O4 Nanocomposites [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Carcinogenic Potency of Benzo[a]pyrene and 9-Methylbenz[a]anthracene
This guide provides an in-depth comparison of the carcinogenic properties of two significant polycyclic aromatic hydrocarbons (PAHs): Benzo[a]pyrene (BaP) and 9-Methylbenz[a]anthracene (9-MBA). As ubiquitous environmental contaminants formed from the incomplete combustion of organic materials, understanding the distinct carcinogenic mechanisms and potencies of individual PAHs is critical for researchers, toxicologists, and drug development professionals involved in risk assessment and the development of safer chemical entities. While BaP is the most extensively studied PAH and often serves as the reference compound for this class, methylated PAHs such as 9-MBA present unique toxicological profiles that warrant specific investigation.
Introduction to PAH Carcinogenicity
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemicals characterized by their structure of fused aromatic rings. Their carcinogenicity is not inherent but is a consequence of metabolic activation within the body.[1][2] This bioactivation process, primarily mediated by cytochrome P450 (CYP) enzymes, converts the chemically inert parent PAH into highly reactive electrophilic metabolites. These metabolites can then covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts.[3][4] The formation of these adducts, if not properly repaired by cellular mechanisms, can lead to misreplication of DNA, resulting in permanent mutations in critical genes that control cell growth, such as oncogenes and tumor suppressor genes. This cascade of events—metabolic activation, DNA adduct formation, and mutation—is the cornerstone of chemical carcinogenesis initiation by PAHs.[5]
The Critical Role of Metabolic Activation
The journey from a stable PAH molecule to a potent carcinogen is a multi-step enzymatic process. The primary pathway involves the introduction of oxygen atoms by CYP enzymes (notably CYP1A1 and CYP1B1) and subsequent hydration by epoxide hydrolase, culminating in the formation of a diol epoxide—the ultimate carcinogen.[6][7]
Benzo[a]pyrene: The Archetypal Pathway
Benzo[a]pyrene is the archetypal PAH, and its activation pathway is well-established.[1] The process is initiated by the binding of BaP to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8] This complex translocates to the nucleus, inducing the expression of xenobiotic-metabolizing enzymes, including CYP1A1.[8] The induced enzymes then catalyze the conversion of BaP into its ultimate carcinogenic metabolite, (+)-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[6][9] This specific stereoisomer is highly reactive and responsible for the majority of BaP's mutagenic and carcinogenic activity.[10]
Caption: Metabolic activation of Benzo[a]pyrene (BaP) to its ultimate carcinogen, BPDE.
This compound: The Influence of Methylation
While data for this compound is less abundant than for its well-studied isomers like 7-Methylbenz[a]anthracene (7-MBA) and 7,12-Dimethylbenz[a]anthracene (DMBA), the fundamental activation pathway is conserved. Methylation, however, significantly influences the molecule's electronic properties and steric configuration, which in turn affects the rate of metabolism and the nature of the ultimate carcinogen.
For methylated benz[a]anthracenes, activation also proceeds via the diol epoxide pathway. Studies on the closely related 7-MBA show that it is metabolized to bay-region diol-epoxides (anti- and syn-7-MBADEs), which are responsible for its carcinogenic activity.[11][12] The methyl group can either hinder or enhance enzymatic processing at different positions, leading to a unique profile of metabolites compared to the parent compound, benz[a]anthracene.
Caption: Postulated metabolic activation of this compound (9-MBA).
DNA Adduct Formation and Mutagenic Signature
The ultimate reactive metabolites of both BaP and 9-MBA are electrophiles that readily attack the nucleophilic centers in DNA, particularly the N2 position of guanine and, to a lesser extent, adenine.[6][11]
-
Benzo[a]pyrene: The (+)-anti-BPDE metabolite primarily forms a (+)-trans-anti-[BP]-N2-dG adduct.[10] This bulky lesion significantly distorts the DNA helix, residing in the minor groove, which can stall DNA polymerase during replication, leading to mutations.[10] The characteristic mutational signature of BaP is a G-to-T transversion, a hallmark found in TP53 gene mutations in smoking-related lung cancers.[5]
-
Methylated Benz[a]anthracenes: Studies on 7-MBA reveal the formation of adducts from both anti- and syn-diol-epoxides with both deoxyguanosine (dGuo) and deoxyadenosine (dAdo).[11][12] The relative abundance and persistence of these different adducts contribute to the overall mutagenic potential. For instance, in mouse epidermis, the major adduct from 7-MBA was identified as (+)-anti-7-MBADE-trans-N2-dGuo.[11] The rate of repair of these adducts is a critical determinant of carcinogenicity; adducts that persist until the next round of DNA replication are more likely to cause mutations.
Comparative Carcinogenic Potency: In Vitro and In Vivo Evidence
The carcinogenic potential of PAHs is evaluated through a battery of tests, from short-term mutagenicity assays to long-term animal bioassays.
In Vitro Mutagenicity
The Ames test, a bacterial reverse mutation assay, is a standard initial screen for mutagenic potential.[13][14] Both BaP and methylated benz[a]anthracenes are generally positive in the Ames test, but crucially, only in the presence of a metabolic activation system (e.g., a rat liver S9 fraction), underscoring their nature as procarcinogens.[15][16] Different bacterial strains can reveal preferences for inducing frameshift versus base-pair substitution mutations.
In Vivo Carcinogenicity
Animal studies provide the most direct evidence of carcinogenic activity. BaP is a potent multi-species, multi-organ carcinogen, inducing tumors at the site of application (e.g., skin) and in distant organs like the lung, liver, and forestomach.[5][17][18]
Methylated benz[a]anthracenes are also potent carcinogens. Studies in newborn mice demonstrated that 7-methylbenz[a]anthracene was highly tumorigenic, inducing subcutaneous sarcomas, lung tumors, and liver tumors.[19][20] The potency of different methylated isomers can vary significantly. For example, 7-MBA was found to be the most active tumorigen among several derivatives tested.[20] While direct comparative studies between BaP and 9-MBA are scarce, the carcinogenic strength of benz[a]anthracene itself is considered to be significantly lower than that of BaP.[21] However, methylation can dramatically increase this potency.
| Parameter | Benzo[a]pyrene (BaP) | This compound (and related isomers) |
| Parent Compound | 5-ring PAH | 4-ring PAH (methylated) |
| Ultimate Carcinogen | (+)-anti-BPDE[6] | Bay-region diol-epoxides (e.g., anti-7-MBADE)[11] |
| Primary DNA Adduct | N2-dG[10] | N2-dG and N6-dA[11][12] |
| Mutational Signature | G→T transversions[5] | Data less specific, but includes point mutations |
| Ames Test Result | Positive with S9 activation[15] | Positive with S9 activation[15] |
| Tumorigenicity | High (skin, lung, liver, stomach)[5][17] | High (sarcomas, lung, liver)[20] |
| Relative Potency | 1 (Reference) | Varies by isomer; methylation generally increases potency over parent benz[a]anthracene |
Experimental Methodologies
To ensure the trustworthiness and reproducibility of carcinogenicity data, standardized protocols are essential.
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
This protocol outlines the procedure for testing a PAH compound for mutagenicity using Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) with metabolic activation.[14][22]
Objective: To determine if a test compound can induce reverse mutations in histidine-requiring (his-) bacteria to a state where they can synthesize their own histidine (his+) and grow on a histidine-deficient medium.
Materials:
-
S. typhimurium tester strains (e.g., TA98, TA100)
-
Test compound (e.g., BaP) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., 2-Nitrofluorene for -S9, BaP for +S9)
-
S9 fraction from Aroclor- or phenobarbital-induced rat liver
-
S9 cofactor mix (NADP, G6P)
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine and biotin)
Procedure:
-
Preparation: Prepare overnight cultures of the S. typhimurium strains. Prepare serial dilutions of the test compound. Prepare the S9 mix by combining the S9 fraction with the cofactor mix.
-
Incubation: In a sterile test tube, add 100 µL of the bacterial culture, 100 µL of the test compound dilution (or control), and 500 µL of the S9 mix (for +S9 plates) or a phosphate buffer (for -S9 plates).
-
Plating: To each tube, add 2.0 mL of molten top agar (kept at 45°C). Gently vortex for 3 seconds and pour the mixture onto the surface of a minimal glucose agar plate. Distribute evenly by tilting the plate.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least double the spontaneous background reversion rate seen on the solvent control plates.
Caption: Workflow for the Ames bacterial reverse mutation assay.
Protocol: In Vivo Animal Carcinogenicity Study (Oral Gavage)
This protocol is a generalized framework for a long-term oral carcinogenicity study in rodents, based on OECD Test Guideline 451.[23][24]
Objective: To observe animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to the test substance by oral gavage.
Materials:
-
Test animals (e.g., Wistar rats or B6C3F1 mice), 50 per sex per group
-
Test compound (e.g., BaP or 9-MBA)
-
Vehicle (e.g., corn oil)
-
Gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Dose Selection: Based on preliminary range-finding studies, select at least three dose levels plus a vehicle control group. The highest dose should induce signs of minimal toxicity without substantially reducing lifespan.
-
Administration: Administer the test compound dissolved/suspended in the vehicle to the animals by oral gavage. Dosing is typically performed 5 days a week for 104 weeks (rats) or 78 weeks (mice).
-
Observation: Conduct clinical observations daily. Record body weights weekly for the first 13 weeks and monthly thereafter. Palpate for masses regularly.
-
Pathology: Conduct a full necropsy on all animals, including those that die or are euthanized during the study. Collect all organs and tissues, with special attention to any gross lesions.
-
Histopathology: Perform histopathological examination of preserved organs and tissues from all control and high-dose animals. Examine all gross lesions and target organs from all dose groups.
-
Data Analysis: Statistically analyze tumor incidence data using appropriate methods (e.g., Fisher's exact test, Cochran-Armitage trend test) to determine if there is a significant increase in tumors in the treated groups compared to the control group.
Conclusion
Both Benzo[a]pyrene and this compound are potent carcinogens that require metabolic activation to exert their genotoxic effects. While they share a common mechanistic framework involving the formation of diol epoxide metabolites and subsequent DNA adducts, key differences exist.
-
Structure: BaP is a 5-ring PAH, whereas 9-MBA is a methylated 4-ring PAH. This structural difference fundamentally influences their metabolism and interaction with biological systems.
-
Potency: BaP is the benchmark for high carcinogenic potency. While the parent benz[a]anthracene is weaker, methylation, as in 9-MBA, is known to significantly enhance carcinogenic activity, sometimes approaching or exceeding that of BaP depending on the isomer.
-
Metabolic Profile: The presence and position of the methyl group on the benz[a]anthracene skeleton alters the sites of metabolism, potentially leading to a different ratio of reactive metabolites and DNA adducts compared to BaP.
For researchers in toxicology and drug development, this comparison highlights a critical principle: carcinogenicity is not a uniform property across the PAH class. Seemingly minor structural modifications, such as the addition of a single methyl group, can profoundly alter biological activity. Therefore, a compound-by-compound evaluation, supported by robust experimental data from standardized assays, is imperative for accurate human health risk assessment.
References
-
Analysis of DNA and protein adducts of benzo[a]pyrene in human tissues using structure-specific methods. Mutation Research/Reviews in Mutation Research. [Link]
-
Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. International Journal of Molecular Sciences. [Link]
-
BENZO[a]PYRENE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 92. [Link]
-
Carcinogenic activity of benzo[a]pyrene in a 2 year oral study in Wistar rats. Food and Chemical Toxicology. [Link]
-
Benzo[a]pyrene carcinogenicity is lost in mice lacking the aryl hydrocarbon receptor. Proceedings of the National Academy of Sciences. [Link]
-
Carcinogenicity of benzo[a]pyrene and manufactured gas plant residues in infant mice. Fundamental and Applied Toxicology. [Link]
-
Comparative carcinogenicity of the PAHs as a basis for acceptable exposure levels (AELs) in drinking water. Regulatory Toxicology and Pharmacology. [Link]
-
Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. MDPI. [Link]
-
Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis. [Link]
-
DNA adducts from a tumorigenic metabolite of benzo[a]pyrene block human RNA polymerase II elongation in a sequence- and stereochemistry-dependent manner. Journal of Molecular Biology. [Link]
-
Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. MDPI. [Link]
-
Metabolic activation of benzo[a]pyrene by a human hepatoma cell line. Carcinogenesis. [Link]
-
Benzo[a]pyrene: A carcinogen, its sources, adverse effects, and preventive measures. Environmental Science and Pollution Research. [Link]
-
Pathways of metabolic activation of benzo[a]pyrene. ResearchGate. [Link]
-
Benzo[a]pyrene Metabolism and DNA Adduct Formation Mediated by English Sole Liver Enzymes. Biochemical and Biophysical Research Communications. [Link]
-
Benzo[a]pyrene metabolism leading to guanine adducts in DNA. ResearchGate. [Link]
-
Characterization of Solid Tumors Induced by Polycyclic Aromatic Hydrocarbons in Mice. Medical Science Monitor. [Link]
-
Carcinogenic activity of benzo[a]pyrene in a 2 year oral study in Wistar rats. ResearchGate. [Link]
-
In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology Letters. [Link]
-
The sensitivity of young animals to benzo[a]pyrene-induced genotoxic stress. RIVM Publications Repository. [Link]
-
Classifying polycyclic aromatic hydrocarbons by carcinogenic potency using in vitro biosignatures. Toxicology and Applied Pharmacology. [Link]
-
Mechanism-Based Classification of PAH Mixtures to Predict Carcinogenic Potential. Toxicological Sciences. [Link]
-
Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. Environmental Health Perspectives. [Link]
-
Assessment of Benzo(a)pyrene-equivalent Carcinogenicity and Mutagenicity of Residential Indoor versus Outdoor Polycyclic Aromatic Hydrocarbons Exposing Young Children in New York City. International Journal of Environmental Research and Public Health. [Link]
-
Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA Adducts From 7,12-dimethylbenz(a)anthracene in Mouse Epidermis. Cancer Research. [Link]
-
In vitro exposure to benzo[a]pyrene damages the developing mouse ovary. Reproduction. [Link]
-
Ames test. Wikipedia. [Link]
-
Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice. British Journal of Cancer. [Link]
-
In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology Letters. [Link]
-
The effects of antioxidants on the metabolism and mutagenicity of benzo[a]pyrene in vitro. Biochemical Journal. [Link]
-
Attenuation of Polycyclic Aromatic Hydrocarbon (PAH)-Induced Carcinogenesis and Tumorigenesis by Omega-3 Fatty Acids in Mice In Vivo. International Journal of Molecular Sciences. [Link]
-
DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats. Cancer Research. [Link]
-
Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man. Mutation Research/Genetic Toxicology. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]
-
Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). Journal of Toxicology and Environmental Health Sciences. [Link]
-
Genetic Toxicity of Complex Mixtures of Polycyclic Aromatic Hydrocarbons: Evaluating Dose-Additivity in a Transgenic Mouse Model. Environmental Science & Technology. [Link]
-
Guidance for Evaluating the Cancer Potency of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures in Environmental Samples. Minnesota Department of Health. [Link]
-
Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling. Carcinogenesis. [Link]
-
Toxicological Review of Benzo[a]pyrene. U.S. Environmental Protection Agency. [Link]
-
Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling. Carcinogenesis. [Link]
-
7-Methylbenz(a)anthracene. California Office of Environmental Health Hazard Assessment. [Link]
-
Provisional Peer Reviewed Toxicity Values for Benz[a]anthracene. U.S. Environmental Protection Agency. [Link]
-
Toxicities of Polycyclic Aromatic Hydrocarbons for Aquatic Animals. Toxics. [Link]
-
Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice. British Journal of Cancer. [Link]
-
Kinetics of Formation and Disappearance of 7,12-Dimethylbenz(a)anthracene:DNA Adducts in Mouse Epidermis. Cancer Research. [Link]
-
IN-VIVO CARCINOGENICITY STUDIES. Slideshare. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of DNA and protein adducts of benzo[a]pyrene in human tissues using structure-specific methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. DNA adducts from a tumorigenic metabolite of benzo[a]pyrene block human RNA polymerase II elongation in a sequence- and stereochemistry-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academicjournals.org [academicjournals.org]
- 17. Carcinogenic activity of benzo[a]pyrene in a 2 year oral study in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of Solid Tumors Induced by Polycyclic Aromatic Hydrocarbons in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative carcinogenicity of the PAHs as a basis for acceptable exposure levels (AELs) in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]
A Comparative Guide to the Validation of Biomarkers for 9-Methylbenz[a]anthracene Exposure
For researchers, scientists, and drug development professionals engaged in toxicology and occupational health, the accurate assessment of exposure to carcinogenic compounds is paramount. 9-Methylbenz[a]anthracene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a potent carcinogen found in fossil fuels, coal tar, and tobacco smoke. Validating reliable biomarkers for this compound is crucial for understanding its metabolic activation, assessing exposure levels, and elucidating its role in carcinogenesis.
This guide provides an in-depth comparison of key biomarker classes for this compound exposure, offering insights into the causality behind experimental choices and detailing methodologies for their validation. While direct metabolic data for this compound is limited in publicly available literature, this guide will draw upon established principles of PAH metabolism and leverage data from its close structural isomer, 7-methylbenz[a]anthracene (7-MBA), to provide a robust framework for biomarker validation.
The Foundation: Metabolic Activation of this compound
The carcinogenicity of this compound, like other PAHs, is not inherent to the parent compound but arises from its metabolic activation into reactive intermediates that can bind to cellular macromolecules. This process is primarily mediated by cytochrome P450 enzymes. The metabolic pathway, inferred from related compounds, involves initial oxidation of the methyl group and the aromatic ring, leading to the formation of hydroxymethyl derivatives, dihydrodiols, and ultimately, highly reactive diol epoxides. These diol epoxides are considered the ultimate carcinogens as they readily form covalent adducts with DNA and proteins.
Diagram: Postulated Metabolic Activation Pathway of this compound
Caption: Postulated metabolic pathway of this compound leading to reactive intermediates and biomarkers.
I. DNA Adducts: The Gold Standard for Carcinogenic Potency
The formation of covalent adducts between PAH metabolites and DNA is a critical event in chemical carcinogenesis. These adducts can lead to mutations if not repaired, initiating the process of tumor development. Therefore, the detection and quantification of this compound-DNA adducts in target tissues or surrogate cells (like white blood cells) is considered a highly relevant biomarker of biologically effective dose.
Causality of Experimental Choice
Measuring DNA adducts provides a direct link between exposure and the molecular damage that can lead to cancer. This makes it an invaluable tool in mechanistic studies and for assessing cancer risk. Studies on the closely related 7-MBA have shown the formation of deoxyguanosine (dGuo) and deoxyadenosine (dAdo) adducts from both anti- and syn-bay-region diol-epoxides in mouse epidermis. The major adduct identified was (+)-anti-7-MBADE-trans-N2-dGuo.[1][2] It is highly probable that this compound forms analogous adducts.
Experimental Protocol: ³²P-Postlabeling Assay for this compound-DNA Adducts
The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their structure.
-
DNA Isolation: Isolate high-purity DNA from the tissue or cells of interest using standard phenol-chloroform extraction or commercial kits.
-
DNA Hydrolysis: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but Recommended): To increase sensitivity, enrich the adducted nucleotides, which are more lipophilic than normal nucleotides, by butanol extraction.
-
³²P-Labeling: Label the 5'-hydroxyl group of the digested nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts from the excess normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the level of radioactivity using a phosphorimager. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal nucleotides.
Validation of the ³²P-Postlabeling Method
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze DNA from unexposed control samples. | No interfering spots in the adduct region of the chromatogram. |
| Limit of Detection (LOD) | Determine the lowest amount of adduct that can be reliably detected above background. | Typically in the range of 1 adduct per 10⁹-10¹⁰ nucleotides. |
| Precision | Analyze replicate samples to assess intra- and inter-assay variability. | Relative standard deviation (RSD) should be <20%. |
| Accuracy | Analyze samples with known amounts of standard adducts (if available). | Recovery should be within 80-120%. |
II. Urinary Metabolites: Non-Invasive Markers of Recent Exposure
The analysis of PAH metabolites in urine is a widely used, non-invasive method for assessing recent exposure.[3][4] Parent PAHs are metabolized in the liver and excreted in urine and feces, with a half-life of less than 30 hours.[4] While specific urinary metabolites for this compound have not been extensively documented, based on the metabolism of other methylated PAHs, hydroxylated derivatives such as 9-hydroxymethylbenz[a]anthracene and its conjugates are expected to be major urinary biomarkers.
Causality of Experimental Choice
Urinary biomarkers are ideal for large-scale epidemiological studies and for monitoring occupational exposure due to the ease and non-invasive nature of sample collection. They provide a measure of the absorbed dose and reflect recent exposure. For PAHs, metabolites of pyrene (1-hydroxypyrene) and phenanthrene are commonly used as general indicators of exposure.[5]
Experimental Protocol: HPLC-MS/MS for 9-Hydroxymethylbenz[a]anthracene in Urine
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and specificity for the quantification of PAH metabolites.
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove particulates.
-
Perform enzymatic hydrolysis (using β-glucuronidase/sulfatase) to cleave conjugated metabolites.
-
Use solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
-
HPLC Separation:
-
Inject the extracted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase of acetonitrile and water (with a modifier like formic acid) to separate the metabolites.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive or negative ion mode.
-
Monitor specific precursor-to-product ion transitions for the target analyte (e.g., 9-hydroxymethylbenz[a]anthracene) and an isotopically labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Validation of the HPLC-MS/MS Method
| Validation Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze a series of calibration standards over the expected concentration range. | Correlation coefficient (r²) > 0.99. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; RSD < 20%. |
| Precision and Accuracy | Analyze quality control (QC) samples at low, medium, and high concentrations in replicates. | Intra- and inter-day precision (RSD) < 15%; Accuracy within ±15% of the nominal value. |
| Matrix Effect | Compare the response of an analyte in a post-extraction spiked sample to that of a pure standard solution. | Ion suppression or enhancement should be consistent and corrected for by the internal standard. |
| Recovery | Compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | Consistent and reproducible recovery. |
III. Immunoassays: Rapid and Cost-Effective Screening Tools
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), provide a high-throughput and cost-effective method for screening large numbers of samples for PAH exposure.[6] These assays typically use antibodies that recognize a common structural feature of a group of PAHs or their metabolites.
Causality of Experimental Choice
Immunoassays are particularly useful for initial screening in large cohort studies or for rapid assessment in occupational settings where immediate feedback is needed. While they may lack the specificity of chromatographic methods, their speed and low cost are significant advantages. Positive results from an immunoassay should ideally be confirmed by a more specific method like HPLC-MS/MS.
Experimental Protocol: Competitive ELISA for PAHs
-
Coating: Coat microtiter plate wells with a PAH-protein conjugate.
-
Competition: Add the urine sample (or standard) and a specific monoclonal or polyclonal antibody against PAHs to the wells. The free PAHs in the sample will compete with the coated PAH for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The color intensity is inversely proportional to the concentration of PAHs in the sample.
Validation of the Immunoassay
| Validation Parameter | Procedure | Acceptance Criteria |
| Cross-reactivity | Test the antibody's binding to a range of PAHs and their metabolites, including this compound. | Determine the 50% inhibitory concentration (IC₅₀) for each compound to assess specificity. |
| Working Range | The concentration range over which the assay is precise and accurate. | Typically defined by the linear portion of the standard curve. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be distinguished from a blank sample. | Determined statistically from the analysis of blank samples. |
| Precision | Assess intra- and inter-assay variability using control samples. | RSD < 20%. |
Comparative Analysis of Biomarker Validation Methods
| Feature | DNA Adducts (³²P-Postlabeling) | Urinary Metabolites (HPLC-MS/MS) | Immunoassays (ELISA) |
| Biomarker Type | Biologically effective dose | Absorbed dose (recent exposure) | Screening for exposure |
| Invasiveness | High (requires tissue biopsy or blood draw) | Low (urine sample) | Low (urine or plasma sample) |
| Specificity | High for specific adducts | High for specific metabolites | Variable, often class-specific |
| Sensitivity | Very high (attomole range) | High (picogram to nanogram range) | Moderate to high |
| Throughput | Low | Moderate | High |
| Cost | High | Moderate to high | Low |
| Expertise Required | High | High | Moderate |
| Key Advantage | Direct measure of carcinogenic potential | Non-invasive, good for recent exposure | Rapid, cost-effective for screening |
| Key Limitation | Invasive, technically demanding | Short half-life, reflects only recent exposure | Potential for cross-reactivity, requires confirmation |
Conclusion and Future Perspectives
The validation of biomarkers for this compound exposure requires a multi-faceted approach. DNA adducts, while invasive to measure, provide the most direct evidence of a biologically effective dose and carcinogenic risk. Urinary metabolites, analyzed by highly specific methods like HPLC-MS/MS, offer a non-invasive means to assess recent exposure and are well-suited for biomonitoring studies. Immunoassays serve as valuable high-throughput screening tools, particularly in occupational and environmental health surveillance.
The choice of biomarker and analytical method should be guided by the specific research question, the study design, and available resources. For a comprehensive assessment of this compound exposure and its potential health effects, a tiered approach is recommended: using immunoassays for initial screening, followed by HPLC-MS/MS for confirmation and quantification of urinary metabolites in a larger population, and targeted analysis of DNA adducts in specific subpopulations or mechanistic studies.
Future research should focus on the definitive identification of the major urinary metabolites of this compound in humans and the development of highly specific monoclonal antibodies for use in immunoassays. Such advancements will further enhance our ability to accurately assess exposure to this important environmental carcinogen and protect human health.
References
-
Grova, N., et al. (2017). Hair analysis for the biomonitoring of polycyclic aromatic hydrocarbon exposure: comparison with urinary metabolites and DNA adducts in a rat model. Archives of Toxicology, 91(6), 2451–2463. [Link]
-
Castaño-Vinyals, G., et al. (2004). Biomarkers of exposure to polycyclic aromatic hydrocarbons from environmental air pollution. Occupational and Environmental Medicine, 61(4), e12. [Link]
-
Spier, C., et al. (2009). The development and evaluation of monoclonal antibodies for the detection of polycyclic aromatic hydrocarbons. Analytical Biochemistry, 387(2), 287-293. [Link]
-
Wang, Y., et al. (2024). Differential Occupational Health Risks between Methylated PAHs and PAHs: Monitoring 126 PAHs and 6 Oxidative Stress Markers in Paired Serum–Urine Samples. Toxics, 12(2), 103. [Link]
-
Herbstman, J. B., et al. (2012). Prenatal Exposure to Polycyclic Aromatic Hydrocarbons, Benzo[a]pyrene–DNA Adducts, and Genomic DNA Methylation in Cord Blood. Environmental Health Perspectives, 120(5), 733-738. [Link]
-
Perera, F. P., et al. (2005). Prenatal polycyclic aromatic hydrocarbon (PAH) exposure and child development at age 3 years. Environmental Health Perspectives, 113(9), 1235-1241. [Link]
-
Chou, M. W., & Yang, S. K. (1981). Metabolism of 7,12-Dimethylbenz(a)anthracene and 7-Hydroxymethyl-12-methylbenz(a)anthracene by Rat Liver Nuclei and Microsomes. Cancer Research, 41(10), 3879-3884. [Link]
-
Alhamdow, A., et al. (2017). DNA-methylation of the cancer-related genes F2RL3 and AHRR is associated with occupational exposure to polycyclic aromatic hydrocarbons. Scientific Reports, 7(1), 1-10. [Link]
-
Strategic Diagnostics Inc. (n.d.). RaPID Assay® PAH Test Kit. [Link]
-
Dipple, A., & Moschel, R. C. (1997). Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling. Carcinogenesis, 18(3), 523-529. [Link]
-
Daniel, F. B., et al. (1985). Hepatic metabolism of 7,12-dimethylbenz(a)anthracene in male, female, and ovariectomized Sprague-Dawley rats. Cancer Research, 45(12 Pt 1), 6233-6238. [Link]
-
Olsson, A. C., et al. (2021). Analysis of urinary metabolites of polycyclic aromatic hydrocarbons in precarious workers of highly exposed occupational scenarios in Mexico. Environmental Science and Pollution Research, 28(19), 24185-24197. [Link]
-
Bailey, J. L., et al. (2018). Trends in Urinary Metabolites of Polycyclic Aromatic Hydrocarbons (PAHs) in the Non-Smoking U.S. Population, NHANES 2001-2014. International Journal of Environmental Research and Public Health, 15(4), 717. [Link]
-
Lin, Y. S., et al. (2022). Using Urinary Biomarkers to Estimate the Benzene Exposure Levels in Individuals Exposed to Benzene. International Journal of Environmental Research and Public Health, 19(21), 13861. [Link]
-
Singh, P., et al. (2022). Metabolic Pathway of DMBA. ResearchGate. [Link]
-
Isobe, R., et al. (2012). Determination of Parent and Hydroxy PAHs in Personal PM2.5 and Urine Samples Collected During Native American Fish Smoking Activities. Oregon State University. [Link]
-
Singhal, S. S., et al. (1988). Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA Adducts From 7,12-dimethylbenz(a)anthracene in Mouse Epidermis. Cancer Research, 48(24 Pt 1), 7041-7045. [Link]
-
Woziwodzka, A., & Piosik, J. (2023). Biomarkers for polycyclic aromatic hydrocarbons in human excreta: recent advances in analytical techniques—a review. Environmental Science and Pollution Research, 30(41), 93459-93475. [Link]
-
Li, Z., et al. (2014). Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs). Journal of Chromatography B, 945-946, 119-125. [Link]
-
Luch, A., et al. (2003). Detection of benzylic adducts in DNA and nucleotides from 7-sulfooxymethyl-12-methylbenz[a]anthracene and related compounds by 32P-postlabeling using new TLC systems. Chemico-Biological Interactions, 146(2), 167-178. [Link]
-
Hart, C. A., et al. (2005). Development of an Immunoassay for the Determination of Polyaromatic Hydrocarbons in Plasma Samples from Oiled Seabirds. Environmental Science & Technology, 39(23), 9323-9328. [Link]
-
Wang, Y., et al. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(22), 8124-8159. [Link]
-
Melendez-Colon, V. J., et al. (1997). Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling. Carcinogenesis, 18(3), 523-529. [Link]
-
NIST. (n.d.). Benz[a]anthracene, 9-methyl-. NIST WebBook. [Link]
-
Barbeau, D., et al. (2018). Urinary trans-anti-7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene as the Most Relevant Biomarker for Assessing Carcinogenic Polycyclic Aromatic Hydrocarbons Exposure. Journal of Analytical Toxicology, 42(1), 35-42. [Link]
-
Kong, S., et al. (2007). Development of analytical methods for polycyclic aromatic hydrocarbons (PAHs) in airborne particulates: a review. Journal of Environmental Sciences, 19(1), 1-11. [Link]
-
Khan, F., et al. (2023). Exploring the Protective Effect against 7,12-Dimethylbenz[a]anthracene-Induced Breast Tumors of Palmitoylethanolamide. Journal of Medicinal Chemistry, 66(15), 10467-10482. [Link]
-
Huberman, E., & Slaga, T. J. (1979). Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells. Proceedings of the National Academy of Sciences, 76(11), 5844-5848. [Link]
-
Jongeneelen, F. J. (2001). Benchmark guideline for urinary 1-hydroxypyrene as biomarker of occupational exposure to polycyclic aromatic hydrocarbons. Annals of Occupational Hygiene, 45(1), 3-13. [Link]
-
Feber, A., et al. (2017). UroMark-a urinary biomarker assay for the detection of bladder cancer. Clinical Epigenetics, 9(1), 1-11. [Link]
Sources
- 1. Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of urinary metabolites of polycyclic aromatic hydrocarbons in precarious workers of highly exposed occupational scenarios in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends in Urinary Metabolites of Polycyclic Aromatic Hydrocarbons (PAHs) in the Non-Smoking U.S. Population, NHANES 2001-2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Double-Edged Sword of Methylation: A Comparative Analysis of 9-Methylbenz[a]anthracene Isomer Toxicity
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The addition of a single methyl group to the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene can dramatically alter its toxicological profile, transforming a relatively weak carcinogen into a potent threat. This guide provides an in-depth comparative analysis of the toxicity of 9-Methylbenz[a]anthracene and its isomers, offering field-proven insights into the structure-activity relationships that govern their carcinogenic potential. We will delve into the experimental data that underpins our understanding of these compounds, detail the methodologies used to assess their toxicity, and explore the metabolic pathways that determine their ultimate fate in biological systems.
The Critical Role of Methyl Group Positioning
The carcinogenicity of monomethylated benz[a]anthracenes varies significantly, ranging from apparently inactive to highly potent, demonstrating the profound impact of the methyl group's position on the molecule's biological activity.[1] This variation is intrinsically linked to how the methyl group influences the metabolic activation of the parent compound into its ultimate carcinogenic form.
The prevailing theory of PAH carcinogenesis involves metabolic activation to diol epoxides, particularly those in the "bay region" of the molecule. The stability of the carbocations formed from these diol epoxides is a key determinant of carcinogenic potential.[2] Methylation at different positions can either enhance or hinder the formation of these critical intermediates.
For instance, studies have shown that 7-methylbenz[a]anthracene and 12-methylbenz[a]anthracene are potent carcinogens.[1] The presence of a methyl group in the bay region, as in 7,12-dimethylbenz[a]anthracene (DMBA), a well-known potent carcinogen, further exemplifies this principle.[1][3] Conversely, methylation at other positions can lead to compounds with significantly lower or negligible carcinogenic activity.[4]
Comparative Toxicity Data: A Quantitative Overview
The following table summarizes key experimental findings on the comparative toxicity of various methylbenz[a]anthracene isomers. This data is compiled from a range of studies, including in vivo carcinogenicity assays and in vitro mutagenicity tests.
| Isomer | Experimental Model | Key Findings | Reference(s) |
| Benz[a]anthracene (BaA) | Mouse Skin Carcinogenicity | Complete carcinogen, but less potent than benzo[a]pyrene.[5] | [5] |
| Japanese Medaka Embryos | More toxic than chrysene based on blue sac disease prevalence.[6] | [6] | |
| Rat Liver Cells | Low induction of AhR-mediated activity compared to methylated derivatives.[7][8] | [7][8] | |
| 7-Methylbenz[a]anthracene | Newborn Mice | The most tumorigenic among several derivatives tested, inducing subcutaneous sarcomas, lung tumors, and liver tumors.[9] | [9][10] |
| Salmonella typhimurium (Ames Test) | Strong mutagenic activity upon metabolic activation.[1] | [1] | |
| This compound | Rat Liver Cells | Potent inducer of AhR-mediated activity, with an induction equivalency factor over two orders of magnitude higher than BaA.[7] Low DNA adduct formation.[7] | [7][8] |
| 12-Methylbenz[a]anthracene | Mouse Skin Carcinogenicity | More tumorigenic than the methylene-bridged derivative 1,12-methylenebenz[a]anthracene.[11] | [11] |
| Salmonella typhimurium (Ames Test) | Strong mutagenic activity upon metabolic activation.[1] | [1] | |
| 6-Methylbenz[a]anthracene | Rat Liver Cells | Potent inducer of AhR-mediated activity, with an induction equivalency factor over two orders of magnitude higher than BaA.[7] | [7][12] |
| Salmonella typhimurium (Ames Test) | Mutagenic activity increased 2- to 3-fold with the addition of epoxide hydrolase.[1] | [1] | |
| 10-Methylbenz[a]anthracene | Rat Liver Cells | Induced apoptosis and accumulation of phosphorylated p53, suggesting induction of oxidative stress.[7][8] | [7][8] |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Multiple Animal Models | A potent, well-established carcinogen.[13][14][15] | [13][14][15] |
| Salmonella typhimurium (Ames Test) | Strong mutagenic activity.[1] | [1] | |
| Rat Liver Cells | Induces significant DNA adduct formation.[7] | [7] |
Experimental Protocols: Unveiling Toxic Potential
The assessment of the toxicity of this compound isomers relies on a combination of in vitro and in vivo experimental approaches. Understanding these methodologies is crucial for interpreting the data and designing future studies.
In Vitro Mutagenicity Assessment: The Ames Test
The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[1]
Step-by-Step Methodology:
-
Strain Selection: Salmonella typhimurium strains, such as TA98 and TA100, which are histidine auxotrophs (cannot synthesize histidine), are selected. These strains carry specific mutations that are revertible by certain types of mutagens.
-
Metabolic Activation: Since many PAHs are not directly mutagenic, they require metabolic activation to exert their genotoxic effects. This is achieved by adding a post-mitochondrial supernatant (S9 fraction) from the liver of rats or mice pre-treated with enzyme inducers like Aroclor 1254 or 3-methylcholanthrene.[1][16] The S9 fraction contains cytochrome P450 enzymes and other necessary cofactors.
-
Exposure: The tester strains are exposed to various concentrations of the test compound (the methylbenz[a]anthracene isomer) in the presence of the S9 mix.
-
Plating and Incubation: The treated bacteria are plated on a minimal glucose agar medium lacking histidine. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.
-
Quantification: After incubation, the number of revertant colonies is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Causality Behind Experimental Choices: The use of the S9 fraction is critical as it mimics the metabolic processes that occur in the liver, the primary site of xenobiotic metabolism. The choice of bacterial strains with different mutation types allows for the detection of various classes of mutagens.
In Vivo Carcinogenicity Studies: The Mouse Skin Painting Assay
Animal bioassays, particularly the mouse skin painting assay, have been instrumental in determining the tumor-initiating and complete carcinogenic potential of PAHs.[11]
Step-by-Step Methodology:
-
Animal Model: A sensitive mouse strain, such as CD-1 or Sencar, is chosen.
-
Initiation Phase: A single, sub-carcinogenic dose of the test compound (the methylbenz[a]anthracene isomer) is applied topically to a shaved area of the mouse's back.
-
Promotion Phase: Starting approximately one to two weeks after initiation, a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is repeatedly applied to the same area, typically twice a week, for several months.
-
Observation: The animals are monitored regularly for the appearance, number, and size of skin tumors (papillomas and carcinomas).
-
Data Analysis: The tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between different isomer-treated groups and control groups.
Causality Behind Experimental Choices: The two-stage initiation-promotion protocol allows for the differentiation between compounds that can initiate cancer (initiators) and those that can promote the growth of initiated cells (promoters). This is a more sensitive method for detecting weak carcinogens than a complete carcinogenesis protocol where the compound is applied repeatedly without a promoter.
Mechanisms of Toxicity: A Tale of Metabolic Activation and DNA Damage
The toxicity of this compound and its isomers is primarily driven by their metabolic activation to reactive intermediates that can covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts.[17][18] This process can lead to mutations and initiate the process of carcinogenesis.
The Central Role of Cytochrome P450 Enzymes
The metabolic activation of benz[a]anthracene and its methylated derivatives is initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[3][19][20] These enzymes introduce an epoxide group onto the aromatic ring system.
Caption: Metabolic activation and detoxification pathways of benz[a]anthracene isomers.
The initial epoxide can be detoxified by conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs), or hydrated by epoxide hydrolase to form a dihydrodiol.[19] It is the subsequent epoxidation of this dihydrodiol by CYP enzymes that can lead to the formation of a highly reactive diol epoxide, the ultimate carcinogen.[2]
DNA Adduct Formation: The Molecular Signature of Damage
The highly electrophilic diol epoxides can react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable covalent adducts.[21][22][23] The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis. If not repaired by the cell's DNA repair machinery, these adducts can lead to mispairing during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes.
The specific types and levels of DNA adducts formed can vary between different isomers, contributing to their differential carcinogenic potencies.[22] For example, the potent carcinogen DMBA is known to form significant levels of DNA adducts in target tissues.[7] In contrast, some less carcinogenic or non-carcinogenic isomers form lower levels of DNA adducts.[7][8]
Caption: Integrated workflow for comparative toxicity analysis of benz[a]anthracene isomers.
Conclusion: A Framework for Future Research
The comparative analysis of this compound and its isomers underscores the critical role of molecular structure in determining toxicological outcomes. The position of a single methyl group can profoundly influence metabolic activation pathways, leading to vast differences in mutagenic and carcinogenic potential. This guide has provided a framework for understanding these differences, grounded in experimental data and mechanistic insights.
For researchers and drug development professionals, this knowledge is paramount. A thorough understanding of the structure-activity relationships of these and other PAHs is essential for predicting the potential toxicity of new chemical entities, assessing the risks of environmental exposures, and developing safer chemical alternatives. Future research should continue to explore the intricate interplay between chemical structure, metabolic activation, and genetic damage to further refine our ability to predict and mitigate the harmful effects of this important class of compounds.
References
-
LaVoie, E. J., et al. (1988). Comparative tumor-initiating activity of methylene-bridged and bay-region methylated derivatives of benz[a]anthracene and chrysene. Carcinogenesis, 9(12), 2275–2279. [Link]
-
Darchun, V., & Hadler, H. I. (1956). Metabolic and carcinogenic studies with 9, 10-dimethyl-1, 2-benzanthracene. Cancer Research, 16(4), 316–323. [Link]
-
Glatt, H. R., et al. (1989). Large differences in metabolic activation and inactivation of chemically closely related compounds: effects of pure enzymes and enzyme induction on the mutagenicity of the twelve monomethylated benz[a]anthracenes, 7,12-dimethylbenz[a]anthracene and benz[a]anthracenes in the Ames test. Carcinogenesis, 10(9), 1671–1678. [Link]
-
Lowe, J. P., & Silverman, B. D. (1984). Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity. Cancer Biochemistry Biophysics, 7(2), 101–113. [Link]
-
Shen, Y., et al. (2022). Metabolism of PAHs in vivo. ResearchGate. [Link]
-
Lin, H., et al. (2015). Quantitative structure-activity relationships for chronic toxicity of alkyl-chrysenes and alkyl-benz[a]anthracenes to Japanese medaka embryos (Oryzias latipes). Aquatic Toxicology, 159, 109–118. [Link]
-
Sobus, J. R., et al. (2017). Activity-based protein profiling to probe relationships between cytochrome P450 enzymes and early age metabolism of two polycyclic aromatic hydrocarbons (PAHs): phenanthrene and retene. Toxicology and Applied Pharmacology, 332, 114–123. [Link]
-
Howell, J. S. (1949). The carcinogenic action of 9,10-dimethyl-1,2-benzanthracene on the skin and subcutaneous tissues of the mouse, rabbit, rat and guinea pig. Journal of the National Cancer Institute, 10(1), 167–174. [Link]
-
Turcotte, A. (2012). Quantitative Structure Activity Relationships for chronic toxicity of alkyl-benz[a]anthracenes to early life-stages Japanese medaka (Oryzias latipes). FAO AGRIS. [Link]
-
Zhang, L., et al. (2012). Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells. Chemical Research in Toxicology, 25(12), 2793–2803. [Link]
-
Darchun, V., & Hadler, H. I. (1956). Metabolic and Carcinogenic Studies with 9,1O-Dimethyl-1,2-Benzanthracene. Cancer Research, 16, 316-323. [Link]
-
Shimada, T. (2006). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1. International Journal of Cancer, 119(12), 2981–2989. [Link]
-
Newman, M. S., & Hung, W. M. (1977). Structure-carcinogenic activity relationships in the Benz [a] anthracene series. Journal of Medicinal Chemistry, 20(1), 179–181. [Link]
-
Falk, H. L., et al. (1951). Inhibition of 9,iO-Dimethyl-1,2-benzanthracene Skin Car cinogenesis in Mice by Polycyclic Hydrocarbons t. Cancer Research, 11, 858-862. [Link]
-
Falk, H. L., et al. (1951). Inhibition of 9,10-Dimethyl-1,2-benzanthracene Skin Carcinogenesis in Mice by Polycyclic Hydrocarbons. Cancer Research, 11(11), 858-862. [Link]
-
Marvanová, S., et al. (2008). Toxic effects of methylated benz[a]anthracenes in liver cells. Chemical Research in Toxicology, 21(2), 503–512. [Link]
-
PubChem. (n.d.). Benz(a)anthracene. PubChem. [Link]
-
Roe, F. J. C., Dipple, A., & Mitchley, B. C. V. (1972). Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice. British Journal of Cancer, 26(6), 461–465. [Link]
-
Haz-Map. (n.d.). 9-Methylbenz(a)anthracene. Haz-Map. [Link]
-
Marvanová, S., et al. (2008). Toxic Effects of Methylated Benz[a]anthracenes in Liver Cells. Marine Scotland. [Link]
-
U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Benz[a]anthracene. U.S. EPA. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). ATSDR. [Link]
-
Indigo Biosciences. (n.d.). PAH Testing. Indigo Biosciences. [Link]
-
DiGiovanni, J., et al. (1983). Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA Adducts From 7,12-dimethylbenz(a)anthracene in Mouse Epidermis. Cancer Research, 43(12 Pt 1), 5821–5826. [Link]
-
Moorthy, B., et al. (2015). Overview of PAH metabolism by mammalian cytochrome P450 enzymes. ResearchGate. [Link]
-
Long, A. S., et al. (2017). Genetic Toxicity of Complex Mixtures of Polycyclic Aromatic Hydrocarbons: Evaluating Dose-Additivity in a Transgenic Mouse Model. Environmental Science & Technology, 51(13), 7687–7696. [Link]
-
Hou, J., et al. (2023). In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design. International Journal of Molecular Sciences, 24(10), 8963. [Link]
-
Office of Environmental Health Hazard Assessment. (2003). No Significant Risk Levels (NSRLs) for the Proposition 65 Carcinogens Benz[a]anthracene (Oral) and 7H-Dibenzo[c,g]carbazole (Oral). OEHHA. [Link]
-
Office of Environmental Health Hazard Assessment. (2010). 7-Methylbenz(a)anthracene. OEHHA. [Link]
-
International Agency for Research on Cancer. (1973). Benz(a)Anthracene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 3, 45-51. [Link]
-
Roe, F. J., Dipple, A., & Mitchley, B. C. (1972). Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice. British Journal of Cancer, 26(6), 461–465. [Link]
-
Olaniran, A. O., et al. (2022). Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes. Journal of Biochemical and Molecular Toxicology, 36(7), e23071. [Link]
-
Daniel, F. B., et al. (1985). DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats. Cancer Research, 45(12 Pt 1), 6349–6354. [Link]
-
Goldstein, L. S., et al. (1998). Evaluation of Methods for Predicting the Toxicity of Polycyclic Aromatic Hydrocarbon Mixtures. Toxicological Sciences, 41(2), 224–233. [Link]
-
Incardona, J. P., et al. (2015). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. PLoS ONE, 10(9), e0138822. [Link]
-
Benigni, R., & Bossa, C. (2011). Ames-Positives. Istituto Superiore di Sanità. [Link]
-
Tierney, B., et al. (1979). The metabolic activation of 7-methylbenz(a)anthracene: the induction of malignant transformation and mutation in mammalian cells by non-K-region dihydrodiols. Journal of the National Cancer Institute, 62(5), 1215–1219. [Link]
-
Balk, L., et al. (1984). Formation of mutagenic metabolites from benzo(a)pyrene and 2-aminoanthracene by the s-9 fraction from the liver of the Northern pike (Esox lucius). Mutation Research, 135(3), 143–149. [Link]
-
Chou, H. C., et al. (1996). Metabolic Activation of Methyl-Hydroxylated Derivatives of 7,12-dimethylbenz[a]anthracene by Human Liver Dehydroepiandrosterone-Steroid Sulfotransferase. Carcinogenesis, 17(10), 2119–2124. [Link]
-
Cooper, J. R., et al. (1980). Metabolic activation of benz[a]anthracene in hamster embryo cells: the structure of a guanosine-anti-BA-8,9-diol 10,11-oxide adduct. Carcinogenesis, 1(10), 855–860. [Link]
-
Grubbs, C. J., et al. (1995). beta-Carotene-mediated inhibition of a DNA adduct induced by 7,12-dimethylbenz(a)anthracene and 7-hydroxymethyl-12-methylbenz(a)anthracene in mouse mammary gland in vitro. Carcinogenesis, 16(5), 1041–1045. [Link]
-
Cavalieri, E., & Rogan, E. (1985). Biotransformation and bioactivation of 7, 12-dimethylbenz[a]anthracene (7, 12-DMBA). Reviews in Drug Metabolism and Drug Interactions, 5(2-3), 133–175. [Link]
-
Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. Taylor & Francis. [Link]
-
Pavanello, S., & Clonfero, E. (2018). From single DNA adducts measurement to DNA adductomics in molecular epidemiology of cancer. Postępy Biochemii, 64(2), 117–125. [Link]
-
PubChem. (n.d.). 7-Methylbenz(a)anthracene. PubChem. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-carcinogenic activity relationships in the Benz [a] anthracene series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 6. Quantitative structure-activity relationships for chronic toxicity of alkyl-chrysenes and alkyl-benz[a]anthracenes to Japanese medaka embryos (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic effects of methylated benz[a]anthracenes in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marine.gov.scot [marine.gov.scot]
- 9. Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative tumor-initiating activity of methylene-bridged and bay-region methylated derivatives of benz[a]anthracene and chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic and carcinogenic studies with 9, 10-dimethyl-1, 2-benzanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The carcinogenic action of 9,10-dimethyl-1,2-benzanthracene on the skin and subcutaneous tissues of the mouse, rabbit, rat and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Formation of mutagenic metabolites from benzo(a)pyrene and 2-aminoanthracene by the s-9 fraction from the liver of the Northern pike (Esox lucius): inducibility with 3-methylcholanthrene and correlation with benzo[a]pyrene monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 19. researchgate.net [researchgate.net]
- 20. Activity-based protein profiling to probe relationships between cytochrome P450 enzymes and early age metabolism of two polycyclic aromatic hydrocarbons (PAHs): phenanthrene and retene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA adducts from 7,12-dimethylbenz(a)anthracene in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolic activation of benz[a]anthracene in hamster embryo cells: the structure of a guanosine-anti-BA-8,9-diol 10,11-oxide adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of analytical methods for 9-Methylbenz[a]anthracene quantification
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 9-Methylbenz[a]anthracene Quantification
Introduction: The Analytical Challenge of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their potential carcinogenic and mutagenic properties.[1][2] As such, its presence as an impurity in pharmaceutical products, a contaminant in environmental samples, or as a component in toxicological studies necessitates precise and reliable quantification. The choice of analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), is often dictated by the sample matrix, required sensitivity, and laboratory capabilities.[3]
However, the journey from method selection to routine analysis is not complete without rigorous validation. Furthermore, when a laboratory must update its technology, transfer a method to a different site, or compare results from a new procedure against a legacy one, a critical process known as cross-validation becomes paramount.[4][5] This guide provides a comprehensive framework for designing, executing, and interpreting a cross-validation study for this compound, grounded in the principles of regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R2).[6][7]
Pillar 1: Understanding the "Why" of Cross-Validation
Cross-validation is a formal comparison of two analytical procedures to demonstrate that they provide equivalent results.[5] It is not a full re-validation. The objective is to ensure data comparability across different methods or laboratories.[4][5] This becomes essential in several common scenarios:
-
Method Modernization: Replacing an older HPLC-UV method with a more sensitive and specific GC-MS method.
-
Inter-Laboratory Transfer: Ensuring a method developed in an R&D lab will perform equivalently in a QC lab.
-
Comparative Studies: Pooling data from studies that used different analytical techniques.
Regulatory bodies like the FDA expect a scientifically sound justification for the comparability of data, and a well-documented cross-validation study provides this evidence.[8][9]
Pillar 2: Designing a Robust Cross-Validation Protocol
A successful cross-validation study begins with a detailed protocol with pre-defined acceptance criteria. This protocol is a self-validating system; it sets the terms by which the comparison will be judged a success or failure before the first sample is analyzed.
Key Validation Parameters for Comparison
The core of the protocol involves assessing a subset of the validation parameters outlined in ICH Q2(R2).[7][10] For a quantitative impurity method, the most critical parameters for cross-validation are:
-
Accuracy: How close is the measured value to the true value?
-
Precision: How much random error is in the data? This is typically assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Setting Acceptance Criteria
Acceptance criteria must be established a priori. While there is no single universal standard, a common and defensible approach is to use the intermediate precision of the original (or reference) method to set the boundary for the comparison.
Example Acceptance Criteria: The mean accuracy (% recovery) of the new method must be within ±5.0% of the mean accuracy of the reference method. The precision (as %RSD) of the new method should not be greater than 1.5 times the precision established for the reference method. A statistical comparison (e.g., a two-tailed Student's t-test) of the mean results from both methods should show no significant difference (p > 0.05).
Pillar 3: A Comparative Guide to Analytical Methodologies
Let's consider a common scenario: cross-validating a legacy HPLC-UV method with a new, more sensitive GC-MS method for the quantification of this compound in a drug substance.
| Parameter | HPLC-UV Method (Reference) | GC-MS Method (New) | Rationale for Performance |
| Principle | Separation by reverse-phase chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by mass spectrometry (Selected Ion Monitoring). | GC-MS offers superior selectivity and sensitivity due to mass-based detection, reducing matrix interference. |
| **Linearity (R²) ** | ≥ 0.998 | ≥ 0.999 | Both methods show excellent linearity, a prerequisite for accurate quantification.[11] |
| LOQ | 0.5 µg/mL | 0.05 µg/mL | GC-MS is inherently more sensitive, allowing for the detection of much lower impurity levels. |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.0% - 102.0% | Both methods demonstrate high accuracy, with GC-MS potentially showing less variability due to fewer interferences. |
| Precision (%RSD) | ≤ 5.0% | ≤ 3.0% | The higher stability and automation of modern GC-MS systems often lead to improved precision. |
| Specificity | Prone to interference from co-eluting species with similar UV spectra. | Highly specific; relies on both retention time and a unique mass-to-charge ratio (m/z) for identification. | Specificity is a key advantage of the GC-MS method, ensuring the peak corresponds only to this compound.[12] |
Experimental Workflow & Protocols
The following diagram and protocol outline a structured approach to the cross-validation experiment.
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Protocol for Cross-Validation
1. Sample Preparation:
- Prepare a stock solution of this compound reference standard.
- Spike a placebo (or drug substance matrix known to be free of the analyte) at three concentration levels: LOQ, 100% of the target concentration, and 150% of the target concentration.
- Prepare a minimum of three independent samples at each concentration level.
- If available, use real-world "incurred" samples that contain this compound.
2. Analysis by Reference Method (HPLC-UV):
- Equilibrate the HPLC system until a stable baseline is achieved.
- Perform a system suitability test (e.g., five replicate injections of a standard) to confirm the system is performing correctly.
- Analyze all prepared samples according to the validated HPLC-UV method.
- Process the data to determine the concentration of this compound in each sample.
3. Analysis by New Method (GC-MS):
- Equilibrate the GC-MS system.
- Perform a system suitability check (e.g., injection of a standard to verify retention time and response).
- Analyze the same set of prepared samples according to the validated GC-MS method.
- Process the data to determine the concentration of this compound in each sample.
4. Data Evaluation and Statistical Analysis:
- For each concentration level, calculate the mean concentration, standard deviation, and %RSD for both methods.
- Calculate the accuracy (% recovery) for each sample by dividing the measured concentration by the theoretical concentration and multiplying by 100.
- Perform a Student's t-test on the mean concentrations obtained from both methods at each level to check for statistically significant differences.
- Perform an F-test to compare the variances (precision) of the two methods.
- Compare all results against the pre-defined acceptance criteria in the protocol.
Interpreting the Results: A Decision Framework
The outcome of the statistical analysis determines the success of the cross-validation.
Caption: Decision tree for troubleshooting a failed cross-validation study.
Conclusion
Cross-validation is a scientifically rigorous and regulatory-expected process for demonstrating the equivalency of analytical methods. By establishing a clear protocol, pre-defining acceptance criteria, and performing direct, side-by-side analysis of identical samples, laboratories can confidently modernize their analytical techniques, transfer methods between sites, and ensure the long-term integrity and comparability of their data. This structured approach, grounded in the principles of ICH guidelines, transforms a complex task into a manageable and self-validating system, ensuring that the quantification of critical analytes like this compound is always reliable and defensible.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1181–1192. [Link]
-
Solubility of Things. (n.d.). This compound. [Link]
-
Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for PAHs. [Link]
-
CAS Common Chemistry. (n.d.). This compound. [Link]
-
High Performance Liquid Chromatography Experiment. (2014). University of California, Davis. [Link]
-
Agilent Technologies. (n.d.). IMPROVE ANALYTICAL PERFORMANCE FOR POLYCYCLIC AROMATIC HYDROCARBONS (PAHs). [Link]
-
Haz-Map. (n.d.). 9-Methylbenz(a)anthracene. [Link]
-
Taylor & Francis. (n.d.). Benz[a]anthracene – Knowledge and References. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. gcms.cz [gcms.cz]
- 12. propharmagroup.com [propharmagroup.com]
A Comparative Guide to Confirming the Mutagenic Potential of 9-Methylbenz[a]anthracene Across Key Genotoxicity Assays
Introduction: The Imperative for Rigorous Mutagenicity Profiling of 9-Methylbenz[a]anthracene
This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their potential carcinogenic and mutagenic properties.[1][2] Found in environmental sources such as diesel exhaust and cigarette smoke, understanding the genotoxic profile of this compound is paramount for human health risk assessment.[1] Like many PAHs, this compound is not directly mutagenic. It requires metabolic activation by cellular enzymes, primarily cytochrome P450s, to be converted into reactive electrophilic metabolites that can bind to DNA, forming adducts that can lead to mutations if not properly repaired.[3][4][5]
This guide provides a comparative analysis of key in vitro and in vivo assays used to elucidate the mutagenic potential of this compound. We will delve into the mechanistic basis of each assay, present detailed experimental protocols, and discuss the interpretation of results, offering a comprehensive framework for researchers, toxicologists, and drug development professionals.
The Central Role of Metabolic Activation
The genotoxicity of this compound is intrinsically linked to its biotransformation. The metabolic activation pathway generally involves the formation of dihydrodiols, which are then further metabolized to highly reactive diol-epoxides.[3] These diol-epoxides are the ultimate carcinogens that can covalently bind to cellular macromolecules like DNA.[3][4] Therefore, any in vitro assessment of this compound's mutagenicity must incorporate an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9 mix), to mimic the metabolic processes that occur in vivo.[6][7]
Caption: Metabolic activation of this compound to its ultimate mutagenic form.
Comparative Analysis of Mutagenicity Assays
A battery of tests is essential to comprehensively evaluate the mutagenic potential of a compound. Here, we compare three cornerstone assays: the Ames test, the in vitro micronucleus assay, and the in vivo chromosomal aberration assay.
| Assay | Principle | Endpoint Measured | Metabolic Activation | Throughput | Relevance |
| Ames Test | Bacterial reverse mutation | Gene mutation (point mutations and frameshifts) | Required (S9 mix) | High | Initial screening for mutagenicity |
| In Vitro Micronucleus Assay | Detects chromosome breakage or loss | Clastogenicity and aneugenicity | Required (S9 mix) | Medium | Detects chromosomal damage in mammalian cells |
| In Vivo Chromosomal Aberration Assay | Detects structural chromosome damage in bone marrow cells of rodents | Clastogenicity | Inherent in the animal model | Low | Confirmatory in vivo evidence of mutagenicity |
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used and internationally accepted short-term bacterial reverse mutation assay to detect gene mutations.[7] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A positive result in the Ames test is indicated by a significant increase in the number of revertant colonies that have regained the ability to synthesize histidine, following exposure to the test compound.[7]
Expertise & Experience: Why the Ames Test is a Critical First Step
The high throughput and cost-effectiveness of the Ames test make it an ideal first-line screening tool. Its sensitivity to a wide range of mutagens, especially after the inclusion of an S9 metabolic activation system, provides a strong indication of a compound's potential to induce gene-level mutations.[6][7] For a compound like this compound, which is known to be positive in this assay, the Ames test serves as a fundamental confirmation of its mutagenic activity.[8]
Experimental Protocol: Ames Test for this compound
-
Strain Selection: Use at least two Salmonella typhimurium strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions.
-
Metabolic Activation: Prepare the S9 mix from the livers of rats pre-treated with a P450 inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Assay Procedure (Plate Incorporation Method):
-
To a test tube, add 0.1 mL of an overnight culture of the selected bacterial strain.
-
Add 0.1 mL of the test compound dilution (or solvent control).
-
Add 0.5 mL of the S9 mix (for assays with metabolic activation) or buffer (for assays without).
-
Incubate the mixture at 37°C for 20-30 minutes.
-
Add 2 mL of molten top agar containing a trace amount of histidine and biotin.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the solvent control.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a robust method for assessing chromosomal damage in mammalian cells.[9][10] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Their presence is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[10]
Expertise & Experience: Why the Micronucleus Assay is a Necessary Complement
While the Ames test detects gene mutations, the micronucleus assay identifies larger-scale chromosomal damage, providing a more comprehensive picture of a compound's genotoxic potential. The use of mammalian cells in this assay also offers a system that is more biologically relevant to humans than bacteria. The cytokinesis-block version of the assay, which uses cytochalasin B to prevent cell division after one nuclear division, ensures that only cells that have undergone mitosis are scored, increasing the accuracy of the assay.[10]
Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.
Experimental Protocol: In Vitro Micronucleus Assay for this compound
-
Cell Culture: Culture suitable mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes (HPBL), to a desired confluency.
-
Treatment:
-
For short-term treatment with S9 mix: Treat cells with various concentrations of this compound for 3-6 hours in the presence of S9 mix.
-
For long-term treatment without S9 mix: Treat cells for 1.5-2 normal cell cycle lengths.
-
-
Cytochalasin B Addition: After the treatment period, remove the test compound and add fresh medium containing cytochalasin B to block cytokinesis.
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths from the beginning of the treatment.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto clean microscope slides.
-
Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[10]
In Vivo Mammalian Bone Marrow Chromosomal Aberration Test
The in vivo chromosomal aberration test provides definitive evidence of mutagenic activity under physiologically relevant conditions.[11] This assay assesses the potential of a test substance to induce structural chromosomal aberrations in the bone marrow cells of rodents.[12] It is a crucial component of the standard test battery for genotoxicity and is particularly important for confirming positive in vitro findings.[11]
Trustworthiness: The Gold Standard for Confirming In Vitro Findings
The in vivo nature of this assay accounts for the complex processes of absorption, distribution, metabolism, and excretion (ADME) that determine the ultimate bioavailability of a compound and its metabolites to the target tissue (bone marrow).[11] A positive result in this assay provides strong evidence that this compound is a mutagen in a whole-animal system.
Experimental Protocol: In Vivo Chromosomal Aberration Test for this compound
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., rats or mice) of a single strain. Acclimatize the animals for at least 5 days before the study.
-
Dose Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD) of this compound.
-
Main Study Dosing: Administer this compound to groups of animals (typically 5 per sex per group) at three dose levels, usually up to the MTD, via an appropriate route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., cyclophosphamide).[11]
-
Metaphase Arrest: At a specified time after treatment (e.g., 24 and 48 hours), administer a metaphase-arresting agent like colchicine to the animals.[11]
-
Bone Marrow Collection: Euthanize the animals and collect bone marrow from the femurs.
-
Slide Preparation: Prepare slides of the bone marrow cells, including hypotonic treatment, fixation, and staining with Giemsa.
-
Scoring: Analyze at least 150 well-spread metaphases per animal for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).[11]
-
Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the vehicle control group.[11]
Conclusion: A Weight-of-Evidence Approach
Confirming the mutagenic potential of this compound requires a multi-faceted approach. The Ames test provides a rapid and sensitive screen for gene mutations, while the in vitro micronucleus assay offers insight into chromosomal damage in mammalian cells. Ultimately, in vivo assays like the chromosomal aberration test are indispensable for confirming these findings in a whole-animal model, providing the most relevant data for human health risk assessment. The collective evidence from these assays unequivocally demonstrates that this compound, following metabolic activation, is a genotoxic agent capable of inducing both gene mutations and chromosomal damage.
References
-
Nucro-Technics. (2019, January 7). OECD 475: Mammalian Bone Marrow Chromosomal Aberration Test. Available at: [Link]
-
Rogulski, Z. (n.d.). In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons. Semantic Scholar. Available at: [Link]
-
Al-Sabti, K. (2014). Chromosome Aberrations in Bone Marrow Cells of Rats Treated With MTBE. Journal of Pharmacology and Toxicological Studies. Available at: [Link]
-
OECD. (n.d.). Test No. 475: Mammalian Bone Marrow Chromosomal Aberration Test. Available at: [Link]
-
Marquardt, H., Baker, S., Tierney, B., Grover, P. L., & Sims, P. (1979). The metabolic activation of 7-methylbenz(a)anthracene: the induction of malignant transformation and mutation in mammalian cells by non-K-region dihydrodiols. International journal of cancer, 23(6), 828–833. Available at: [Link]
-
Ueda, N., & Sugiyama, T. (1987). Chromosome aberrations induced by 7,12-dimethylbenz[a]-anthracene in bone marrow cells of spontaneously hypertensive rats (SHR) and control Wistar Kyoto (WKY) rats: time course and site specificity. Carcinogenesis, 8(11), 1677–1681. Available at: [Link]
-
Meschini, R., Pellegrini, R., Palombo, A., & Fiore, M. (2016). The micronucleus assay in mammalian cells in vitro to assess health benefits of various phytochemicals. Mutation research. Genetic toxicology and environmental mutagenesis, 802, 21–25. Available at: [Link]
-
Hayashi, M., Kodama, Y., Awogi, T., Suzuki, T., Asita, A. O., & Sofuni, T. (1992). Micronucleus induction in mouse peripheral reticulocytes by 7,12-dimethylbenz[a]anthracene. Mutation research, 278(4), 209–214. Available at: [Link]
-
Elespuru, R., Burgum, M., Colognato, R., & Pant, K. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1162395. Available at: [Link]
-
Glatt, H., & Oesch, F. (1993). Metabolic activation of methyl-hydroxylated derivatives of 7,12- dimethylbenz[a]anthracene by human liver dehydroepiandrosterone. Carcinogenesis, 14(6), 1121–1126. Available at: [Link]
-
Vondráčková, M., et al. (2021). Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. International Journal of Molecular Sciences, 22(19), 10729. Available at: [Link]
-
Charles River Laboratories. (n.d.). Chromosome Aberration Test. Available at: [Link]
-
Rogan, E. G., Devanesan, P. D., & Cavalieri, E. L. (1992). Mechanism of metabolic activation of the potent carcinogen 7,12-dimethylbenz[a]anthracene. Chemical research in toxicology, 5(2), 220–226. Available at: [Link]
-
Huberman, E., Chou, M. W., & Yang, S. K. (1979). Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells. Proceedings of the National Academy of Sciences of the United States of America, 76(2), 862–866. Available at: [Link]
-
Huberman, E., Chou, M. W., & Yang, S. K. (1979). Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells. Proceedings of the National Academy of Sciences of the United States of America, 76(2), 862–866. Available at: [Link]
-
Hansen, T., et al. (n.d.). Ames-Positives. Available at: [Link]
-
Chouroulinkov, I., Gentil, A., Tierney, B., Grover, P., & Sims, P. (1977). The metabolic activation of 7-methylbenz(a)anthracene in mouse skin: High tumour-initiating activity of the 3,4-dihydrodiol. Cancer Letters, 3(5-6), 247-253. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17347, 7-Methylbenz(a)anthracene. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5954, Benz(a)anthracene. Available at: [Link]
-
Surh, Y. J., Liem, A., Miller, E. C., & Miller, J. A. (1991). 7-Sulfooxymethyl-12-methylbenz[a]anthracene is an electrophilic mutagen, but does not appear to play a role in carcinogenesis by 7,12-dimethylbenz[a]anthracene or 7-hydroxymethyl-12-methylbenz[a]anthracene. Carcinogenesis, 12(2), 339–347. Available at: [Link]
-
Pariza, M. W., Loretz, L. J., Storkson, J. M., & Holland, J. C. (1985). A beef-derived mutagenesis modulator inhibits initiation of mouse epidermal tumors by 7,12-dimethylbenz[a]anthracene. Carcinogenesis, 6(4), 557–559. Available at: [Link]
-
Watabe, T. (1983). Metabolic activation of 7,12-dimethylbenz[alpha]anthracene (DMBA) and 7-methylbenz[alpha]anthracene (7-MBA) by rat liver P-450 and sulfotransferase. The Journal of toxicological sciences, 8(2), 119–131. Available at: [Link]
-
Balk, L., Meurling, S., DePierre, J. W., & Appelgren, L. E. (1984). Formation of mutagenic metabolites from benzo(a)pyrene and 2-aminoanthracene by the s-9 fraction from the liver of the Northern pike (Esox lucius). Chemico-biological interactions, 51(1), 1–15. Available at: [Link]
-
Aremu, M., et al. (2023). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). African Journal of Biotechnology, 22(6), 119-126. Available at: [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2003, May 2). No Significant Risk Levels (NSRLs) for the Proposition 65 Carcinogens Benz[a]anthracene (oral) and 7H-Dibenzo[c,g]carbazole (oral). Available at: [Link]
-
International Agency for Research on Cancer. (2018, June 28). Monographs available – IARC Monographs on the Identification of Carcinogenic Hazards to Humans. Available at: [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2010, July 1). Chemical for CIC Consultation: 7-Methylbenz(a)anthracene. Available at: [Link]
-
National Toxicology Program (NTP). (n.d.). Anthraquinone Report: NTP Response. Available at: [Link]
-
International Agency for Research on Cancer. (1973). Benz(a)anthracene (IARC Summary & Evaluation, Volume 3, 1973). Inchem.org. Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). 9-METHYLBENZ(A)ANTHRACENE. Available at: [Link]
-
CAS Common Chemistry. (n.d.). This compound. Available at: [Link]
-
International Agency for Research on Cancer. (1983). Benz[a]anthracene (IARC Summary & Evaluation, Volume 32, 1983). Inchem.org. Available at: [Link]
Sources
- 1. 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The metabolic activation of 7-methylbenz(a)anthracene: the induction of malignant transformation and mutation in mammalian cells by non-K-region dihydrodiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of metabolic activation of the potent carcinogen 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of 7,12-dimethylbenz[alpha]anthracene (DMBA) and 7-methylbenz[alpha]anthracene (7-MBA) by rat liver P-450 and sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of mutagenic metabolites from benzo(a)pyrene and 2-aminoanthracene by the s-9 fraction from the liver of the Northern pike (Esox lucius): inducibility with 3-methylcholanthrene and correlation with benzo[a]pyrene monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. [PDF] In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
A Comparative Guide to the In Vitro and In Vivo Effects of 9-Methylbenz[a]anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomy of In Vitro and In Vivo Models in Toxicology
9-Methylbenz[a]anthracene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a byproduct of incomplete combustion.[1] Like many PAHs, its toxicological profile, particularly its carcinogenicity, is a subject of intense research. A fundamental challenge in toxicology is extrapolating in vitro data to predict in vivo outcomes. In vitro systems offer high-throughput screening and mechanistic insights in a controlled environment. However, they often lack the complex metabolic and physiological context of a living organism. Conversely, in vivo studies provide a holistic view of a substance's effect but are more resource-intensive and present ethical considerations. This guide will dissect these differences in the context of this compound, providing a nuanced understanding of its biological impact.
Metabolic Activation: The Gateway to Toxicity
The toxicity of this compound, like most PAHs, is not inherent to the parent molecule but is a consequence of its metabolic activation into reactive intermediates.[2][3] This process is a key differentiator between many in vitro and in vivo observations.
In Vitro Systems: Standard in vitro cell cultures often lack the full complement of metabolic enzymes present in a whole organism. To address this, in vitro assays for PAHs frequently incorporate an external source of metabolic activation, typically a liver S9 fraction from rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone.[4] This S9 fraction contains cytochrome P450 enzymes and other components necessary to simulate hepatic metabolism. However, this is an artificial system and may not fully replicate the metabolic profile seen in vivo.
In Vivo Systems: In a living organism, this compound undergoes a complex series of metabolic reactions primarily in the liver, but also in other tissues like the lungs and skin.[5] The primary pathway leading to genotoxicity involves the formation of diol epoxides, which can form stable adducts with DNA.[6][7] The balance between metabolic activation and detoxification pathways in vivo is influenced by a multitude of factors including genetics, diet, and co-exposure to other compounds, adding layers of complexity not easily replicated in vitro.
The following diagram illustrates the generalized metabolic activation pathway for benz[a]anthracene derivatives:
Caption: Metabolic activation and detoxification of this compound.
A Comparative Analysis of Toxicological Endpoints
The following sections compare the in vitro and in vivo findings for key toxicological endpoints associated with this compound and related PAHs.
Genotoxicity and Mutagenicity
In Vitro Findings:
This compound and its close structural analogs consistently demonstrate genotoxic and mutagenic potential in a variety of in vitro assays.
-
Ames Test (Bacterial Reverse Mutation Assay): 7-Methylbenz[a]anthracene has tested positive in Salmonella typhimurium reverse mutation assays, indicating its ability to induce point mutations in the presence of metabolic activation.[1] The Ames test is a rapid screening tool for identifying potential mutagens.[8][9]
-
Mammalian Cell Gene Mutation Assays: Positive results have been observed in Chinese hamster lung V79 cells at the HPRT and ouabain loci for 7-Methylbenz[a]anthracene.[1]
-
Chromosomal Damage Assays: Sister chromatid exchange has been induced in vitro by 7-Methylbenz[a]anthracene.[1] The in vitro micronucleus assay is another reliable test for assessing chromosomal damage.[10]
-
DNA Damage Assays: The comet assay can be used to quantify DNA strand breaks induced by PAHs in vitro.[10]
In Vivo Findings:
In vivo studies in rodent models confirm the genotoxic potential of methylated benz[a]anthracenes, often demonstrating tissue-specific effects.
-
Transgenic Rodent (TGR) Gene Mutation Assays: The Muta™Mouse assay allows for the assessment of mutagenicity in any tissue.[11] Studies with other carcinogenic PAHs have shown positive results for lacZ mutations in various tissues, including the initial sites of contact like the glandular stomach and small intestine, as well as the liver and lung.[11]
-
Micronucleus Assay: While some PAHs are positive in the in vivo micronucleus assay, which typically assesses clastogenicity in hematopoietic tissues, the sensitivity is lower compared to TGR assays for some compounds.[11] This highlights a potential limitation of relying solely on this endpoint for systemically distributed genotoxins.
-
DNA Adduct Formation: The formation of DNA adducts is a hallmark of PAH-induced genotoxicity. For the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA), adducts are formed by the reaction of its bay-region diol epoxides with DNA.[6] These adducts can be detected in various tissues of exposed animals.
Comparison Summary:
| Endpoint | In Vitro | In Vivo | Key Differences |
| Gene Mutations | Positive in bacterial and mammalian cell assays (with S9)[1] | Positive in transgenic rodent assays in multiple tissues[11] | In vivo demonstrates tissue-specific mutagenicity. |
| Chromosomal Damage | Positive for sister chromatid exchange[1] | Can be positive in micronucleus assays, but sensitivity may vary[11] | In vivo results can be influenced by toxicokinetics. |
| DNA Damage | DNA strand breaks detectable by comet assay[10] | DNA adduct formation is a key indicator of exposure and genotoxicity[6] | In vivo allows for the study of adduct distribution and persistence. |
Carcinogenicity and Cell Transformation
In Vitro Findings:
Cell transformation assays (CTAs) are in vitro models that mimic aspects of the multi-stage process of carcinogenesis.[12][13]
-
Syrian Hamster Embryo (SHE) and BALB/c 3T3 Assays: 7-Methylbenz[a]anthracene has been shown to be positive in cell transformation assays using Syrian hamster embryo cells and mouse prostate cells.[1] These assays can detect both genotoxic and some non-genotoxic carcinogens.[13][14] The Bhas 42 cell line, derived from BALB/c 3T3, is another sensitive model for detecting both tumor initiators and promoters.
In Vivo Findings:
In vivo studies in rodents provide definitive evidence of the carcinogenic potential of this compound's close relatives.
-
Rodent Carcinogenicity Bioassays: Long-term (e.g., 2-year) rodent bioassays are the standard for assessing carcinogenic potential.[15] 7-Methylbenz[a]anthracene is a potent tumorigenic agent in newborn mice, inducing subcutaneous sarcomas at the injection site, as well as lung and liver tumors.[16][17] Benz[a]anthracene itself is a complete carcinogen on mouse skin and can induce hepatomas and lung adenomas following oral administration.[18] The route of administration significantly influences the site of tumor development.[19][20]
Comparison Summary:
| Endpoint | In Vitro | In Vivo | Key Differences |
| Carcinogenic Potential | Positive in cell transformation assays, indicating transforming ability[1] | Induces tumors in multiple organs in rodents[16][17][18] | In vivo studies define target organs for carcinogenicity. |
| Tumor Initiation/Promotion | Two-stage CTAs can distinguish between initiators and promoters[13] | In vivo models (e.g., skin painting) can also assess initiation and promotion activity.[21] | In vivo context includes complex immune responses and hormonal influences. |
Mechanistic Insights: Signaling Pathways
The biological effects of this compound are mediated by its interaction with cellular signaling pathways, most notably the Aryl Hydrocarbon Receptor (AhR) pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling:
This compound, like other PAHs, is a ligand for the AhR, a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This leads to the induction of genes encoding for metabolic enzymes such as CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Other Signaling Pathways:
In addition to AhR signaling, PAHs can modulate other pathways, contributing to their diverse toxicological effects. For instance, the potent carcinogen DMBA has been shown to:
-
Increase cancer cell proliferation and invasion through the Wnt/β-catenin signaling pathway.[22]
-
Induce apoptosis in ovarian follicles via the generation of reactive oxygen species (ROS).[23]
-
Cause immunosuppression by interfering with the interleukin-2 pathway.[24]
-
Disrupt neuroendocrine axes.[25]
These complex interactions are more readily studied in vivo or in specialized in vitro systems that can model these intricate biological processes.
Experimental Protocols
In Vitro: Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use appropriate tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Metabolic Activation: Prepare a liver S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats.
-
Exposure: In a test tube, combine the tester strain, the test chemical (this compound dissolved in a suitable solvent like DMSO) at various concentrations, and the S9 mix (if required).
-
Plating: Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate.
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive result.
In Vivo: Rodent Carcinogenicity Bioassay (Newborn Mouse Model)
Objective: To evaluate the tumorigenic potential of a chemical in a sensitive in vivo model.
Methodology:
-
Animal Model: Use newborn mice (e.g., Swiss strain) within 24 hours of birth.
-
Dosing: Administer a single subcutaneous injection of this compound dissolved in a suitable vehicle (e.g., arachis oil). Include a vehicle control group.
-
Observation: Monitor the animals for their entire lifespan for the development of tumors. Record the time of tumor appearance, location, and size.
-
Necropsy: At the end of the study or when animals become moribund, perform a complete necropsy.
-
Histopathology: Collect all major organs and any visible lesions for histopathological examination to confirm the presence and type of tumors.
-
Analysis: Compare the tumor incidence, multiplicity, and latency between the treated and control groups using appropriate statistical methods.
Conclusion: An Integrated Approach for a Complete Picture
The evidence clearly demonstrates that this compound and its analogs are genotoxic and carcinogenic. In vitro assays serve as crucial screening tools, correctly identifying the mutagenic and cell-transforming potential of these compounds. They are invaluable for elucidating underlying molecular mechanisms, such as the activation of the AhR pathway.
However, in vivo studies are indispensable for understanding the full toxicological profile. They reveal the complex interplay of metabolic activation and detoxification, tissue-specific susceptibility, and the influence of the whole-organism environment on the ultimate carcinogenic outcome. Discrepancies, such as the variable sensitivity of the in vivo micronucleus assay, underscore the importance of using a battery of tests and not relying on a single endpoint.
For a comprehensive risk assessment of this compound, an integrated approach is essential. High-throughput in vitro data can be used to prioritize chemicals for further testing and to generate hypotheses about their mechanisms of action. These hypotheses can then be tested in targeted in vivo studies to confirm the findings in a physiologically relevant context. This synergistic use of in vitro and in vivo models provides the most robust framework for protecting human health from the adverse effects of PAHs.
References
- Relevance of different biological assays in assessing initiating and promoting properties of polycyclic aromatic hydrocarbons with respect to carcinogenic potency - PubMed. (1996, October 28).
- In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design - PMC - NIH. (2023, May 19).
- Mechanistic Interrogation of Cell Transformation In Vitro: The Transformics Assay as an Exemplar of Oncotransformation - PubMed Central.
- Synergistic mechanisms in carcinogenesis by polycyclic aromatic hydrocarbons and by tobacco smoke: a bio-historical perspective with updates - Oxford Academic.
- Classifying polycyclic aromatic hydrocarbons by carcinogenic potency using in vitro biosignatures - PMC - NIH.
- Tissue-specific in vivo genetic toxicity of nine polycyclic aromatic hydrocarbons assessed using the Muta™Mouse transgenic rodent assay - PubMed. (2016, January 1).
- Carcinogenicity: Three Cell Transformation Assays - The Joint Research Centre.
- Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI.
- In vitro cell transformation assays for an integrated, alternative assessment of carcinogenicity: a data-based analysis. - Semantic Scholar.
- Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC.
- Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity - PubMed.
- Ames test - Wikipedia.
- Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973) - Inchem.org.
- Bhas 42 Cell Transformation Assay for Genotoxic and Non-Genotoxic Carcinogens. (2025, August 4).
- Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice - PubMed.
- 7-Methylbenz(a)anthracene - OEHHA. (2010, July 1).
- 7,12-Dimethylbenz[α]anthracene increases cell proliferation and invasion through induction of Wnt/β-catenin signaling and EMT process - PubMed. (2018, April 16).
- Formation of mutagenic metabolites from benzo(a)pyrene and 2-aminoanthracene by the s-9 fraction from the liver of the Northern pike (Esox lucius) - PubMed.
- Ames test ( Technique to determine mutagenic potential) - YouTube. (2020, July 13).
- The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (2024, February 28).
- Mechanism of metabolic activation of the potent carcinogen 7,12-dimethylbenz[a]anthracene.
- Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice - PMC - NIH.
- Biotransformation and bioactivation of 7, 12-dimethylbenz[a]anthracene (7, 12-DMBA) - PubMed.
- Molecular Mechanism of 7,12-dimethylbenz[a]anthracene-induced Immunosuppression: Evidence for Action via the interleukin-2 Pathway - PubMed.
- Metabolic activation of benz(a)anthracene: fluorescence spectral evidence indicates the involvement of a non-'bay-region' diol-epoxide - PubMed.
- Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC - PubMed Central. (2016, October 8).
- Induction of Apoptosis by 9,10-Dimethyl-1,2-Benzanthracene in Cultured Preovulatory Rat Follicles Is Preceded by a Rise in Reactive Oxygen Species and Is Prevented by Glutathione1 - Oxford Academic.
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of mutagenic metabolites from benzo(a)pyrene and 2-aminoanthracene by the s-9 fraction from the liver of the Northern pike (Esox lucius): inducibility with 3-methylcholanthrene and correlation with benzo[a]pyrene monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation and bioactivation of 7, 12-dimethylbenz[a]anthracene (7, 12-DMBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of metabolic activation of the potent carcinogen 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of benz(a)anthracene: fluorescence spectral evidence indicates the involvement of a non-'bay-region' diol-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue-specific in vivo genetic toxicity of nine polycyclic aromatic hydrocarbons assessed using the Muta™Mouse transgenic rodent assay [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic Interrogation of Cell Transformation In Vitro: The Transformics Assay as an Exemplar of Oncotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carcinogenicity: Three Cell Transformation Assays - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. [PDF] In vitro cell transformation assays for an integrated, alternative assessment of carcinogenicity: a data-based analysis. | Semantic Scholar [semanticscholar.org]
- 15. Classifying polycyclic aromatic hydrocarbons by carcinogenic potency using in vitro biosignatures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Relevance of different biological assays in assessing initiating and promoting properties of polycyclic aromatic hydrocarbons with respect to carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 7,12-Dimethylbenz[α]anthracene increases cell proliferation and invasion through induction of Wnt/β-catenin signaling and EMT process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Molecular mechanism of 7,12-dimethylbenz[a]anthracene-induced immunosuppression: evidence for action via the interleukin-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Enzyme Roles in 9-Methylbenz[a]anthracene Metabolism
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specific enzymes responsible for the metabolic activation of 9-Methylbenz[a]anthracene (9-MBA). As direct metabolic data for 9-MBA is limited in publicly accessible literature, this document serves as a comparative and methodological guide. We will draw logical inferences from closely related and well-studied polycyclic aromatic hydrocarbons (PAHs), such as 7,12-dimethylbenz[a]anthracene (DMBA) and other monomethylated benz[a]anthracenes, to provide a robust starting point for your investigations. The focus is on empowering researchers to generate their own high-quality, reproducible data through detailed, field-proven experimental protocols.
The Scientific Imperative: Why Validate Enzyme Roles in 9-MBA Metabolism?
This compound belongs to the family of methylated polycyclic aromatic hydrocarbons (PAHs), which are prevalent environmental pollutants and known procarcinogens. The carcinogenicity of these compounds is not inherent; rather, it is a consequence of their metabolic activation by xenobiotic-metabolizing enzymes into reactive metabolites that can form DNA adducts, leading to mutations and potentially initiating carcinogenesis.
The primary enzymatic players in the metabolic activation of PAHs are the Cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family, such as CYP1A1 and CYP1B1.[1][2][3] These enzymes introduce an epoxide group onto the aromatic ring system. Subsequently, microsomal epoxide hydrolase (mEH) can convert these epoxides into dihydrodiols.[4][5][6] Further oxidation of these dihydrodiols by CYP enzymes can lead to the formation of highly reactive diol epoxides, the ultimate carcinogenic metabolites.[1][2][3]
Given that the specific CYP isoforms involved and their relative contributions can vary significantly based on the structure of the PAH, it is crucial to experimentally validate the roles of these enzymes in the metabolism of 9-MBA. This knowledge is fundamental for:
-
Toxicological Risk Assessment: Understanding the metabolic pathways is essential for accurately predicting the carcinogenic potential of 9-MBA.
-
Biomarker Development: Identifying specific metabolites can lead to the development of biomarkers for exposure and risk monitoring.
-
Drug Development: For compounds with structural similarities to PAHs, understanding their metabolism by CYP enzymes is a critical component of safety and drug-drug interaction profiling.
This guide will focus on two primary experimental approaches for this validation:
-
In Vitro Metabolism Assays with Recombinant Enzymes: To pinpoint the specific CYP isoforms responsible for 9-MBA metabolism and to characterize their kinetic parameters.
-
Cell-Based Transformation Assays: To assess the downstream biological consequences of metabolic activation in a cellular context.
The Prime Suspects: Key Enzymes in PAH Metabolism
Based on extensive research on analogous compounds, the following enzymes are the primary candidates for investigation in 9-MBA metabolism:
-
Cytochrome P450 1A1 (CYP1A1): A highly inducible enzyme known to be a major player in the metabolism of many PAHs.[1][2]
-
Cytochrome P450 1B1 (CYP1B1): Another key enzyme in PAH activation, often expressed in extrahepatic tissues. Studies with CYP1B1 knockout mice have demonstrated its critical role in the carcinogenicity of DMBA.[1][7]
-
Microsomal Epoxide Hydrolase (mEH): Essential for the conversion of arene oxides to trans-dihydrodiols, a critical step in the formation of diol epoxides.[4][5][6]
The following diagram illustrates the generalized metabolic activation pathway for methylated PAHs, highlighting the critical roles of CYP enzymes and mEH.
Caption: Generalized metabolic activation pathway of methylated PAHs.
Experimental Validation: A Comparative Approach
The core of validating the role of specific enzymes lies in a systematic comparison of their metabolic activity towards 9-MBA. This section outlines the experimental workflows and data presentation strategies.
In Vitro Metabolism with Recombinant Enzymes
This approach offers a clean, controlled system to assess the contribution of individual CYP isoforms.[8]
The following diagram outlines the key steps in performing an in vitro metabolism assay with recombinant human CYP enzymes.
Caption: Step-by-step workflow for in vitro 9-MBA metabolism assay.
This protocol provides a starting point for your experiments. Optimization of substrate and enzyme concentrations, as well as incubation times, is recommended.
-
Prepare the Reagent Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing potassium phosphate buffer (pH 7.4), MgCl₂, and an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
Reconstitute the Enzyme System: In a separate tube, combine the recombinant human CYP isoform (e.g., CYP1A1 or CYP1B1), NADPH-cytochrome P450 reductase, and liposomes. Allow this mixture to reconstitute on ice.
-
Combine and Add Substrate: Add the reconstituted enzyme system to the reagent master mix. Add this compound (dissolved in a suitable solvent like DMSO to a final concentration of <1% v/v in the reaction mixture).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiate the Reaction: Start the metabolic reaction by adding a concentrated solution of NADPH.
-
Incubation and Time Points: Incubate the reaction at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the Reaction: Immediately stop the reaction by adding the aliquot to a tube containing a cold stop solution (e.g., acetonitrile with an internal standard).
-
Protein Precipitation and Sample Preparation: Vortex the terminated reaction mixture and centrifuge at high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS or HPLC with fluorescence detection to identify and quantify the formation of metabolites over time.
The data generated from these experiments should be summarized in a clear, comparative table. While specific data for 9-MBA must be generated experimentally, the table below provides a template and includes representative data for the metabolism of Benzo[a]pyrene (B[a]P), another carcinogenic PAH, to illustrate the expected outcomes.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) | Key Metabolites |
| CYP1A1 | 9-MBA | To be determined | To be determined | To be determined | To be determined |
| CYP1B1 | 9-MBA | To be determined | To be determined | To be determined | To be determined |
| CYP1A1 | B[a]P | ~5-15 | ~20-50 | High | 3-OH-B[a]P, B[a]P-7,8-diol |
| CYP1B1 | B[a]P | ~1-5 | ~5-15 | High | B[a]P-7,8-diol |
Note: The kinetic parameters for B[a]P are approximate values derived from the literature and can vary based on experimental conditions. They are provided for illustrative purposes.
Cell-Based Carcinogenicity Assessment
Cell transformation assays (CTAs) provide a crucial link between metabolic activation and a biological outcome relevant to carcinogenesis. The Syrian Hamster Embryo (SHE) cell transformation assay is a well-established model for this purpose as these cells are metabolically competent to activate some classes of carcinogens.[9][10]
The following diagram outlines the workflow for assessing the carcinogenic potential of 9-MBA using the SHE cell transformation assay.
Caption: Key stages of the Syrian Hamster Embryo (SHE) cell transformation assay.
This protocol is a condensed version based on established methods.[9][11]
-
Cell Preparation: Isolate primary SHE cells from 13-day gestation Syrian hamster embryos. Culture the cells in appropriate media and passage as needed. It is highly recommended to use cryopreserved, pre-characterized SHE cells to ensure reproducibility.
-
Cytotoxicity Range-Finding: Before the main experiment, perform a cytotoxicity assay to determine the appropriate concentration range of 9-MBA. The highest concentration in the transformation assay should induce minimal toxicity.
-
Cell Plating: Seed SHE cells at a low density in culture dishes to allow for individual colony formation.
-
Chemical Treatment: After the cells have attached, treat them with various concentrations of 9-MBA (and appropriate positive and negative controls) for a defined period (e.g., 24 hours or 7 days).
-
Incubation for Colony Formation: Wash the cells to remove the test compound and incubate in fresh medium for 7-10 days to allow colonies to grow.
-
Fixing and Staining: Fix the colonies with methanol and stain with a solution such as Giemsa.
-
Scoring of Colonies: Microscopically examine the stained colonies and classify them as either normal or morphologically transformed based on features like disorganized, multilayered growth and crisscrossing of cells at the colony periphery.
-
Data Analysis: Calculate the transformation frequency for each treatment group (Number of transformed colonies / Total number of colonies) x 100. A statistically significant, dose-dependent increase in transformation frequency compared to the solvent control indicates a positive result.
The results of the SHE assay should be presented in a table that clearly shows the dose-response relationship for morphological transformation.
| Compound | Concentration (µg/mL) | Total Colonies Scored | Transformed Colonies | Transformation Frequency (%) |
| Vehicle Control (DMSO) | 0 | e.g., 1500 | e.g., 2 | e.g., 0.13 |
| 9-MBA | C1 | To be determined | To be determined | To be determined |
| 9-MBA | C2 | To be determined | To be determined | To be determined |
| 9-MBA | C3 | To be determined | To be determined | To be determined |
| Positive Control (e.g., Benzo[a]pyrene) | C | e.g., 1200 | e.g., 30 | e.g., 2.5 |
Concluding Remarks and Future Directions
This guide provides a robust framework for elucidating the roles of specific enzymes in the metabolism of this compound. By employing a combination of in vitro metabolism assays with recombinant enzymes and cell-based transformation assays, researchers can generate the critical data needed to understand the metabolic activation of this compound and its potential carcinogenic risk.
The logical starting point for any investigation into 9-MBA metabolism is the hypothesis that CYP1A1 and CYP1B1 are the primary activating enzymes, with microsomal epoxide hydrolase playing a key role in the formation of ultimate carcinogens. The experimental protocols detailed herein provide a self-validating system to test this hypothesis and to generate the quantitative data necessary for a comprehensive risk assessment.
Future research should focus on a complete metabolic profiling of 9-MBA using high-resolution mass spectrometry to identify all major and minor metabolites. Furthermore, investigating the metabolism of 9-MBA in more complex, physiologically relevant systems, such as 3D cell cultures or organ-on-a-chip models, will provide deeper insights into its metabolic fate in a human context.
References
-
Microsomal expoxide hydrolase is required for 7,12-dimethylbenz[a]anthracene (DMBA)-induced immunotoxicity in mice. Toxicological Sciences. Available at: [Link]
-
The activity of 7-methylbenz(a)anthracene metabolites in an in vitro-in vivo carcinogenicity test using mouse lung tissue. Cancer Letters. Available at: [Link]
-
Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. PubMed. Available at: [Link]
-
Recommended protocol for the Syrian hamster embryo (SHE) cell transformation assay. PubMed. Available at: [Link]
-
The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease. PMC - PubMed Central. Available at: [Link]
-
Carcinogenicity: Three Cell Transformation Assays. The Joint Research Centre. Available at: [Link]
-
Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity. PubMed. Available at: [Link]
-
Hepatic metabolism of 7,12-dimethylbenz(a)anthracene in male, female, and ovariectomized Sprague-Dawley rats. PubMed. Available at: [Link]
-
Cytochrome P450 CYP1B1 determines susceptibility to 7,12-dimethylbenz[a]anthracene-induced lymphomas. PMC - PubMed Central. Available at: [Link]
-
Induction of CYP1A1 and CYP1B1 in liver and lung by benzo(a)pyrene and 7,12-d imethylbenz(a)anthracene do not affect distribution of polycyclic hydrocarbons to target tissue. PubMed. Available at: [Link]
-
The Syrian Hamster Embryos (SHE) Cell Transformation Assay. Creative Bioarray. Available at: [Link]
-
Aryl hydrocarbon hydroxylase, epoxide hydrase, and 7,12-dimethylbenz(a)anthracene-produced skin tumorigenesis in the mouse. PubMed. Available at: [Link]
-
Inhibition of procarcinogen-bioactivating human CYP1A1, CYP1A2 and CYP1B1 enzymes by melatonin. PubMed. Available at: [Link]
-
Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions. PubMed. Available at: [Link]
-
Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites. PMC - PubMed Central. Available at: [Link]
-
Guidance Document on the In Vitro Syrian Hamster Embryo (SHE) Cell Transformation Assay. OECD. Available at: [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]
-
Metabolism of benz[alpha]anthracene by human bone marrow in vitro. PubMed. Available at: [Link]
-
The pH 6.7 Syrian hamster embryo cell transformation assay for assessing the carcinogenic potential of chemicals. PubMed. Available at: [Link]
-
The metabolism of 7- and 12-methylbenz[a]anthracene and their derivatives. PubMed. Available at: [Link]
-
Mass spectrometric analysis of 7‐sulfoxymethyl‐12‐methylbenz[a]anthracene and related electrophilic polycyclic aromatic hydrocarbon metabolites | Request PDF. ResearchGate. Available at: [Link]
-
Modulation of benzo[a]pyrene–DNA adduct formation by CYP1 inducer and inhibitor. PMC - PubMed Central. Available at: [Link]
-
Mammalian epoxide hydrolases in xenobiotic metabolism and signalling. PubMed. Available at: [Link]
-
Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. PubMed. Available at: [Link]
-
Induction of CYP1A1 and CYP1B1 in liver and lung by benzo(a)pyrene and 7,12-d imethylbenz(a)anthracene do not affect distribution of polycyclic hydrocarbons to target tissue. PubMed. Available at: [Link]
-
Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1. PMC - PubMed Central. Available at: [Link]
-
Quantum chemical studies of methylbenz[a]anthracenes: metabolism and correlations with carcinogenicity. PubMed. Available at: [Link]
-
Degradation and Metabolite Profiling of Benz (a) Anthracene, Dibenz (a, h) Anthracene and Indeno [1, 2, 3-cd] Pyrene by Aspergillus terricola. Taylor & Francis Group - Figshare. Available at: [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. SCIEX. Available at: [Link]
Sources
- 1. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal expoxide hydrolase is required for 7,12-dimethylbenz[a]anthracene (DMBA)-induced immunotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian epoxide hydrolases in xenobiotic metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of CYP1A1 and CYP1B1 in liver and lung by benzo(a)pyrene and 7,12-d imethylbenz(a)anthracene do not affect distribution of polycyclic hydrocarbons to target tissue: role of AhR and CYP1B1 in bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Recommended protocol for the Syrian hamster embryo (SHE) cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The pH 6.7 Syrian hamster embryo cell transformation assay for assessing the carcinogenic potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 9-Methylbenz[a]anthracene Against Newly Synthesized PAHs: A Comparative Guide
Introduction
For decades, polycyclic aromatic hydrocarbons (PAHs) have been a focal point of research in toxicology, environmental science, and drug development due to their widespread presence and potent biological activities.[1][2][3] 9-Methylbenz[a]anthracene, a methylated derivative of benz[a]anthracene, has served as a significant benchmark compound in these studies. Its established carcinogenic properties and well-documented metabolic activation pathways provide a crucial reference point for evaluating the potential hazards of newly synthesized PAHs.[4] This guide provides a comprehensive framework for benchmarking this compound against novel PAHs, with a particular focus on the highly potent dibenzopyrene isomers as examples of next-generation compounds of concern.
The imperative for such comparative analysis is underscored by the continuous emergence of novel PAH structures through various anthropogenic activities and advanced chemical synthesis.[5] Furthermore, studies have indicated that structural modifications, such as methylation or the arrangement of aromatic rings, can dramatically alter the toxicological profiles of these compounds, sometimes rendering them significantly more potent than their parent structures.[6][7] This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols to facilitate a rigorous and objective comparison of these critical compounds.
The Benchmark: this compound
This compound is a well-characterized PAH that serves as an important reference in toxicological studies. Its physicochemical properties and established carcinogenicity make it a suitable benchmark for assessing the relative hazards of newly synthesized analogues.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a PAH is fundamental to predicting its environmental fate, bioavailability, and toxicological profile. The hydrophobicity of this compound, for instance, influences its partitioning in biological systems and its potential for bioaccumulation.
| Property | Value | Source |
| CAS Number | 2381-16-0 | [8][9] |
| Molecular Formula | C₁₉H₁₄ | [8][9] |
| Molecular Weight | 242.31 g/mol | [8] |
| Appearance | Solid | - |
| Solubility in Water | Low | [4] |
| LogP (predicted) | 6.4 | [10] |
| Melting Point | Not specified in search results | - |
| Boiling Point | Not specified in search results | - |
Toxicological Profile of this compound
This compound is recognized as a carcinogen, a property intrinsically linked to its metabolic activation into reactive intermediates that can form DNA adducts, leading to mutations. The presence of the methyl group can influence its metabolic fate and, consequently, its carcinogenic potency. The carcinogenicity of PAHs is a significant concern, with several, including benzo[a]pyrene and various benz[a]anthracene derivatives, being classified as probable or known human carcinogens.[2][3][11]
The Challengers: Newly Synthesized and Highly Potent PAHs
The field of PAH research is dynamic, with ongoing synthesis of novel structures for various applications, alongside the identification of previously uncharacterized PAHs in environmental samples.[5] A particularly noteworthy class of PAHs that exemplify compounds more potent than traditional benchmarks are the dibenzopyrenes.
Dibenzopyrene Isomers: A Case Study
Dibenzopyrenes are high molecular weight PAHs with the molecular formula C₂₄H₁₄.[12] Several isomers exist, with dibenzo[a,l]pyrene being infamous for its extreme carcinogenic potency, estimated to be 30 to 100 times greater than that of benzo[a]pyrene, a well-established and potent carcinogen.[12] This stark difference in potency highlights the critical need for robust benchmarking of any newly synthesized PAH.
Physicochemical Properties of a Representative Dibenzopyrene Isomer: Dibenzo[a,l]pyrene
| Property | Value | Source |
| CAS Number | 191-30-0 | [13] |
| Molecular Formula | C₂₄H₁₄ | [13] |
| Molecular Weight | 302.37 g/mol | [12] |
| Appearance | Yellow odorless crystals or flakes | [13] |
| Solubility in Water | Insoluble | [13] |
| LogP | 7.71 | [13] |
| Melting Point | Not specified in search results | - |
| Boiling Point | 630.6 °C | [13] |
The higher molecular weight and greater lipophilicity (as indicated by the higher LogP value) of dibenzo[a,l]pyrene compared to this compound are expected to influence its biological interactions and toxicokinetics.
Experimental Framework for Comparative Analysis
A direct and quantitative comparison of the toxicological properties of this compound and newly synthesized PAHs is essential for a comprehensive risk assessment. The following sections outline detailed protocols for key in vitro assays to determine cytotoxicity and genotoxicity.
Experimental Workflow
Caption: A streamlined workflow for the comparative toxicological evaluation of PAHs.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental for determining the concentration range at which a compound induces cell death. The MTT and Neutral Red assays are robust and widely used colorimetric methods for this purpose.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and the newly synthesized PAH for 24 to 48 hours. Include a vehicle control (DMSO) and a positive control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and retain the supravital dye Neutral Red in their lysosomes.
-
Principle: The dye is taken up by living cells and accumulates in the lysosomes. The amount of retained dye is proportional to the number of viable cells.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After treatment, incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.
-
Wash the cells to remove any unincorporated dye.
-
Extract the retained dye from the cells using a destain solution (e.g., a mixture of ethanol and acetic acid).
-
Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Calculate the percentage of cell viability and the IC50 value.
-
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, a key event in carcinogenesis.
1. Single Cell Gel Electrophoresis (Comet Assay)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.
-
Protocol:
-
Treat cells in suspension or as a monolayer with various concentrations of the PAHs for a defined period.
-
Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to alkaline electrophoresis to unwind and separate the DNA fragments.
-
Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. Common parameters include tail length, percentage of DNA in the tail, and tail moment.
-
2. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a chemical to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.
-
Protocol:
-
The test should be performed with and without a metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those that require metabolic activation.
-
Mix the tester bacterial strain, the test compound at various concentrations, and the S9 mix (if required) in a top agar.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
Analytical Quantification: HPLC-FLD
Accurate quantification of the PAHs in experimental solutions is critical for reliable dose-response analysis. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive and selective method for this purpose.
-
Principle: The PAH mixture is separated on a C18 column, and the individual compounds are detected by their native fluorescence.
-
Protocol:
-
Prepare a series of standard solutions of this compound and the newly synthesized PAH of known concentrations.
-
Inject the standards and samples into the HPLC system.
-
Use a gradient elution program with a mobile phase of acetonitrile and water to achieve optimal separation.
-
Set the fluorescence detector to the optimal excitation and emission wavelengths for each compound.
-
Quantify the concentration of each PAH in the samples by comparing their peak areas to the calibration curve generated from the standards.
-
Data Interpretation and Comparative Analysis
The data generated from these assays will allow for a direct and quantitative comparison of the toxicological profiles of this compound and the newly synthesized PAHs.
Comparative Data Table
| Assay | Endpoint | This compound | Newly Synthesized PAH |
| MTT Assay | IC50 (µM) | [Experimental Value] | [Experimental Value] |
| Neutral Red Assay | IC50 (µM) | [Experimental Value] | [Experimental Value] |
| Comet Assay | Mean Tail Moment | [Experimental Value] | [Experimental Value] |
| Ames Test | Revertants/plate | [Experimental Value] | [Experimental Value] |
This structured comparison will provide a clear and objective assessment of the relative hazards of the newly synthesized PAHs. For instance, a significantly lower IC50 value for a new compound would indicate greater cytotoxicity, while a higher number of revertants in the Ames test would suggest a stronger mutagenic potential.
Conclusion
The continuous evolution of chemical synthesis and the ongoing discovery of novel environmental contaminants necessitate a robust framework for toxicological benchmarking. This compound remains a valuable reference compound, but as demonstrated by the extreme potency of compounds like dibenzo[a,l]pyrene, it is crucial to recognize that newly synthesized PAHs can exhibit significantly greater hazardous properties. The experimental protocols and comparative framework presented in this guide provide researchers with the tools to conduct thorough and reliable assessments of these emerging compounds, contributing to a more comprehensive understanding of their potential risks to human health and the environment.
References
-
PubChem. Dibenzo[a,l]pyrene. National Center for Biotechnology Information. [Link]
- Sahoo, B. M., Kumar, B. V. V. R., Banik, B. K., & Borah, P. (2020). Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. Current Organic Synthesis, 17(8), 625-640.
-
PubChem. Dibenzo[a,i]pyrene. National Center for Biotechnology Information. [Link]
- Luch, A. (2005). The Carcinogenic Effects of Polycyclic Aromatic Hydrocarbons. Imperial College Press.
- Watts, A. W., Ball, J. C., Fitzgerald, S. D., & Hornbuckle, K. C. (2015). Identification and Toxicological Evaluation of Unsubstituted PAHs and Novel PAH Derivatives in Pavement Sealcoat Products. Environmental science & technology, 49(23), 13920–13928.
-
PubChem. Dibenzo[a,h]pyrene. National Center for Biotechnology Information. [Link]
-
Wikipedia. Dibenzopyrenes. [Link]
-
PubChem. Dibenzo[a,e]pyrene. National Center for Biotechnology Information. [Link]
- National Center for Biotechnology Information. (1995). Toxicological profile for polycyclic aromatic hydrocarbons (PAHs). U.S. Department of Health and Human Services, Public Health Service, Agency for Toxic Substances and Disease Registry.
-
NIST. Anthracene, 9-methyl-. National Institute of Standards and Technology. [Link]
- Santosh, S., & T, P. (2020). Toxicities of Polycyclic Aromatic Hydrocarbons for Aquatic Animals. Applied Sciences, 10(21), 7853.
- Ren, Y., Wu, X., Xi, Z., Tang, K. H. D., Zeng, X., Li, R., & Pan, J. (2023). A Systematic Review of Polycyclic Aromatic Hydrocarbon Derivatives: Occurrences, Levels, Biotransformation, Exposure Biomarkers, and Toxicity. Environmental Science & Technology, 57(38), 14095-14116.
-
Solubility of Things. This compound. [Link]
- Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). A review on polycyclic aromatic hydrocarbons: Source, environmental impact, effect on human health and remediation. Egyptian Journal of Petroleum, 25(1), 107-123.
-
CAS Common Chemistry. This compound. [Link]
-
PubChemLite. This compound (C19H14). [Link]
-
ResearchGate. (2015). Identification and Toxicological Evaluation of Unsubstituted PAHs and Novel PAH Derivatives in Pavement Sealcoat Products. [Link]
- Wills, J. W., Johnson, G. E., & Jenkins, G. J. (2016). A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 807, 23-31.
- Booker, C. D., & White, K. L. (2005). Benzo(a)pyrene and 7,12-dimethylbenz(a)anthrecene differentially affect bone marrow cells of the lymphoid and myeloid lineages. Toxicology and applied pharmacology, 209(2), 147–158.
- Sudharshan, S., Seedevi, P., Ramasamy, P., & Subhapradha, N. (2012). Biochemical response of anthracene and benzo [a] pyrene in milkfish Chanos chanos. The Science of the total environment, 420, 166–172.
-
ResearchGate. (2020). Fate and toxicity of polynuclear aromatic hydrocarbons (PAHs), substituted PAHs and heterocyclic PAHs in water. [Link]
- de Oliveira, A. C. S., de Almeida, R. M., & de Oliveira, G. A. R. (2023). Polycyclic aromatic hydrocarbons (PAHs): Updated aspects of their determination, kinetics in the human body, and toxicity. Journal of Toxicology and Environmental Health, Part B, 26(1), 28-65.
- Naumova, Y. Y., Eisen, E. A., & Kamens, R. M. (2010). Assessment of Benzo(a)pyrene-equivalent Carcinogenicity and Mutagenicity of Residential Indoor versus Outdoor Polycyclic Aromatic Hydrocarbons.
- Hicken, C. E., Lin, A., & Hinton, D. E. (2011). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. Toxicological Sciences, 119(1), 115-127.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Identification and Toxicological Evaluation of Unsubstituted PAHs and Novel PAH Derivatives in Pavement Sealcoat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. PubChemLite - this compound (C19H14) [pubchemlite.lcsb.uni.lu]
- 11. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Dibenzopyrenes - Wikipedia [en.wikipedia.org]
- 13. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 9-Methylbenz[a]anthracene: A Guide for Laboratory Professionals
In the landscape of drug discovery and biomedical research, the use of polycyclic aromatic hydrocarbons (PAHs) like 9-Methylbenz[a]anthracene is often indispensable for inducing specific biological responses in experimental models. However, its potent carcinogenic nature necessitates a rigorous and well-defined disposal protocol to ensure the safety of laboratory personnel and the protection of our environment.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedural instructions to elucidate the scientific rationale behind each critical step. Our commitment is to empower researchers with the knowledge to manage chemical waste responsibly, fostering a culture of safety and environmental stewardship.
I. Immediate Safety and Hazard Recognition
This compound is a yellow to greenish-yellow crystalline solid and is classified as a suspected human carcinogen.[1][3] It is also very toxic to aquatic life with long-lasting effects. Before initiating any disposal procedure, it is paramount to recognize the inherent hazards associated with this compound.
Key Hazards:
| Hazard | Description | Supporting Evidence |
| Carcinogenicity | Classified as a substance that may cause cancer.[3] | International Agency for Research on Cancer (IARC) Group 2B: Possibly carcinogenic to humans (for Benz[a]anthracene). |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Indiscriminate disposal can lead to significant environmental contamination. |
| Reactivity | May react vigorously with strong oxidizing agents.[4] | Incompatible with peroxides, perchlorates, and nitrates.[1] |
Due to these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] The following protocol outlines the necessary steps for compliant and safe disposal.
The cardinal rule of hazardous waste management is proper segregation at the point of generation. This prevents dangerous chemical reactions and ensures that waste is directed to the appropriate disposal facility.
-
Solid Waste:
-
Place all materials contaminated with this compound, such as gloves, bench paper, and disposable labware, into a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical and should be kept closed when not in use.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Needles, scalpels, or any other sharp objects contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
Rationale: Proper segregation is crucial for preventing accidental reactions between incompatible chemicals and for ensuring that the waste is managed and treated according to its specific hazards.
Accurate and detailed labeling of hazardous waste containers is a legal requirement and a critical safety measure.
-
Labeling Requirements:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Carcinogen," "Toxic")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name of the principal investigator or laboratory contact.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and in a location that minimizes the risk of spills or breakage.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Rationale: Clear labeling provides essential information for EHS personnel and emergency responders. Proper temporary storage minimizes the risk of exposure and environmental release.
Once the waste container is full or has reached its designated accumulation time limit (as per institutional policy), a request for pickup must be submitted to your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal or a dedicated form.
-
Do not attempt to transport the hazardous waste outside of your designated laboratory or building.
Rationale: Trained EHS professionals are equipped to handle and transport hazardous waste safely and in compliance with Department of Transportation (DOT) regulations.
III. Decontamination of Laboratory Surfaces and Equipment
Any surfaces or non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Procedure:
Rationale: Thorough decontamination is essential to prevent inadvertent exposure to residual chemical contamination.
IV. Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and appropriate action is critical.
-
Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, moisten the spilled material with a solvent like acetone to prevent the generation of airborne dust.[4]
-
Carefully collect the absorbed material and place it in a sealed hazardous waste container.
-
Decontaminate the area as described above.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's EHS and emergency response team.
-
Prevent others from entering the contaminated area.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[7][8] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]
-
Rationale: A pre-planned and practiced emergency response can significantly mitigate the consequences of an accident.
V. Final Disposal Methods
While the laboratory researcher's responsibility ends with the proper collection and labeling of waste for pickup, it is valuable to understand the ultimate fate of this hazardous material. The primary and most effective method for the disposal of this compound is high-temperature incineration.[5]
-
Incineration: This process destroys the organic molecule, converting it into less harmful components such as carbon dioxide and water.[9] Rotary kiln incineration at temperatures between 820 to 1,600 °C is a suitable method for PAHs.[5]
-
Landfilling: Direct landfilling of untreated this compound is not an acceptable practice due to its potential to leach into the soil and groundwater.[2]
Rationale: The selection of the final disposal method is dictated by federal and state regulations with the goal of permanently neutralizing the hazardous properties of the chemical.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for this compound waste disposal.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). National Center for Biotechnology Information. Retrieved from [Link]
-
Barros, S. V., Furtado, E. L., & de Oliveira, A. H. (2009). [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas]. Cadernos de saude publica, 25(9), 1931–1938. Retrieved from [Link]
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Benz(a)Anthracene, 7,12-Dimethyl-. NJ.gov. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 10-Methylbenz(a)anthracene. PubChem. Retrieved from [Link]
-
Zakaria, M. P., et al. (2007). Hazards Due to Polycyclic Aromatic Hydrocarbons (PAHs) and Heavy Metals at the Closed Kubang Badak Landfill, Selangor. CORE. Retrieved from [Link]
-
Al-Salem, S. M., et al. (2017). Polycyclic aromatic hydrocarbons (PAHs) formation during the fast pyrolysis of hazardous health-care waste. ResearchGate. Retrieved from [Link]
-
Haz-Map. (n.d.). 9-Methylbenz(a)anthracene. Haz-Map. Retrieved from [Link]
-
Superfund Research Center. (n.d.). All About PAHs. Superfund Research Center. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benz(a)anthracene-7,12-dione, 99%. Cole-Parmer. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benz(a)Anthracene. NJ.gov. Retrieved from [Link]
-
AA Blocks. (2026). Safety Data Sheet: 2-Methylbenz[a]anthracene. AA Blocks. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 7,12-Dimethylbenz(a)anthracene, 99%(uv-vis). Cole-Parmer. Retrieved from [Link]
-
Wikipedia. (n.d.). Superfund. Wikipedia. Retrieved from [Link]
-
Agilent Technologies. (2025). Safety Data Sheet: Benz(a)anthracene Standard (1X1 mL). Agilent Technologies. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. EPA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. EPA. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. fishersci.com [fishersci.com]
- 4. BENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. researchgate.net [researchgate.net]
Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling 9-Methylbenz[a]anthracene
For Researchers, Scientists, and Drug Development Professionals
Handling potent polycyclic aromatic hydrocarbons (PAHs) like 9-Methylbenz[a]anthracene demands a meticulous and informed approach to personal safety. As a compound investigated for its carcinogenic properties, direct contact or inhalation can pose significant health risks.[1] This guide, moving beyond a simple checklist, provides a deep, causal understanding of the requisite personal protective equipment (PPE), operational protocols, and disposal plans. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is conducted with the highest degree of protection.
Understanding the Hazard: Why this compound Demands Respect
This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs), a class of compounds known for their carcinogenic and mutagenic potential. The core danger lies in its ability to intercalate with DNA, which can lead to cellular damage and the initiation of cancer.[2] Its physical properties, including a melting point of 152°C and a relatively high boiling point, suggest that while it is a solid at room temperature, the potential for aerosolization and dust formation during handling is a primary route of exposure.[3] Furthermore, its hydrophobic nature means it is poorly soluble in water but more readily soluble in organic solvents, influencing decontamination and disposal procedures.[2]
The Last Line of Defense: A Multi-Layered PPE Strategy
While engineering controls, such as fume hoods and glove boxes, are the primary methods for minimizing exposure, PPE serves as the critical final barrier between the researcher and the hazard. The selection of appropriate PPE is not arbitrary; it is a decision guided by the specific chemical and physical properties of this compound.
Respiratory Protection: Guarding Against Inhalation
Given the risk of inhaling fine particles, especially when handling the powdered form of this compound, respiratory protection is mandatory.
-
Minimum Requirement: A NIOSH-approved N95 respirator is the minimum for handling small quantities in a well-ventilated area.
-
Recommended for Higher Risk Operations: For procedures with a higher potential for aerosol generation, such as weighing or preparing solutions, a half-mask or full-face respirator with P100 particulate filters is recommended. A powered air-purifying respirator (PAPR) offers a higher protection factor and may be more comfortable for extended use.
Hand Protection: Preventing Dermal Absorption
Dermal contact is a significant route of exposure for PAHs. The choice of glove material is critical, as some materials offer minimal resistance to aromatic hydrocarbons.
-
Primary Gloves: Nitrile gloves are a suitable choice for splash protection and incidental contact.[4][5] However, it is crucial to be aware of their limitations with aromatic hydrocarbons.[6]
-
Double Gloving: For extended handling or when working with solutions, double gloving with two pairs of nitrile gloves is a prudent measure. This provides an additional layer of protection in case of a tear or puncture in the outer glove.
-
Heavy-Duty Protection: For tasks involving significant handling or potential for immersion, heavier-duty gloves such as Viton™ or butyl rubber should be considered, as they offer superior protection against aromatic hydrocarbons.[4][7] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Body Protection: A Barrier Against Contamination
A dedicated lab coat is essential to prevent the contamination of personal clothing.
-
Material: A lab coat made of a tightly woven, non-porous material is recommended. Disposable lab coats are an excellent option to prevent cross-contamination.
-
Closure: Ensure the lab coat has a secure front closure and elastic or knitted cuffs to provide a snug fit around the wrists.
Eye and Face Protection: Shielding from Splashes and Particles
Protecting the eyes and face from accidental splashes or airborne particles is non-negotiable.
-
Safety Glasses: At a minimum, chemical splash goggles that provide a seal around the eyes are required.
-
Face Shield: When there is a significant risk of splashes, such as during solution preparation or transfer, a face shield worn over safety goggles provides an additional layer of protection for the entire face.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is the cornerstone of a safe laboratory environment. The following protocols are designed to be a self-validating system, minimizing the risk of exposure at every stage.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial to ensure complete protection and prevent cross-contamination.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator: Don your chosen respirator and perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles and, if necessary, your face shield.
-
Gloves: Don your inner gloves, followed by your outer gloves, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat.
Doffing PPE: A Meticulous Decontamination Process
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unfasten and remove your lab coat, rolling it inside out to contain any contamination. Place it in a designated container for laundering or disposal.
-
Eye and Face Protection: Remove your face shield and/or goggles by handling the straps, not the front. Place them in a designated area for decontamination.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves and dispose of them in the hazardous waste.
-
Respirator: Step out of the immediate work area before removing your respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Decontamination and Disposal: A Responsible End-of-Life Plan
Proper decontamination and disposal are essential to prevent the spread of contamination and protect the environment.
Decontamination Procedures
-
Surfaces: Work surfaces should be decontaminated using a suitable solvent (such as ethanol or isopropanol) followed by a thorough cleaning with a laboratory detergent.
-
Equipment: Non-disposable equipment should be decontaminated following a validated procedure. This may involve solvent rinsing and thorough washing.
-
Spills: In the event of a spill, evacuate the area and follow your institution's established spill response procedure for hazardous materials. This will typically involve using a chemical spill kit with appropriate absorbent materials and PPE.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: All contaminated solid waste, including gloves, disposable lab coats, and bench paper, must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Contaminated liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.[8] Incineration is a common and effective method for the destruction of PAHs.[8]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Chemical Formula | C₁₉H₁₄ | [3] |
| Molecular Weight | 242.32 g/mol | [3] |
| Melting Point | 152 °C | [3] |
| Boiling Point (est.) | 452.14 °C | |
| Vapor Pressure (est.) | 7.61E-08 mmHg at 25°C | [1] |
| Primary Glove Material | Nitrile (for splash protection) | [4][5] |
| Heavy-Duty Glove Material | Viton™ or Butyl Rubber | [4][7] |
| Respiratory Protection | N95 (minimum), P100 or PAPR (recommended) | N/A |
| Disposal Method | Licensed Hazardous Waste Vendor (Incineration) |
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their research. This proactive and informed approach to safety is not just a requirement; it is a fundamental component of responsible scientific practice.
References
-
Treatment technologies for PAH-contaminated sites: a critical review. PubMed. (2018-08-23). [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs): How Should Patients Exposed to PAHs Be Treated and Managed? | Environmental Medicine | ATSDR - CDC Archive. CDC. [Link]
-
Methods For Remediation Of PAHs From Contaminated Soil. Torrent Laboratory. [Link]
-
This compound. CAS Common Chemistry. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI. [Link]
-
Cas 2381-15-9,10-METHYLBENZ[A]ANTHRACENE. LookChem. [Link]
-
Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology. [Link]
-
Bioremediation of Polycyclic Aromatic Hydrocarbon (PAH)-Contaminated Waste Using Composting Approaches. Taylor & Francis Online. [Link]
-
Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. MDPI. [Link]
-
Chemical Properties of Benz[a]anthracene, 12-methyl- (CAS 2422-79-9). Cheméo. [Link]
-
Glove Selection Guide | Office of Environment, Health & Safety. UC Berkeley. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. [Link]
-
This compound. Solubility of Things. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
-
Compost-mediated removal of polycyclic aromatic hydrocarbons from contaminated soil. PubMed. [Link]
-
Anthracene, 9-methyl-. NIST WebBook. [Link]
-
Work Gloves Chemical Glove Chart. Tasco-Safety.com. [Link]
-
CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical. [Link]
-
9-Methylbenz(a)anthracene. Haz-Map. [Link]
-
Safety Data Sheet. AA Blocks. [Link]
-
Material Safety Data Sheet - 7,12-Dimethylbenz(a)anthracene, 99%(uv-vis). Cole-Parmer. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. tasco-safety.com [tasco-safety.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
